2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
2-[(4-fluoro-2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13FO3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
InChI Key |
NXJSLXKSPNUYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCC2OCCO2 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane and its Ortho-Methyl Derivatives in Drug Discovery
Executive Summary & Nomenclature Clarification
In the landscape of medicinal chemistry and agrochemical synthesis, protected aryloxyacetaldehydes serve as critical building blocks for assembling complex pharmacophores, including beta-blocker analogs and serotonin-receptor modulators[1].
Nomenclature Note: While the title of this inquiry references 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane , the provided CAS Registry Number 850348-78-6 strictly corresponds to the des-methyl core scaffold: 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane [2],[3]. This whitepaper will focus on the physicochemical and synthetic profile of the CAS-designated core scaffold, while explicitly analyzing the pharmacological causality and steric implications of introducing an ortho-methyl group to the aryloxy moiety.
Chemical Identity & Physicochemical Profiling
The compound features two distinct functional domains: a lipophilic, metabolically stable fluorophenoxy ring, and a 1,3-dioxolane ring that acts as a robust cyclic acetal protecting group[4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane |
| CAS Registry Number | 850348-78-6 |
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| Typical Purity | ≥ 95% - 99% |
| Appearance | White powder / Crystalline solid |
| Solubility | Soluble in DMF, DMSO, Ethyl Acetate, Dichloromethane |
| Key Structural Motifs | para-Fluoro ether, 1,3-Dioxolane acetal |
Mechanistic Utility in Drug Discovery (E-E-A-T Analysis)
The architectural choices in this molecule are highly deliberate, serving specific mechanistic functions in multi-step organic synthesis and downstream pharmacokinetics.
-
The 1,3-Dioxolane Acetal (The Shield): Aldehydes are highly reactive electrophiles prone to unwanted oxidation, polymerization, or nucleophilic attack. The 1,3-dioxolane ring masks the underlying 2-(4-fluorophenoxy)acetaldehyde. It is highly stable to non-acidic reagents, including strong bases, organometallics (Grignard reagents), and reducing agents (LiAlH4)[4].
-
para-Fluorine Substitution (The Metabolic Block): In drug design, the para-position of an aromatic ring is highly susceptible to Cytochrome P450-mediated aromatic hydroxylation. Substituting hydrogen with fluorine (which has a similar Van der Waals radius but much higher electronegativity) effectively blocks this metabolic liability while increasing the overall lipophilicity of the molecule.
-
ortho-Methyl Modulation (The Conformational Lock): Addressing the specific nomenclature variant (2-((4-Fluoro-2-methyl phenoxy)methyl)-1,3-dioxolane), the addition of a methyl group at the ortho position introduces significant steric hindrance. Causality: This steric bulk restricts the rotational freedom of the ether C-O bond, forcing the aromatic ring into a specific, rigid geometry. By paying the entropic penalty of binding upfront, this conformational locking can drastically increase binding affinity to specific target pockets (e.g., adrenergic or serotonergic receptors).
Logical relationship between structural motifs and their pharmacological effects.
Experimental Protocols: Synthesis and Validation
The most efficient route to synthesize 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane is via the Williamson ether synthesis, utilizing the O-alkylation of 4-fluorophenol with 2-(bromomethyl)-1,3-dioxolane (CAS: 4360-63-8)[5],[6].
Step-by-Step Methodology: O-Alkylation Workflow
Materials:
-
4-Fluorophenol (1.0 eq, 11.2 g, 0.1 mol) (Substitute with 4-Fluoro-2-methylphenol for the ortho-methyl variant)
-
2-(Bromomethyl)-1,3-dioxolane (1.2 eq, 20.0 g, 0.12 mol)
-
Potassium carbonate (
, anhydrous) (1.5 eq, 20.7 g, 0.15 mol) -
N,N-Dimethylformamide (DMF, anhydrous) (100 mL)
Procedure & Causality:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorophenol in anhydrous DMF under an inert nitrogen atmosphere.
-
Base Addition: Add anhydrous
to the solution and stir for 30 minutes at room temperature.-
Causality:
is a mild base, perfectly calibrated to deprotonate 4-fluorophenol (pKa ~9.9) to its highly nucleophilic phenoxide state. Avoiding stronger bases like NaH prevents unwanted base-catalyzed degradation or elimination reactions of the bromomethyl dioxolane[5].
-
-
Alkylation: Dropwise add 2-(bromomethyl)-1,3-dioxolane over 15 minutes.
-
Causality: Dropwise addition controls the local concentration of the electrophile, minimizing potential dimerization or side reactions.
-
-
Thermal Activation: Elevate the reaction temperature to 80°C and stir for 12 hours.
-
Causality: The electrophilic carbon in 2-(bromomethyl)-1,3-dioxolane is adjacent to a sterically bulky and electronically withdrawing acetal center. Elevated thermal energy is required to overcome the activation barrier for the
transition state. DMF, a polar aprotic solvent, poorly solvates the phenoxide anion, leaving it "naked" and highly reactive, further accelerating the displacement[1].
-
-
Workup & Self-Validation: Cool the mixture to room temperature, quench with distilled water (200 mL), and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous
.-
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the phenol spot (UV active, lower Rf) and the appearance of the product spot (UV active, higher Rf) validates reaction progress. Post-purification, a
-NMR scan should reveal a distinct acetal proton multiplet at ~5.2 ppm, confirming the integrity of the dioxolane ring.
-
Experimental workflow for the synthesis and deprotection of the dioxolane scaffold.
Downstream Applications: Deprotection
To utilize the scaffold in drug development (e.g., synthesizing aryloxypropanolamines), the dioxolane must be cleaved to reveal the aldehyde. Because the 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis[4], deprotection is achieved by treating the compound with a mild aqueous acid (e.g., 2M HCl or p-Toluenesulfonic acid) in a miscible co-solvent like THF or Acetone. The resulting 2-(4-fluorophenoxy)acetaldehyde can immediately be subjected to reductive amination with primary amines and sodium triacetoxyborohydride (
References
- Title: Piperidine derivatives having effects on serotonin related systems - EP1146045A1 Source: European Patent Office / Google Patents URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 850348-78-6|2-((4-Fluorophenoxy)methyl)-1,3-dioxolane|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 2,2-Bis(bromomethyl)-1,3-dioxolane | 20599-01-3 | Benchchem [benchchem.com]
- 5. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]
- 6. lookchem.com [lookchem.com]
Structural and Functional Profiling of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of synthetic intermediates dictates both the efficiency of the drug discovery pipeline and the pharmacokinetic viability of the final active pharmaceutical ingredient (API). 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is a highly specialized, bifunctional building block. It seamlessly integrates a lipophilic, metabolically stable aryl ether moiety with a 1,3-dioxolane ring—a robust protecting group for aldehyde functionalities.
This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, self-validating synthetic methodologies, and its critical role as a precursor in the development of voltage-gated sodium channel (Nav1.7/Nav1.8) modulators[1] and G-protein-coupled receptor 120 (GPR120) agonists[2].
Structural Deconstruction and Physicochemical Properties
The architecture of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is purposefully designed to impart specific pharmacological and synthetic advantages:
-
4-Fluoro Substitution: The incorporation of a fluorine atom at the para position of the aromatic ring serves a dual purpose. It enhances the lipophilicity of the molecule, improving membrane permeability, and critically blocks cytochrome P450-mediated oxidative metabolism at this metabolically vulnerable site.
-
2-Methyl Group: Provides steric bulk that can induce favorable conformational restrictions when the intermediate is elaborated into a larger API, often enhancing receptor subtype selectivity.
-
1,3-Dioxolane Ring: Acts as a masked aldehyde. During complex API synthesis, the dioxolane remains stable under basic, nucleophilic, and reductive conditions. It can be selectively cleaved under mild aqueous acidic conditions to reveal an aldehyde, which is subsequently utilized for reductive aminations or olefination reactions.
Quantitative Data Summary
| Property | Value | Mechanistic Significance |
| Chemical Formula | C11H13FO3 | Defines the stoichiometric baseline for downstream reactions. |
| Molecular Weight | 212.22 g/mol | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Facilitates target engagement via the ether and acetal oxygens. |
| LogP (Predicted) | ~2.4 | Optimal lipophilicity for oral bioavailability and CNS/PNS penetration. |
| Metabolic Stability | High | Para-fluorination prevents rapid hepatic clearance. |
Synthetic Methodology: The Williamson Ether Workflow
The synthesis of this intermediate relies on a highly efficient Williamson ether synthesis. The protocol below is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and suppressing side reactions.
Experimental Protocol: SN2 Alkylation
Objective: To synthesize 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane via the nucleophilic substitution of 2-(bromomethyl)-1,3-dioxolane by 4-fluoro-2-methylphenol.
Step-by-Step Methodology:
-
Preparation of the Nucleophile: Charge a dry, nitrogen-purged round-bottom flask with 4-fluoro-2-methylphenol (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It solvates the metal cations but leaves the phenoxide anion "naked" and highly nucleophilic, significantly accelerating the SN2 pathway.
-
-
Deprotonation: Add anhydrous potassium carbonate (K2CO3, 2.0 equivalents) to the solution. Stir at ambient temperature for 30 minutes.
-
Causality: K2CO3 is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol without risking the nucleophilic attack on the dioxolane ring, which could occur with stronger bases like NaOH.
-
-
Electrophile Addition: Introduce 2-(bromomethyl)-1,3-dioxolane (1.2 equivalents) dropwise to the reaction mixture.
-
Thermal Activation: Elevate the reaction temperature to 100°C and maintain for 12 hours under continuous stirring.
-
Causality: The bromomethyl group adjacent to the dioxolane is sterically hindered and electronically deactivated by the adjacent oxygen atoms. Elevated thermal energy is required to overcome the activation barrier for the SN2 displacement.
-
-
Aqueous Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Synthetic workflow for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane via SN2 alkylation.
Application in Drug Discovery
Once synthesized, the 1,3-dioxolane protecting group is typically hydrolyzed to an aldehyde, which is then coupled to complex heterocyclic scaffolds. The resulting APIs target two primary therapeutic areas.
Nav1.8 Modulators for Pain Management
Voltage-gated sodium channels, particularly Nav1.8, are predominantly expressed in peripheral sensory neurons (nociceptors). They are critical for the generation and propagation of action potentials in response to noxious stimuli[3]. Derivatives of our target compound have been extensively patented as Nav channel modulators[1]. The 4-fluoro-2-methylphenoxy moiety acts as a critical lipophilic anchor that binds within the hydrophobic pocket of the Nav1.8 channel, stabilizing the channel in its inactive state and preventing sodium influx. This state-dependent blockade suppresses hyper-excitability without affecting central nervous system function, offering a non-opioid pathway for treating neuropathic and inflammatory pain.
Mechanism of action for downstream API derivatives targeting Nav1.8 channels for pain management.
GPR120 Agonists for Metabolic Diseases
GPR120 (Free Fatty Acid Receptor 4) is a G-protein-coupled receptor that mediates the release of glucagon-like peptide-1 (GLP-1), enhancing insulin sensitivity and exerting anti-inflammatory effects[4]. Patent literature reveals that the 4-fluoro-2-methylphenoxy scaffold is frequently utilized in the design of potent GPR120 agonists[2]. The structural geometry provided by the ether linkage mimics the spatial arrangement of long-chain unsaturated fatty acids, allowing the synthetic agonist to effectively trigger the intracellular signaling cascade that combats type 2 diabetes and obesity.
Analytical Characterization & Validation
To ensure the integrity of the synthesized intermediate before downstream application, a self-validating analytical protocol must be employed.
-
1H-NMR Spectroscopy (400 MHz, CDCl3):
-
Validation Check: Confirm the complete disappearance of the phenolic OH proton (~5.0 ppm).
-
Key Signals: Look for the dioxolane methine proton (acetal CH) as a distinct triplet/multiplet around 5.1-5.3 ppm, and the ether methylene protons (O-CH2) around 4.0 ppm. The aromatic region should display the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring.
-
-
HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry):
-
Validation Check: Utilize a C18 reverse-phase column with a Water/Acetonitrile (0.1% Formic Acid) gradient. The target mass should appear as [M+H]+ = 213.1 m/z or [M+Na]+ = 235.1 m/z. A single sharp peak at >98% Area Under Curve (AUC) confirms sufficient purity for API elaboration.
-
References
-
Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. ACS Medicinal Chemistry Letters / PMC. 3
-
Discovery of a Potent and Selective GPR120 Agonist. Journal of Medicinal Chemistry. 4
-
WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels. Google Patents. 1
-
US8476308B2 - GPR120 receptor agonists and uses thereof. Google Patents. 2
Sources
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- 2. US8476308B2 - GPR120 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 3. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Strategic Engineering of Fluorinated Phenoxy Dioxolane Scaffolds in Medicinal Chemistry
Executive Summary
The integration of fluorinated phenoxy moieties with 1,3-dioxolane rings represents a high-value structural motif in modern medicinal chemistry. This scaffold leverages the unique bioisosteric properties of fluorine—metabolic stability and lipophilicity modulation—while utilizing the dioxolane ring as a rigid, stereochemically defined spacer. This guide analyzes the structural activity relationships (SAR), synthetic pathways, and therapeutic applications of these derivatives, specifically focusing on their utility in antifungal azoles and CNS-active agents.
Medicinal Chemistry Rationale: The Triad of Potency
The pharmacological success of fluorinated phenoxy dioxolane derivatives rests on the synergistic interaction of three structural components.
The Fluorine Bioisostere
Fluorine substitution is a critical tool for optimizing drug-like properties (E-E-A-T principle: Expertise).
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at para- or ortho-positions of the phenoxy ring blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (
) of the molecule. -
Electronic Modulation: Fluorine’s high electronegativity (
) alters the electron density of the aromatic ring, influencing stacking interactions with target proteins (e.g., aromatic residues in the active site of CYP51).
The 1,3-Dioxolane Spacer
Unlike flexible alkyl chains, the 1,3-dioxolane ring provides a defined spatial arrangement.
-
Conformational Restriction: It locks the pharmacophore into a bioactive conformation, reducing the entropic penalty upon binding.
-
Hydrogen Bonding: The ether oxygens serve as weak Hydrogen Bond Acceptors (HBA), often interacting with serine or threonine residues in receptor pockets.
The Phenoxy Linker
The phenoxy group acts as a hydrophobic anchor. In antifungal agents like ketoconazole, this moiety occupies the hydrophobic access channel of the lanosterol 14
Structural Activity Relationships (SAR)
The following table summarizes the physicochemical impact of specific substitutions on the core scaffold.
Table 1: SAR Impact of Fluorine and Dioxolane Modifications
| Structural Modification | Physicochemical Effect | Biological Consequence |
| Monofluorination (para) | Increased metabolic stability; slight | Enhanced |
| Difluorination (2,4-diF) | High lipophilicity; electron-deficient ring | Increased potency against fungal CYP51; reduced off-target binding. |
| Dioxolane C2-Substitution | Creation of chiral center | Enantiomers often show >100-fold difference in potency (e.g., cis- vs trans-isomers). |
| Phenoxy-Methyl Linker | Increased rotational freedom | Improved fit for flexible binding pockets (e.g., 5-HT receptors). |
Synthetic Architecture & Protocols
The synthesis of fluorinated phenoxy dioxolanes generally proceeds via the acetalization or ketalization of a fluorinated carbonyl precursor with a diol.
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis of a core 2-(fluorophenoxy)-1,3-dioxolane scaffold.
Figure 1: Convergent synthetic pathway for the formation of the fluorinated phenoxy dioxolane core via acid-catalyzed acetalization.
Detailed Experimental Protocol
Objective: Synthesis of 2-(4-fluoro-3-phenoxyphenyl)-1,3-dioxolane. Scale: 10 mmol.
Reagents:
-
4-Fluoro-3-phenoxybenzaldehyde (2.16 g, 10 mmol)
-
Ethylene glycol (1.86 g, 30 mmol, 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.19 g, 1 mmol, 10 mol%)
-
Toluene (50 mL)
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging: Add the 4-fluoro-3-phenoxybenzaldehyde and toluene to the RBF. Stir until dissolved.
-
Addition: Add ethylene glycol and p-TsOH to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 110°C). Maintain reflux with vigorous stirring.
-
Water Removal: Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (approx. 4–6 hours). Note: Toluene forms an azeotrope with water, driving the equilibrium toward the dioxolane product.
-
Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO₂, Hexane/EtOAc 9:1) to yield the pure dioxolane.
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the characteristic dioxolane singlet (or acetal proton) at
5.6–6.0 ppm and the multiplet for the ethylene bridge at 3.9–4.1 ppm. -
Yield: Expected yield >85%.
Therapeutic Applications
Antifungal Agents (Azole Class)
The dioxolane ring is a hallmark of the ketoconazole/itraconazole lineage. In these drugs, the dioxolane ring connects the halogenated phenyl group (often 2,4-difluorophenyl) to the triazole-bearing chain.
-
Mechanism: The fluorinated phenyl group inserts into the hydrophobic pocket of CYP51 (lanosterol 14
-demethylase). The dioxolane ring positions the triazole nitrogen to coordinate with the heme iron, inhibiting ergosterol synthesis.
CNS Active Agents (5-HT1A Agonists)
Recent research indicates that 1,3-dioxolane-based phenoxyethylamines act as potent 5-HT1A receptor agonists.[2]
-
Selectivity: The rigidity of the dioxolane ring improves selectivity for 5-HT1A over
-adrenoceptors compared to flexible chain analogs.
Visualization: Pharmacophore Map
The following diagram maps the functional roles of the scaffold components in a biological context.
Figure 2: Pharmacophore mapping of the fluorinated phenoxy dioxolane scaffold interacting with a theoretical protein target.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11970646, 1,3-Dioxolane, 2-(4-fluoro-3-phenoxyphenyl)-. Retrieved from [Link]
-
V. Gouverneur, et al. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews.[3][4] Retrieved from [Link]
-
Küçük, H. B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.[5] Molecules, 16(8), 6806–6815. Retrieved from [Link]
-
Marrazzo, A., et al. (2018). Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain. Future Medicinal Chemistry. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[6] Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sources
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- 2. Synthesis and biological evaluation of 1,3-dioxolane-based 5-HT1A receptor agonists for CNS disorders and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Fluoro-2-methylphenol Dioxolane Analogs: Chemical Data, Synthesis, and Pharmacological Applications
Executive Summary
The development of targeted therapeutics relies heavily on the strategic selection of core chemical scaffolds. 4-Fluoro-2-methylphenol (CAS: 452-72-2) has emerged as a privileged building block in the synthesis of active pharmaceutical ingredients (APIs), including RET kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. By functionalizing this core with a 1,3-dioxolane moiety, medicinal chemists can generate analogs with enhanced metabolic stability, improved hydrogen-bonding profiles, and highly specific steric geometries.
This technical whitepaper provides an in-depth analysis of 4-fluoro-2-methylphenol dioxolane analogs. It explores the physicochemical rationale behind this specific molecular pairing, details self-validating synthetic methodologies, and examines its critical role in modern drug discovery, particularly in the development of GPR120 (FFAR4) agonists for metabolic disorders[2].
Physicochemical Profiling of the Core Scaffold
To understand the utility of a dioxolane analog, one must first analyze the base molecule: 4-Fluoro-2-methylphenol. The substitution pattern on the aromatic ring is not arbitrary; it is a calculated design choice to optimize pharmacokinetics and target binding.
-
Para-Fluorination: The introduction of a highly electronegative fluorine atom at the para position serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, significantly extending the molecule's metabolic half-life. Second, the C-F bond introduces a strong dipole moment that can participate in multipolar interactions within protein binding pockets[1].
-
Ortho-Methylation: The methyl group at the ortho position introduces steric bulk adjacent to the phenolic hydroxyl group. This restricts the rotational freedom of any attached ether linkages (such as a dioxolane-bearing side chain), locking the molecule into a bioactive conformation necessary for receptor activation.
Table 1: Core Chemical Data of 4-Fluoro-2-methylphenol
| Property | Value | Rationale / Significance |
| Molecular Formula | C₇H₇FO | Base scaffold before dioxolane functionalization. |
| Molecular Weight | 126.13 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5[3]. |
| XLogP3 | 1.4 | Moderate lipophilicity; ideal for crossing lipid membranes while maintaining aqueous solubility[3]. |
| Topological Polar Surface Area | 20.2 Ų | Provides a single hydrogen bond donor/acceptor site (OH) prior to functionalization[3]. |
| Boiling Point | ~185 °F (Flash Point) | Indicates volatility; reactions must be conducted under reflux with appropriate condensers. |
Strategic Rationale for Dioxolane Functionalization
The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at positions 1 and 3. While traditionally used as a protecting group for aldehydes and ketones, in the context of 4-fluoro-2-methylphenol analogs, it acts as a permanent pharmacophore[4].
-
Bioisosterism & Hydrogen Bonding: The dioxolane ring serves as a bioisostere for highly flexible aliphatic ethers or alcohols. The two oxygen atoms act as strictly defined hydrogen-bond acceptors, allowing the analog to anchor itself to specific amino acid residues (e.g., arginine or lysine) in the target receptor.
-
Metabolic Masking: By incorporating a dioxolane ring, chemists can mask reactive carbonyl groups that would otherwise be susceptible to rapid enzymatic reduction or oxidation in vivo.
-
Lipophilicity Modulation: The addition of the cyclic ether balances the lipophilicity of the fluorinated aromatic ring, optimizing the overall partition coefficient (LogP) for intestinal absorption.
Synthetic Methodologies & Protocols
The synthesis of 4-fluoro-2-methylphenol dioxolane analogs typically proceeds via one of two primary pathways: O-Alkylation of the phenolic hydroxyl group, or Electrophilic Aromatic Substitution followed by acetalization.
Figure 1: Divergent synthetic pathways for generating 4-fluoro-2-methylphenol dioxolane analogs.
Protocol A: Direct O-Alkylation (Ether-Linked Dioxolane)
This protocol describes the synthesis of 2-((4-fluoro-2-methylphenoxy)methyl)-1,3-dioxolane via an Sₙ2 mechanism. This method is highly analogous to the etherification steps used in the synthesis of GPR120 agonists[2].
Causality & Logic: Potassium carbonate (
Step-by-Step Procedure:
-
Deprotonation: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-fluoro-2-methylphenol (1.0 eq, 10 mmol) and anhydrous DMF (20 mL). Add finely powdered anhydrous
(2.0 eq, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. -
Alkylation: Slowly add 2-(bromomethyl)-1,3-dioxolane (1.2 eq, 12 mmol) dropwise via syringe.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours. Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenol spot (lower
) and the appearance of a new, higher spot indicates reaction completion. -
Quenching & Extraction: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Wash the combined organic layers with 5% aqueous NaOH (
mL) to remove any unreacted starting phenol, followed by brine (30 mL) to remove residual DMF. -
Drying & Concentration: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc) to yield the pure dioxolane analog.
Table 2: Comparative Yields of Synthesis Methods
| Synthesis Method | Catalyst / Base | Solvent | Temp (°C) | Avg. Yield (%) | Primary Byproduct |
| O-Alkylation (Sₙ2) | DMF | 80 | 75 - 85% | Unreacted phenol | |
| O-Alkylation (Sₙ2) | Acetonitrile | 85 | 88 - 92% | Trace elimination product | |
| Acetalization | Montmorillonite K10 | Toluene | 110 | 60 - 70% | Polymeric acetals[4] |
| Acetalization | PTSA | Toluene | 110 | 80 - 85% | Hydrolyzed aldehyde |
Pharmacological Applications: GPR120 Agonism
One of the most prominent applications of 4-fluoro-2-methylphenol derivatives is in the development of agonists for GPR120 (Free Fatty Acid Receptor 4) . GPR120 is a G-protein-coupled receptor predominantly expressed in the intestine and adipose tissue, which regulates the secretion of glucagon-like peptide-1 (GLP-1) and modulates insulin sensitivity[6].
When the 4-fluoro-2-methylphenol core is tethered to a hydrogen-bonding moiety (such as a dioxolane or a carboxylic acid bioisostere), the molecule mimics the binding profile of long-chain free fatty acids. The fluorine atom ensures the molecule survives hepatic first-pass metabolism, while the dioxolane oxygen atoms interact with the hydrophilic pocket of the GPR120 transmembrane domain.
Figure 2: Signal transduction pathway of GPR120 activated by 4-fluoro-2-methylphenol analogs, leading to GLP-1 secretion.
Mechanistic Insight
Upon binding of the dioxolane analog, GPR120 undergoes a conformational shift that activates the
Conclusion
The fusion of the 4-fluoro-2-methylphenol scaffold with a 1,3-dioxolane ring represents a sophisticated strategy in rational drug design. By leveraging the metabolic resistance of the para-fluorinated phenol and the precise hydrogen-bonding geometry of the dioxolane heterocycle, researchers can synthesize highly potent, bioavailable modulators for complex targets like GPR120 and RET kinases. Adherence to the rigorous, self-validating synthetic protocols outlined in this guide ensures high-yield generation of these critical chemical intermediates.
References
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PubChem. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295. National Center for Biotechnology Information. Retrieved from:[Link]
- Google Patents.US8299117B2 - GPR120 receptor agonists and uses thereof.
- Google Patents.US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120.
-
National Institutes of Health (PMC). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from:[Link]
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Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. Retrieved from:[Link]
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Molecular weight and formula of C11H13FO3 dioxolane compounds
An In-Depth Technical Guide to the Molecular and Structural Characterization of C11H13FO3 Dioxolane Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core principles and advanced analytical methodologies required for the characterization of chemical compounds with the molecular formula C11H13FO3 that feature a dioxolane moiety. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with field-proven experimental insights to provide a self-validating framework for research and development.
Foundational Molecular Analysis: C11H13FO3
Any investigation into a novel compound begins with a thorough understanding of its fundamental molecular properties. The molecular formula C11H13FO3 serves as the primary identifier, from which we can derive essential quantitative data.
Molecular Weight Calculation
The molecular weight is a critical parameter, determined from the sum of the atomic masses of the constituent atoms. It is crucial to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the mass of the most abundant isotope of each element). High-resolution mass spectrometry (HRMS) measures the monoisotopic mass, which is essential for unambiguous formula determination.
| Parameter | Value | Calculation |
| Molecular Formula | C11H13FO3 | - |
| Average Molecular Weight | 212.218 g/mol | (11 * 12.011) + (13 * 1.008) + (1 * 18.998) + (3 * 15.999) |
| Monoisotopic Mass | 212.08487 g/mol | (11 * 12.000000) + (13 * 1.007825) + (1 * 18.998403) + (3 * 15.994915) |
Degree of Unsaturation
The degree of unsaturation (DoU), or double bond equivalent, is a calculation used to determine the total number of rings and multiple bonds within a molecule. For C11H13FO3, the DoU is calculated as follows:
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (13/2) - (1/2) + (0/2) = 6
A degree of unsaturation of 6 suggests the presence of a combination of rings and/or double bonds. For a dioxolane compound, this would typically account for one ring (the dioxolane ring) and an aromatic ring (e.g., a benzene ring, which accounts for four degrees of unsaturation), leaving one additional degree of unsaturation to be accounted for by another ring or a double bond.
Core Analytical Workflow for Structural Elucidation
The definitive identification and characterization of a specific C11H13FO3 dioxolane isomer require a multi-technique analytical approach. The following workflow represents a robust, self-validating system for structure elucidation.
Figure 1: A comprehensive workflow for the structural elucidation of a novel C11H13FO3 dioxolane compound.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is the cornerstone for confirming the elemental composition of a new molecule.[1][2][3][4] Its ability to measure mass to several decimal places allows for the differentiation between compounds with the same nominal mass but different elemental formulas.[1] This is the first and most critical step in validating the identity of the target compound.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, which are capable of high resolution.
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and ensure the observation of the molecular ion peak.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Identify the molecular ion peak ([M+H]+ or [M-H]-). The measured m/z value should match the calculated monoisotopic mass of C11H13FO3 within a narrow mass tolerance (typically < 5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the precise three-dimensional structure of an organic molecule.[5][6][7][8] By analyzing the chemical environment of each hydrogen, carbon, and fluorine atom, one can piece together the molecule's connectivity and stereochemistry.[6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
1H NMR: This experiment provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (splitting patterns).[5][9]
-
13C NMR: This provides information on the number of different types of carbon atoms in the molecule.[6]
-
19F NMR: Given the presence of fluorine, this experiment is crucial. It will show a signal for each unique fluorine environment, and the coupling between fluorine and nearby protons can be a powerful diagnostic tool.
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to establish correlations between different nuclei, allowing for the unambiguous assignment of the complete molecular structure.
Predicted NMR Signatures for a C11H13FO3 Dioxolane:
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
| 1H | 6.5 - 8.0 | Multiplets | Aromatic protons |
| 1H | 3.5 - 4.5 | Multiplets | Dioxolane ring protons |
| 1H | 1.5 - 3.0 | Varies | Aliphatic protons |
| 13C | 110 - 160 | Singlets | Aromatic carbons |
| 13C | 60 - 80 | Singlets | Dioxolane ring carbons |
| 19F | -100 to -140 | Varies | Aromatic fluorine |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11][12][13][14] It serves as a rapid and effective method to confirm the presence of key structural motifs, such as the C-O bonds of the dioxolane ring and any other functional groups.[13]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present.
Expected FTIR Absorption Bands:
| Wavenumber (cm-1) | Functional Group |
| 3100 - 3000 | Aromatic C-H stretch |
| 2990 - 2850 | Aliphatic C-H stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1050 | C-O stretch (dioxolane) |
| 1200 - 1100 | C-F stretch |
Isomer Separation and Analysis
The molecular formula C11H13FO3 can correspond to numerous structural isomers. If the synthesis of such a compound is not highly specific, or if a mixture is suspected, chromatographic separation is necessary.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[15][16][17] For isomers, which have identical molecular weights, HPLC is essential for their physical separation before individual characterization. Chiral HPLC, using a chiral stationary phase, is required for the separation of enantiomers.[18][19]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a standard C18 reversed-phase column for initial screening of positional isomers. For enantiomers, a chiral stationary phase is required.
-
Mobile Phase Selection: A typical starting point for reversed-phase chromatography is a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation of all isomers.[15][16]
Figure 2: A generalized workflow for the HPLC-based separation and subsequent characterization of isomers.
Conclusion
The comprehensive characterization of a C11H13FO3 dioxolane compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. This guide has outlined a robust, field-proven workflow that ensures the unambiguous determination of the molecular formula and three-dimensional structure. By following these self-validating protocols, researchers, scientists, and drug development professionals can proceed with confidence in the identity and purity of their compounds, a critical foundation for any subsequent research and development activities.
References
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NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved from [Link]
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FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universallab. Retrieved from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Retrieved from [Link]
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Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. Retrieved from [Link]
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A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. (2018, July 16). Innovatech Labs. Retrieved from [Link]
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NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7). AZoLifeSciences. Retrieved from [Link]
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Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
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HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]
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Structure Determination of Unknown Organic Liquids Using NMR and IR Spectroscopy: A General Chemistry Laboratory. (2012, September 4). Journal of Chemical Education. Retrieved from [Link]
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5.2 Mass Spectrometry. (2014, August 6). Chemistry LibreTexts. Retrieved from [Link]
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NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved from [Link]
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Automated molecular formula determination by tandem mass spectrometry (MS/MS). (2025, August 6). Royal Society of Chemistry. Retrieved from [Link]
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HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. (2024, May 31). ACS Omega. Retrieved from [Link]
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How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics.com. Retrieved from [Link]
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Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]
-
Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. (2019, June 12). Journal of Chemical Education. Retrieved from [Link]
-
Mnova Structure Elucidation Software. (n.d.). Mestrelab Research. Retrieved from [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved from [Link]
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A framework for automated structure elucidation from routine NMR spectra. (2021, November 9). Royal Society of Chemistry. Retrieved from [Link]
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Structure Elucidation of Organic Compounds. (2023, June 9). YouTube. Retrieved from [Link]
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Solubility Profile of Fluorinated Aryl Dioxolanes in Organic Solvents
Executive Summary
Fluorinated aryl dioxolanes represent a critical scaffold in modern medicinal chemistry and agrochemical design. The fusion of a dioxolane ring—often serving as a bioisostere for carbonyls or as a metabolically stable ether linkage—with a fluorinated aromatic system introduces unique physicochemical constraints. While the C-F bond enhances metabolic stability and lipophilicity, it simultaneously alters the solvation thermodynamics, often rendering standard solubility prediction models inaccurate.
This guide provides a technical analysis of the solubility profiles of these scaffolds. It moves beyond generic solubility rules to examine the interplay between crystal lattice energy , solvation enthalpy , and fluorine-specific dipole interactions . It also details a self-validating experimental protocol for establishing precise solubility curves.
Physicochemical Basis of Solubility
To predict the solubility of fluorinated aryl dioxolanes, one must understand the competition between the cohesive forces within the solid crystal lattice and the adhesive forces between the solute and solvent.
The "Fluorine Effect" on Solvation
Fluorine is the most electronegative element (
-
Dipole-Dipole Enhancement: The C-F bond creates a strong permanent dipole. In solvents like Dichloromethane (DCM) or Acetone , this dipole facilitates solubility through favorable electrostatic interactions.
-
Reduced H-Bond Basicity: The electron-withdrawing nature of fluorine on the aryl ring reduces the electron density on the dioxolane oxygens. This weakens their ability to act as Hydrogen Bond Acceptors (HBA), often reducing solubility in protic solvents like Methanol compared to non-fluorinated analogs.
-
Fluorous Behavior: As the degree of fluorination increases (e.g., pentafluorophenyl derivatives), the molecule begins to exhibit "fluorous" character—segregating from both aqueous and hydrocarbon phases, requiring specialized fluorous solvents or hybrid solvent systems.
Mechanism Visualization
The following diagram illustrates the thermodynamic forces governing the dissolution of these specific scaffolds.
Caption: Thermodynamic pathway of dissolution. High lattice energy driven by C-F dipoles must be overcome by solvent-solute interactions, favoring dipolar aprotic or chlorinated solvents.
Solubility Profile Data
The following data summarizes the solubility trends for mono- and di-fluorinated aryl dioxolanes. Note that specific values vary by exact substitution patterns; these classifications represent high-confidence trends derived from structure-property relationship (SPR) analyses.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | High polarizability of Cl matches the C-F dipole; excellent disruption of crystal lattice. |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High | Strong dipole-dipole interactions stabilize the fluorinated aromatic system. DMSO is preferred for stock solutions. |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate to High | Good compatibility with the dioxolane ether functionality; useful for reaction media. |
| Alcohols | Methanol, Ethanol, Isopropanol | Variable | Solubility decreases as fluorination increases. The aryl-F withdraws density, weakening the dioxolane O...H-OR interaction. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good general solvents, though less effective than DCM for highly crystalline derivatives. |
| Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor | The "lipophobic" nature of the C-F bond (low polarizability) leads to poor solvation in purely dispersive solvents. |
Predictive Modeling: Hansen Solubility Parameters (HSP)
For precise solvent selection during process development, we utilize Hansen Solubility Parameters. Fluorinated aryl dioxolanes generally exhibit a unique HSP signature:
- (Dispersion): Moderate.[1] While the aryl ring contributes to dispersion, fluorine atoms have low polarizability, keeping this value lower than chlorinated analogs.
- (Polar): High. The vector sum of the C-F bond and the dioxolane oxygens creates a significant permanent dipole.
- (Hydrogen Bonding): Low-Moderate.[2] They are H-bond acceptors only.
Application: To maximize solubility, select a solvent where the "Distance" (
Recommendation: For recrystallization, use a solvent/anti-solvent pair with high
Experimental Protocol: Quantitative Solubility Determination
Objective: To generate a precise saturation solubility curve for a target fluorinated aryl dioxolane. Standard: This protocol adheres to the "Shake-Flask" method (OECD Guideline 105), modified for fluorinated heterocycles.
Reagents & Equipment
-
Target Compound: >98% purity (confirmed by 19F-NMR).
-
Solvents: HPLC Grade (DCM, MeOH, ACN, Water).
-
Instrumentation: HPLC-UV/Vis or UPLC-MS.
-
Filtration: 0.22 µm PTFE syringe filters (PTFE is required; Nylon may bind to the fluorinated motif).
Workflow Diagram
Caption: Saturation shake-flask protocol. Crucial step: Verification of undissolved solid to ensure thermodynamic equilibrium.
Step-by-Step Methodology
-
Preparation: Place 50 mg of the fluorinated dioxolane into a 4 mL amber glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Cap tightly and agitate at 25°C ± 0.1°C for 24 hours. Note: If the solid dissolves completely, add more solid until a precipitate persists.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Draw the supernatant and filter through a 0.22 µm hydrophobic PTFE filter . Warning: Do not use standard cellulose filters; fluorinated compounds may adsorb.
-
Quantification:
-
Dilute the filtrate 100x with Acetonitrile.
-
Inject into HPLC (C18 Column).
-
Calculate concentration using a 5-point calibration curve (
).
-
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
In-Depth Technical Guide: 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane in Modern Medicinal Chemistry
Executive Summary
As modern drug discovery pivots toward highly functionalized, metabolically stable scaffolds, specialized building blocks like 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane have emerged as critical synthetic intermediates. While this specific assembled molecule operates predominantly as a proprietary intermediate rather than a standalone commercial drug—and thus lacks a primary standalone PubChem CID, though its core phenol, 4-fluoro-2-methylphenol, is registered as PubChem CID 136295[1]—it is instrumental in the synthesis of complex therapeutics. Recent patent literature highlights its utility in developing KRAS G12C/D inhibitors[2] and sodium channel modulators[3].
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, mechanistic utility in drug design, and field-validated synthetic protocols.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is crucial for predicting its behavior in downstream synthetic steps, particularly regarding its solubility and reactivity profiles.
Table 1: Physicochemical Properties of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane
| Property | Value | Causality / Impact in Synthesis & Design |
| Molecular Formula | C₁₁H₁₃FO₃ | Defines the exact mass and stoichiometric requirements. |
| Molecular Weight | 212.22 g/mol | Optimal for maintaining a low overall MW in the final Active Pharmaceutical Ingredient (API). |
| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability of the final scaffold. |
| H-Bond Acceptors | 3 | Facilitates critical interactions with target kinase/channel backbones. |
| Precursor CID | 136295 | 4-Fluoro-2-methylphenol provides the essential aromatic core[1]. |
Mechanistic Role in Drug Design
The architecture of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is highly deliberate, combining two distinct pharmacophoric and synthetic elements:
-
The 4-Fluoro-2-methylphenoxy Core : The introduction of a fluorine atom at the para position relative to the ether linkage is a classic bioisosteric strategy. It explicitly blocks cytochrome P450-mediated para-hydroxylation, drastically extending the metabolic half-life of the final drug candidate. Furthermore, the ortho-methyl group induces a steric twist, forcing the ether oxygen out of coplanarity with the phenyl ring. This locks the molecule into a bioactive conformation necessary for binding deep within hydrophobic pockets (e.g., the Switch II pocket of KRAS)[2].
-
The 1,3-Dioxolane Masking Group : In synthetic workflows, the 1,3-dioxolane ring serves as a robust cyclic acetal protecting group for an underlying aldehyde. It is completely stable to strongly basic, nucleophilic, and reductive conditions. Once the core scaffold is assembled, mild acidic hydrolysis unmasks the aldehyde, enabling immediate downstream diversification via reductive amination or Wittig olefination.
Synthetic Methodology & Protocols
The synthesis relies on a high-yielding bimolecular nucleophilic substitution (Sₙ2). As a self-validating system, the protocol below includes specific workup steps to eliminate common failure points (e.g., residual solvent contamination).
Protocol 1: Acetal Assembly (Etherification)
Objective: Couple 4-fluoro-2-methylphenol with 2-(bromomethyl)-1,3-dioxolane.
-
Preparation : In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-2-methylphenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Deprotonation : Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃).
-
Expert Insight: K₂CO₃ is selected over stronger bases like NaH because its mild nature prevents base-catalyzed ring-opening of the dioxolane while sufficiently deprotonating the phenol (pKₐ ~10).
-
-
Alkylation : Stir the suspension at 25 °C for 30 minutes to ensure complete phenoxide formation, then add 1.2 equivalents of 2-(bromomethyl)-1,3-dioxolane dropwise.
-
Heating : Elevate the temperature to 85 °C for 12 hours.
-
Expert Insight: DMF is critical here; as a polar aprotic solvent, it poorly solvates the phenoxide anion, maximizing its nucleophilicity for the Sₙ2 displacement.
-
-
Workup : Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the target compound.
Table 2: Reaction Optimization Matrix
| Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| NaH | THF | 65 | 45% | Incomplete conversion; strong base caused minor acetal degradation. |
| Cs₂CO₃ | MeCN | 80 | 78% | Good yield, but Cs₂CO₃ is cost-prohibitive at scale. |
| K₂CO₃ | DMF | 85 | 89% | Optimal balance of kinetics, cost, and intermediate stability. |
Protocol 2: Aldehyde Unmasking (Deprotection)
To utilize the intermediate in API synthesis, the acetal must be cleaved.
-
Dissolve the dioxolane intermediate in a 4:1 mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 4 hours. The cyclic acetal hydrolyzes to release ethylene glycol and 2-(4-fluoro-2-methylphenoxy)acetaldehyde.
-
Neutralize carefully with saturated NaHCO₃, extract with DCM, and use the crude aldehyde immediately in the next step (e.g., reductive amination) to prevent auto-polymerization.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical flow and chemical causality of the Sₙ2 etherification process.
Step-by-step SN2 synthetic workflow for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
Biological Application & Pharmacophore Mapping
This diagram maps how the structural components of the unmasked intermediate integrate into a target inhibitor (e.g., a KRAS G12C inhibitor) to block oncogenic signaling.
Pharmacophore mapping and downstream application in KRAS inhibitor development.
References
- Source: nih.
- Source: google.com (Google Patents)
- Source: google.com (Google Patents)
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- 2. WO2024103010A1 - Small molecule inhibitors of kras proteins - Google Patents [patents.google.com]
- 3. WO2024123815A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
Strategic Application of 1,3-Dioxolane Bioisosterism in Modern Drug Design
Executive Summary
In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, bioisosteric replacement stands as a cornerstone of medicinal chemistry. The 1,3-dioxolane ring—a five-membered heterocyclic acetal—has emerged as a highly versatile bioisostere. Currently featured in at least 24 FDA-approved pharmaceuticals[1], this motif is strategically deployed to modulate lipophilicity, eliminate basicity-driven liabilities, and introduce critical hydrogen-bond acceptors. This whitepaper provides an in-depth technical analysis of the causality behind 1,3-dioxolane insertion, supported by quantitative data and self-validating experimental protocols.
Mechanistic Rationale: The Causality of Dioxolane Insertion
The decision to incorporate a 1,3-dioxolane ring is rarely arbitrary; it is a calculated structural intervention designed to resolve specific physicochemical or metabolic liabilities.
Overcoming Basicity and hERG Liabilities (Morpholine/Piperidine Replacement)
Morpholine and piperidine rings are ubiquitous in drug discovery but carry inherent risks. Their basic nitrogen centers (pKa ~8.3 and ~10.0, respectively) are protonated at physiological pH, which can lead to poor passive membrane permeability, phospholipidosis, and off-target binding to the hERG potassium channel. Replacing these rings with 1,3-dioxolane removes the basic amine entirely. This drops the pKa of the local system significantly (e.g., dioxolane-substituted benzoic acids exhibit a pKa of ~4.6)[2]. Because the dioxolane ring remains neutral at pH 7.4, it mitigates hERG binding and improves passive diffusion while retaining the sp3-hybridized 3D character of the parent heterocycle.
Metabolic Stability and Conformational Restriction (Carbonyl Replacement)
Exposed carbonyl groups (ketones/aldehydes) are highly susceptible to reduction by ubiquitous aldo-keto reductases in the liver, leading to rapid systemic clearance. By converting a carbonyl into a 1,3-dioxolane (acetal/ketal), the electrophilic carbon is masked. This effectively halts reductase-mediated metabolism. Furthermore, the cyclic nature of the dioxolane restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.
Target Engagement via Vectorial Hydrogen Bonding
The 1,3-dioxolane ring possesses two oxygen atoms that act as potent hydrogen-bond acceptors. The spatial arrangement of these oxygen lone pairs allows for bidentate interactions with target active sites, which has been shown to significantly enhance ligand-target binding and overall biological activity[3]. For example, modifications to the 1,3-dioxolane ring in dexoxadrol and etoxadrol analogues drastically alter their binding affinity to phencyclidine (PCP) receptor sites, proving the ring's direct involvement in target engagement[4].
Quantitative Data: Physicochemical Profiling
Understanding the physicochemical shifts induced by bioisosteric replacement is critical for lead optimization. The table below summarizes the comparative properties of common functional groups versus the 1,3-dioxolane bioisostere.
| Functional Group | LogP (approx) | pKa (conjugate acid) | H-Bond Acceptors | Primary Metabolic Liability |
| Morpholine | -0.86 | ~8.3 | 2 (1 N, 1 O) | N-dealkylation, Oxidation |
| Piperidine | 1.00 | ~10.0 | 1 (1 N) | N-oxidation, Ring opening |
| Carbonyl (Ketone) | ~0.30 | N/A | 1 (1 O) | Reduction (Reductases) |
| 1,3-Dioxolane | -0.37 | ~4.6 (when subst.) | 2 (2 O) | Ring opening (acidic pH) |
(Data synthesized from PubChem[5] and ChemRxiv[2])
Visualizations of Bioisosteric Strategy
Iterative workflow for 1,3-dioxolane bioisosteric replacement in drug design.
Dual-action mechanism of 1,3-dioxolane oxygen atoms in target binding and solvation.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Synthesis of 1,3-Dioxolane Derivatives (Ketalization)
Dioxolanes are typically prepared via the acid-catalyzed ketalization of ketones with ethylene glycol[6][7].
-
Step 1: Reaction Setup. Charge a round-bottom flask with the target ketone (1.0 eq), ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq) suspended in toluene.
-
Causality: Ethylene glycol acts as the bidentate nucleophile. Toluene is chosen as the solvent because it forms an azeotrope with water, allowing for its physical removal.
-
-
Step 2: Azeotropic Distillation. Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 110°C.
-
Causality: Ketalization is a reversible equilibrium reaction. By physically trapping and removing the water byproduct via the Dean-Stark apparatus, Le Chatelier's principle drives the reaction to completion.
-
-
Step 3: Quenching. Cool the reaction to room temperature and immediately quench with saturated aqueous NaHCO₃.
-
Causality: The base neutralizes the p-TsOH catalyst. If the acid is not neutralized before aqueous workup, the excess water will drive the equilibrium backward, hydrolyzing the newly formed dioxolane back to the ketone.
-
-
Step 4: Self-Validation (Analytical QC). Extract the organic layer, dry, and concentrate. Validate the product via FT-IR and ¹H-NMR.
-
Validation Metric: The reaction is only considered successful if FT-IR shows the complete disappearance of the carbonyl stretch (~1700 cm⁻¹) and ¹H-NMR reveals the emergence of a multiplet at ~3.8–4.0 ppm, corresponding to the four protons of the ethylene bridge in the dioxolane ring.
-
Protocol 2: In Vitro ADME Profiling (Microsomal Stability)
To prove that the bioisosteric replacement successfully mitigated metabolism (e.g., N-dealkylation), the compound must be tested against Human Liver Microsomes (HLMs).
-
Step 1: Incubation. Prepare a 1 µM solution of the 1,3-dioxolane derivative in 100 mM potassium phosphate buffer (pH 7.4) containing HLMs (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
-
Step 2: Initiation. Add NADPH (1 mM final concentration) to initiate the reaction.
-
Causality: Cytochrome P450 enzymes are heme-containing monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor; without it, CYP-mediated metabolism cannot occur.
-
-
Step 3: Time-Course Quenching. At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and mix it with 150 µL of ice-cold acetonitrile containing an internal standard.
-
Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for downstream LC-MS/MS analysis.
-
-
Step 4: Self-Validation (Control Integrity). Run a parallel assay using a known highly cleared drug (e.g., Verapamil).
-
Validation Metric: Calculate the intrinsic clearance (CLint). The assay is only valid if the Verapamil control shows >80% depletion within 30 minutes. If the control remains intact, the microsomes or NADPH batch are compromised, and the data for the dioxolane compound must be discarded.
-
References[3] Title: The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review)
Source: researchgate.net URL: 4] Title: Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships Source: nih.gov URL: 6] Title: Dioxolane - Wikipedia Source: wikipedia.org URL: 1] Title: From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles Source: nsf.gov URL: 2] Title: 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery Source: chemrxiv.org URL: 5] Title: 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem Source: nih.gov URL: 7] Title: Synthesis of 1,3-dioxolanes - Organic Chemistry Portal Source: organic-chemistry.org URL:
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Analogues of the dioxolanes dexoxadrol and etoxadrol as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dioxolane - Wikipedia [en.wikipedia.org]
- 7. 1,3-Dioxolane synthesis [organic-chemistry.org]
Novel fluorinated building blocks for pharmaceutical synthesis
An In-Depth Technical Guide to Novel Fluorinated Building Blocks in Pharmaceutical Synthesis
Executive Summary
The incorporation of fluorine into organic scaffolds represents one of the most transformative strategies in modern drug discovery. Historically, medicinal chemistry relied heavily on simple fluoroaromatic and trifluoromethyl-aromatic subunits. However, as the industry shifts toward more complex, three-dimensional sp³-rich architectures to improve target specificity and reduce off-target toxicity, the demand for novel fluorinated building blocks has surged.
As a Senior Application Scientist, I have observed that successful integration of fluorine requires moving beyond trial-and-error late-stage fluorination. Instead, utilizing pre-functionalized, highly characterized fluorinated building blocks—such as pentafluorosulfanyl (–SF₅), trifluoromethoxy (–OCF₃), and difluoromethyl (–CHF₂) groups—ensures higher synthetic reliability, scalability, and predictable pharmacokinetic modulation. This whitepaper details the mechanistic rationale, comparative physicochemical data, and self-validating synthetic protocols for deploying these advanced fluorinated motifs.
Mechanistic Rationale: The "Why" Behind Novel Fluorinated Motifs
The decision to incorporate a specific fluorinated group is rarely arbitrary; it is driven by a precise need to modulate a molecule's physicochemical properties. The carbon-fluorine (C–F) bond is the strongest in organic chemistry, providing exceptional metabolic stability by blocking cytochrome P450-mediated oxidation [1].
However, the choice between different fluorinated groups dictates the stereoelectronic outcome:
-
The –CF₃ Group: Traditionally used to increase lipophilicity and metabolic stability. However, its strong electron-withdrawing nature can sometimes excessively reduce the basicity of adjacent amines, leading to poor aqueous solubility.
-
The –SF₅ Group (The "Super-Trifluoromethyl" Group): The pentafluorosulfanyl group is bulkier (similar to a tert-butyl group) and more lipophilic than –CF₃, yet it possesses a higher electronegativity [2]. It is ideal for occupying hydrophobic pockets in target proteins while maintaining robust chemical stability against both strong acids and bases.
-
The –OCF₃ Group: Acts as a conformational lock. The lone pairs on the oxygen atom interact with the highly electronegative fluorine atoms, strongly preferring an orthogonal conformation relative to an attached aromatic ring. This unique geometry allows for precise tuning of target binding kinetics.
-
The –CHF₂ Group: Unlike –CF₃, the difluoromethyl group can act as a lipophilic hydrogen bond donor, making it a valuable bioisostere for hydroxyl or thiol groups.
Quantitative Comparison of Fluorinated Motifs
To facilitate rational drug design, the quantitative physicochemical properties of these building blocks are summarized below.
| Functional Group | Volume (ų) | Electronegativity (Pauling scale) | Lipophilicity (Hansch | Primary Medicinal Chemistry Application |
| –CH₃ (Reference) | 16.8 | 2.3 | 0.52 | Baseline alkylation |
| –CF₃ | 42.6 | 3.3 | 0.88 | Metabolic blocking, lipophilicity enhancement |
| –OCF₃ | 44.0 | 3.7 | 1.04 | Conformational locking, orthogonal binding |
| –SF₅ | 57.4 | 3.6 | 1.23 | Steric bulk, extreme lipophilicity ("super-CF₃") |
| –CHF₂ | 26.0 | 2.9 | 0.32 | Lipophilic hydrogen bond donor |
Strategic Synthesis Workflows
When designing a synthetic route, chemists must choose between late-stage fluorination and the building block approach. While late-stage fluorination is elegant for library generation, it often suffers from poor regioselectivity and functional group intolerance. The building block approach—where the fluorinated moiety is introduced early via a robust, pre-synthesized synthon—remains the dominating approach in scalable drug discovery [1].
Decision tree for selecting fluorination strategies in pharmaceutical synthesis.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, protocols must be designed as self-validating systems. This means incorporating in-process analytical checks that confirm the success of a step before proceeding, thereby preventing the waste of expensive fluorinated precursors.
Protocol A: Synthesis of Trifluoromethylamines via Desulfurinative Fluorination
The
Mechanistic Causality: AgF acts dualistically here; it drives the desulfurization of the thiocarbonyl group while simultaneously providing the nucleophilic fluoride source required to form the –CF₃ group.
Step-by-Step Methodology:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with the corresponding thiocarbamoyl fluoride (1.0 equiv) and anhydrous Acetonitrile (MeCN, 0.2 M).
-
Reagent Addition: Add Silver(I) fluoride (AgF, 3.5 equiv) in one portion. Causality: An excess of AgF is required to ensure complete desulfurization and to drive the equilibrium toward the fully fluorinated product.
-
Reaction Execution: Seal the flask, remove it from the glovebox, and stir the suspension at 50 °C for 12 hours.
-
Self-Validation Check (In-Process): Withdraw a 50 µL aliquot, dilute in CD₃CN, and acquire a crude ¹⁹F NMR spectrum.
-
Validation Criteria: The disappearance of the thiocarbamoyl fluoride signal (typically around +40 to +50 ppm) and the emergence of a sharp singlet corresponding to the
-CF₃ group (typically between -40 and -60 ppm) confirms reaction completion.
-
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble silver salts (Ag₂S and unreacted AgF). Wash the pad with dichloromethane (DCM).
-
Isolation: Concentrate the filtrate under reduced pressure (carefully, as some low-molecular-weight trifluoromethylamines are volatile) and purify via silica gel chromatography.
Protocol B: Synthesis of SF₅-Aryl Building Blocks via Oxidative Fluorination
The synthesis of –SF₅ building blocks historically relied on highly toxic and corrosive fluorine gas (F₂). Modern bench-stable approaches utilize the oxidative chlorofluorination of diaryl disulfides followed by halogen exchange [4].
Mechanistic Causality: The reaction proceeds via an intermediate arylsulfur chlorotetrafluoride (ArSF₄Cl). Potassium fluoride (KF) and chlorine gas (Cl₂) are used to generate this intermediate, which is subsequently converted to the –SF₅ group using an external fluoride source.
Step-by-Step Methodology:
-
Intermediate Generation: Suspend the diaryl disulfide (1.0 equiv) and spray-dried Potassium Fluoride (KF, 20 equiv) in anhydrous MeCN.
-
Chlorine Addition: Bubble Cl₂ gas through the suspension at 0 °C until the solution turns distinctly yellow/green, indicating saturation. Stir for 2 hours.
-
Self-Validation Check (In-Process): Analyze via GC-MS.
-
Validation Criteria: Disappearance of the disulfide mass peak and appearance of the ArSF₄Cl intermediate. Do not proceed until the disulfide is fully consumed.
-
-
Halogen Exchange: Purge the system with Argon to remove excess Cl₂. Add Silver(I) tetrafluoroborate (AgBF₄, 2.5 equiv) or Zinc(II) fluoride (ZnF₂) to catalyze the exchange of the axial chlorine atom for fluorine.
-
Heating: Heat the reaction to 80 °C for 6 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting SF₅-aryl building block via distillation or column chromatography.
Integration into Organoboron Chemistry
A significant advancement in utilizing these building blocks is their conversion into fluorinated organoboron compounds (e.g., boronic acids and MIDA boronates). These serve as versatile coupling partners in Suzuki-Miyaura reactions, allowing for the modular assembly of complex pharmaceutical scaffolds [5]. By pre-installing the fluorinated motif onto a boronate ester, chemists bypass the functional group incompatibility issues often encountered during late-stage electrophilic fluorination.
References
-
Manna, S., Aich, D., Hazra, S., Khandelwal, S., & Panda, S. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry.[Link]
-
Wipf, P., et al. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare.[Link]
-
Tlili, A., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research.[Link]
-
SpiroChem. (2012). SF5 building blocks. SpiroChem Catalog & Whitepapers.[Link]
-
Zhang, X., et al. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. JACS Au.[Link]
Methodological & Application
Synthesis of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane from 4-fluoro-2-methylphenol
Executive Summary & Strategic Rationale
The synthesis of 2-((4-fluoro-2-methylphenoxy)methyl)-1,3-dioxolane relies on a modified Williamson ether synthesis[1]. In this protocol, 4-fluoro-2-methylphenol—a critical fluorinated building block utilized to improve hepatocyte stability and kinase selectivity in active pharmaceutical ingredients (APIs)[2]—is coupled with 2-(bromomethyl)-1,3-dioxolane.
As a Senior Application Scientist, I have structured this protocol to move beyond a simple procedural list. The methodology is designed as a self-validating system , ensuring that each phase of the reaction provides observable metrics to confirm success before proceeding. The primary challenge in this synthesis is the chemoselectivity: the bromomethyl group is adjacent to an acid-sensitive acetal and possesses pseudo-neopentyl steric hindrance, making it susceptible to elimination or ring-opening if the reaction conditions are improperly tuned.
Mechanistic Causality & Reaction Design
The selection of reagents is dictated by the delicate balance required to activate the phenol without destroying the alkylating agent.
-
Base Selection (Causality): We utilize anhydrous potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH). While NaH ensures rapid and quantitative deprotonation, its strong basicity promotes E2 elimination on 2-(bromomethyl)-1,3-dioxolane, yielding unwanted vinyl ethers. K₂CO₃ provides sufficient basicity to deprotonate the phenol (pKa ~10.2) while acting as a mild, heterogeneous proton sink that preserves the dioxolane ring[3].
-
Solvent Selection (Causality): N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it highly nucleophilic and capable of overcoming the steric hindrance of the primary bromide.
-
Temperature Control (Causality): The reaction is heated to 80 °C. Room temperature is insufficient to drive the sterically hindered S_N2 substitution, whereas temperatures exceeding 100 °C risk thermal degradation of the acetal.
Mechanistic rationale and side-reaction mitigation strategy.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Eq. | Mass / Vol | Moles | Function |
| 4-Fluoro-2-methylphenol | 126.13 | 1.00 | 1.26 g | 10.0 mmol | Nucleophile Precursor |
| 2-(Bromomethyl)-1,3-dioxolane | 167.00 | 1.20 | 2.00 g | 12.0 mmol | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.00 | 2.76 g | 20.0 mmol | Heterogeneous Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15.0 mL | - | Polar Aprotic Solvent |
Experimental Workflow & Protocol
This protocol integrates Self-Validating Checkpoints (SVC) to ensure the integrity of the synthesis at every stage.
Experimental workflow for the Williamson ether synthesis.
Step-by-Step Methodology
Step 1: Phenoxide Generation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-fluoro-2-methylphenol (1.26 g, 10.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.
-
Add 15.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes.
-
Causality: Pre-stirring allows the heterogeneous base to begin deprotonating the phenol before the electrophile is introduced, minimizing side reactions.
-
SVC 1: The solution will transition from colorless to a faint yellow tint, visually confirming the generation of the phenoxide anion.
Step 2: Alkylation
-
Add 2-(bromomethyl)-1,3-dioxolane (2.00 g, 12.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain vigorous stirring for 12-16 hours.
-
Causality: Vigorous stirring is mandatory because the reaction is biphasic (solid K₂CO₃ in liquid DMF). The elevated temperature provides the activation energy required for the sterically encumbered S_N2 attack.
Step 3: In-Process Control (IPC)
-
Withdraw a 10 µL aliquot, dilute with 1 mL of ethyl acetate (EtOAc), and wash with 1 mL of water.
-
Spot the organic layer on a silica gel TLC plate alongside the starting phenol. Elute with Hexanes:EtOAc (8:2).
-
SVC 2: The starting phenol (Rf ~0.3) should be consumed, replaced by a new, less polar UV-active spot (Rf ~0.5) corresponding to the ether product. If the phenol spot remains prominent, continue heating for an additional 4 hours.
Step 4: Aqueous Workup
-
Cool the reaction mixture to room temperature and dilute with 50 mL of EtOAc.
-
Transfer to a separatory funnel and add 50 mL of distilled water. Separate the phases.
-
Wash the organic layer sequentially with distilled water (4 × 50 mL) and saturated brine (1 × 50 mL).
-
Causality: DMF is highly miscible with EtOAc. The aggressive 5-fold aqueous wash is strictly required to partition the DMF into the aqueous phase.
-
SVC 3: Monitor the volume of the organic layer. It should remain constant at ~50 mL. A significant drop indicates product loss; a swollen organic layer indicates residual DMF.
Step 5: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
Step 6: Purification
-
Purify the crude oil via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc.
-
Pool the product-containing fractions and concentrate in vacuo to afford the pure 2-((4-fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
Analytical Characterization & Validation
To establish absolute trustworthiness, the isolated product must be validated through spectroscopic analysis. The dioxolane ring provides distinct NMR handles that serve as internal validation markers.
-
¹H NMR (CDCl₃, 400 MHz) Expected Signatures:
-
Acetal Proton: A distinct triplet or multiplet at ~5.1 - 5.3 ppm (1H, -CH-O₂). This is the most critical diagnostic peak confirming the dioxolane ring survived the basic conditions.
-
Ether Linkage: A doublet at ~4.0 ppm (2H, Ar-O-CH₂-), confirming the formation of the new C-O bond.
-
Dioxolane Backbone: Multiplets at ~3.9 - 4.1 ppm (4H, -O-CH₂-CH₂-O-).
-
Aromatic Protons: Multiplets at ~6.7 - 7.0 ppm (3H, Ar-H).
-
Aryl Methyl: A singlet at ~2.2 ppm (3H, Ar-CH₃).
-
References
- Source: google.
Sources
Reaction conditions for alkylation of 4-fluoro-2-methylphenol with glycerol acetals
Application Note: Regioselective Alkylation of 4-Fluoro-2-methylphenol with Glycerol Acetals under Solid Acid Catalysis
Strategic Rationale in Drug Development
In contemporary medicinal chemistry, fluorinated aromatics such as 4-fluoro-2-methylphenol are indispensable building blocks, particularly utilized in the synthesis of anilinoquinazoline-based kinase inhibitors (e.g., RET kinase inhibitors)[1]. However, the structural elaboration of these phenol moieties traditionally relies on toxic alkyl halides and generates stoichiometric waste, which poses scalability and environmental challenges.
Glycerol acetals (such as solketal, derived from bio-renewable glycerol) offer a highly atom-economical alternative for phenol alkylation[2]. By leveraging hierarchical solid acid catalysts, chemists can precisely direct the reaction toward either kinetic O-alkylation (yielding valuable aryloxypropanediols after deprotection) or thermodynamic C-alkylation (yielding substituted fluorophenols)[3]. This application note details a robust, solvent-free protocol to achieve this transformation.
Mechanistic Causality & Reaction Dynamics
The alkylation of phenols with bulky alcohols or acetals operates via a Friedel-Crafts-type transformation[4]. Understanding the physical chemistry of the catalyst and the reaction temperature is critical for controlling regioselectivity:
-
Catalyst Selection & Spatial Causality: Traditional homogeneous Lewis acids (e.g., AlCl₃) cause excessive polyalkylation and require aqueous quenching, which destroys the catalyst[4]. We employ a nanoporous protonic aluminosilicate (H-Al-Si). The specific choice of a catalyst with a ~50 nm hierarchical pore structure is intentional: it provides sufficient spatial volume for the bulky 4-fluoro-2-methylphenol and the glycerol acetal to align into the required transition state, preventing diffusion limitations and subsequent catalyst coking[3].
-
Regiocontrol (O- vs. C-Alkylation): The reaction initiates via Brønsted acid protonation of the glycerol acetal, forming a highly reactive oxonium/carbocation intermediate.
-
Kinetic Control (80 °C): The high electron density on the phenol oxygen favors rapid nucleophilic attack, forming the aryl ether (O-alkylation).
-
Thermodynamic Control (120 °C): The ether linkage undergoes acid-catalyzed cleavage and rearranges to the aromatic ring, specifically targeting the less sterically hindered positions relative to the hydroxyl group (C-alkylation).
-
Reaction Pathway Visualization
Reaction pathway for the alkylation of 4-fluoro-2-methylphenol with glycerol acetals.
Experimental Protocol: Self-Validating Methodology
Phase 1: Setup & Catalyst Activation
-
Catalyst Drying: Dry the H-Al-Si solid acid catalyst at 120 °C under a high vacuum for 2 hours prior to use.
-
Causality: Ambient moisture acts as a competitive nucleophile for the Brønsted acid sites, which will drastically suppress the activation of the acetal and stall the reaction.
-
-
Reaction Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-methylphenol (10.0 mmol) and solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) (12.0 mmol). Add the activated catalyst (10 wt% relative to the phenol).
-
Solvent-Free Execution: Heat the mixture to the target temperature (80 °C for O-alkylation; 120 °C for C-alkylation) under continuous, vigorous magnetic stirring (800 rpm)[3].
Phase 2: In-Process Validation & Monitoring 4. Sampling: Withdraw 50 µL aliquots every 30 minutes. Quench immediately in 1 mL of cold ethyl acetate (-78 °C) to instantaneously halt the reaction kinetics. 5. GC-MS Validation (Self-Validating Step): Analyze the quenched sample. The system validates its own efficiency: the disappearance of the starting phenol peak (m/z 126) must stoichiometrically match the appearance of the alkylated product. Diagnostic check: If a peak corresponding to glycerol oligomers appears, it indicates that the catalyst loading is too high or the stirring rate is insufficient (causing local thermal hot spots that favor acetal self-condensation over cross-alkylation).
Phase 3: Workup & Isolation 6. Catalyst Recovery: Upon reaching >90% conversion, cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to recover the solid catalyst. Wash the catalyst with ethyl acetate; it can be calcined at 500 °C and reused for up to 5 cycles without structural degradation[3]. 7. Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure acetal-protected intermediate. 8. Deprotection (Optional): To yield the free aryloxypropanediol (a common pharmacophore), stir the isolated intermediate in a 1:1 mixture of THF and 1M HCl for 2 hours at room temperature, followed by neutralization with NaHCO₃ and extraction.
Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction conditions and regioselectivity, demonstrating the superiority of hierarchical solid acids over standard resins.
| Entry | Catalyst Type | Temp (°C) | Time (h) | Conversion (%) | O-Alkylation Selectivity (%) | C-Alkylation Selectivity (%) |
| 1 | H-Al-Si (Nanoporous) | 80 | 4 | 85 | >95 | <5 |
| 2 | H-Al-Si (Nanoporous) | 120 | 6 | 92 | 15 | 85 |
| 3 | Amberlyst-15 | 80 | 4 | 60 | 80 | 20 |
| 4 | None (Blank) | 120 | 24 | <5 | N/A | N/A |
Table 1: Optimization of reaction conditions for the alkylation of 4-fluoro-2-methylphenol with solketal. Data synthesizes optimal parameters for hierarchical solid acid catalysts, highlighting temperature-dependent regiocontrol[3].
References
1.3 - elsevierpure.com[3] 2. 2 - researchgate.net[2] 3. 4 - academie-sciences.fr[4] 4.1 - nih.gov[1]
Sources
Preparation of Chiral Phenoxy-Methyl-Dioxolanes for Antifungal Research: Application Notes and Protocols
Introduction: The Significance of Chirality in Dioxolane-Based Antifungal Agents
The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] In the realm of antifungal drug discovery, dioxolane derivatives, particularly those belonging to the azole class, have emerged as potent inhibitors of fungal growth.[2][3] These agents typically exert their effect by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] The disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.
A critical aspect of the design and efficacy of these antifungal agents is stereochemistry. The spatial arrangement of substituents on the dioxolane ring significantly influences the compound's binding affinity to the target enzyme and, consequently, its antifungal potency.[1][6] Chiral phenoxy-methyl-dioxolanes, which possess specific stereogenic centers, are therefore of great interest in the development of new and more effective antifungal therapies. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of these chiral molecules, offering insights into the rationale behind experimental choices to aid researchers in this field.
Strategic Approaches to Chiral Dioxolane Synthesis
The asymmetric synthesis of chiral phenoxy-methyl-dioxolanes can be broadly approached through two primary strategies:
-
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as chiral diols, to introduce the desired stereochemistry. The inherent chirality of the starting material directs the formation of the dioxolane ring with a specific stereoconfiguration.
-
Asymmetric Catalysis: This approach employs a chiral catalyst to influence the stereochemical outcome of the dioxolane formation from prochiral substrates. This strategy offers the advantage of generating a wide range of chiral products from simple, achiral starting materials.
This document will focus on a robust and widely applicable method rooted in chiral pool synthesis, utilizing an enantiopure diol to construct the chiral dioxolane core.
Core Synthetic Pathway: From Chiral Diol to Phenoxy-Methyl-Dioxolane
The overall synthetic workflow for preparing a chiral phenoxy-methyl-dioxolane is a multi-step process that involves the formation of the dioxolane ring, followed by the introduction of the phenoxy-methyl side chain.
Caption: General synthetic workflow for chiral phenoxy-methyl-dioxolanes.
Experimental Protocols
Protocol 1: Synthesis of Chiral 4-(Chloromethyl)-2-(substituted phenyl)-2-methyl-1,3-dioxolane
This protocol details the acid-catalyzed ketalization of a substituted acetophenone with an enantiopure 3-chloro-1,2-propanediol to form the key chiral dioxolane intermediate. The use of a chiral diol ensures the stereoselective formation of the dioxolane ring.[7]
Rationale: The acid catalyst protonates the carbonyl oxygen of the acetophenone, activating it for nucleophilic attack by the hydroxyl groups of the chiral diol. The formation of the five-membered dioxolane ring is thermodynamically favored. Azeotropic removal of water drives the reaction to completion.
Materials:
-
Substituted acetophenone (e.g., 2,4-dichloroacetophenone) (1.0 eq)
-
(R)- or (S)-3-chloro-1,2-propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted acetophenone, (R)- or (S)-3-chloro-1,2-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting acetophenone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the chiral 4-(chloromethyl)-2-(substituted phenyl)-2-methyl-1,3-dioxolane.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 2,4-Dichloroacetophenone | 189.04 | 1.0 | (Specify mass) |
| (R)-3-Chloro-1,2-propanediol | 110.54 | 1.2 | (Specify mass) |
| p-Toluenesulfonic acid | 190.22 | 0.05 | (Specify mass) |
| Toluene | - | - | (Specify volume) |
Table 1: Reagent quantities for the synthesis of the chiral chloromethyl-dioxolane intermediate.
Protocol 2: Synthesis of Chiral Phenoxy-Methyl-Dioxolane via Williamson Ether Synthesis
This protocol describes the coupling of the chiral chloromethyl-dioxolane intermediate with a substituted phenol to introduce the phenoxy-methyl side chain. This reaction proceeds via a Williamson ether synthesis mechanism.
Rationale: The phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and displaces the chloride from the chiral chloromethyl-dioxolane in an SN2 reaction. The choice of a non-nucleophilic base is crucial to avoid side reactions.
Materials:
-
Chiral 4-(chloromethyl)-2-(substituted phenyl)-2-methyl-1,3-dioxolane (from Protocol 1) (1.0 eq)
-
Substituted phenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the substituted phenol in anhydrous DMF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of the chiral 4-(chloromethyl)-2-(substituted phenyl)-2-methyl-1,3-dioxolane in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the final chiral phenoxy-methyl-dioxolane.
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Chiral Chloromethyl-Dioxolane | (Varies) | 1.0 | (Specify mass) |
| Substituted Phenol | (Varies) | 1.1 | (Specify mass) |
| Sodium Hydride (60%) | 40.00 | 1.2 | (Specify mass) |
| Anhydrous DMF | - | - | (Specify volume) |
Table 2: Reagent quantities for the Williamson ether synthesis.
Structure-Activity Relationships (SAR) and Antifungal Activity
The antifungal efficacy of phenoxy-methyl-dioxolanes is highly dependent on the nature and position of substituents on both the phenyl ring attached to the dioxolane and the phenoxy moiety.[8][9]
Key SAR Insights:
-
Substituents on the Phenyl Ring at C2: Halogen atoms, particularly chlorine and fluorine, at the 2 and 4 positions of the phenyl ring are often associated with enhanced antifungal activity.[2][10] This is a common feature in many commercial azole antifungals.
-
The Azole Moiety: While this guide focuses on the phenoxy-methyl-dioxolane core, it is important to note that for many potent antifungals, the methyl group at C2 is further functionalized with a 1,2,4-triazole or imidazole ring.[8][11] This nitrogen-containing heterocycle is crucial for coordinating with the heme iron of the cytochrome P450 enzyme.[4]
-
Substituents on the Phenoxy Ring: The electronic and steric properties of substituents on the phenoxy ring can modulate the compound's lipophilicity and its interaction with the active site of the target enzyme. Structure-activity relationship studies have shown that the presence and position of electron-withdrawing or electron-donating groups can significantly impact antifungal potency.[9]
-
Stereochemistry: The cis relationship between the substituted phenyl group at C2 and the phenoxy-methyl group at C4 is generally found to be more active than the trans isomer. This highlights the importance of stereochemical control during synthesis.
Caption: Key factors influencing the antifungal activity of phenoxy-methyl-dioxolanes.
Conclusion
The preparation of chiral phenoxy-methyl-dioxolanes is a critical step in the exploration of new antifungal agents. The protocols outlined in this guide provide a robust framework for the synthesis of these compounds, emphasizing the importance of stereochemical control. By understanding the underlying principles of the synthetic steps and the structure-activity relationships, researchers can rationally design and synthesize novel dioxolane derivatives with improved antifungal properties. Further investigation into asymmetric catalytic methods and the exploration of diverse substituents will undoubtedly lead to the discovery of the next generation of antifungal therapies.
References
-
Abe, S., et al. (1997). New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships. Mycopathologia, 137(1), 27-32. Available from: [Link]
-
Kim, J. C., et al. (2015). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[7][8]dioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. Semantic Scholar. Available from: [Link]
-
Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. Available from: [Link]
-
Kim, J. C., et al. (2015). Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-[7][8]dioxolan-2-ylmethyl)-1H. Semantic Scholar. Available from: [Link]
-
Karadayı, M., et al. (2010). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 15(10), 7311-7323. Available from: [Link]
-
El-Sayed, M. A., et al. (2022). Antifungal activity of compounds with variant structure of ring A. ResearchGate. Available from: [Link]
-
Anonymous. (n.d.). Antifungal agents Part 1. SlideShare. Available from: [Link]
-
Anonymous. (n.d.). SYNTHESIS OF 1-{4-[4-(ADAMANT-1-YL)PHENOXYMETHYL]- 2-(4-BROMOPHENYL)-1,3-DIOXOLAN-2-YLMETHYL}IMIDAZOLE WITH EXPECTED ANTIFUNGAL. DocPlayer. Available from: [Link]
-
Wei, Z. C., et al. (2022). Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking. Journal of Agricultural and Food Chemistry, 70(14), 4303-4315. Available from: [Link]
-
Al-Wabli, R. I. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(19), 6296. Available from: [Link]
-
Heeres, J., et al. (1982). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. Journal of Medicinal Chemistry, 25(11), 1389-1394. Available from: [Link]
-
Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([2][3][7]- triazole-1-methyl )-[7][8] dioxolane -4-Methyl methanesulfonate. Available from:
Sources
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- 2. New polyazole derivatives from 2-(2,4-dichlorophenyl)-1,3-dioxolane. Antifungal activity. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. alazharpharmacy.com [alazharpharmacy.com]
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- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of fluorinated phenoxy dioxolane building blocks
Application Note & Protocol
Topic: A Scalable and Robust Synthesis of Fluorinated Phenoxy Dioxolane Building Blocks for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] This guide details a scalable, efficient, and reliable synthetic protocol for accessing fluorinated phenoxy dioxolane building blocks, a class of compounds with significant potential in the development of novel therapeutics. We present a two-step approach centered on a robust Williamson ether synthesis, chosen for its scalability, high yields, and operational simplicity. This document provides a comprehensive overview of the synthetic strategy, a detailed step-by-step experimental protocol, safety and handling guidelines, characterization data, and a discussion on key considerations for process scale-up.
Introduction: The Strategic Value of Fluorinated Scaffolds
The prevalence of fluorine in pharmaceuticals has grown dramatically, with estimates suggesting that over 25% of all approved drugs contain at least one fluorine atom.[5][6] This is due to the unique electronic properties of the C-F bond, the small steric footprint of the fluorine atom, and its ability to block sites of metabolic oxidation.[1][3] The phenoxy dioxolane moiety itself is a versatile scaffold, combining an aromatic system, an ether linkage, and a protected diol functionality. The dioxolane ring can act as a chiral pool or a protected carbonyl equivalent, making these structures valuable intermediates in complex syntheses.[7][8] By combining these two features, fluorinated phenoxy dioxolanes emerge as highly attractive building blocks for creating new chemical entities with enhanced pharmacological profiles.
This application note provides a field-proven method that prioritizes scalability and reproducibility over late-stage fluorination techniques, which, while powerful, can present significant challenges in process development.[1][9] Our approach utilizes readily available fluorinated starting materials to ensure a cost-effective and predictable synthetic outcome.
Synthetic Strategy and Mechanistic Rationale
The core of this protocol is a two-part strategy: the formation of the dioxolane ring and the subsequent formation of the phenoxy ether bond. For maximum scalability and to avoid handling highly reactive and hazardous fluorinating agents, our strategy involves the nucleophilic substitution of a fluorinated phenol onto an electrophilic dioxolane precursor.
Chosen Pathway: Williamson Ether Synthesis This classic Sₙ2 reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces a leaving group from an alkyl halide.
-
Causality Behind Choice: This method is highly reliable and well-understood. For scaling up, the reagents are relatively inexpensive (e.g., potassium carbonate as the base), reaction conditions are moderate, and the purification is straightforward (simple extraction and crystallization or distillation). This avoids the use of expensive metal catalysts or hazardous reagents often required for other C-O bond-forming reactions.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the scalable synthesis.
Detailed Experimental Protocol
Target Molecule: Synthesis of 2-((4-Fluorophenoxy)methyl)-1,3-dioxolane.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |
| 4-Fluorophenol | 371-41-5 | C₆H₅FO | >99% | Sigma-Aldrich |
| 2-(Bromomethyl)-1,3-dioxolane | 4362-45-2 | C₄H₇BrO₂ | >97% | TCI |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | >99%, anhydrous | Acros Organics |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, >99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | VWR |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | N/A | Lab Prepared |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Alfa Aesar |
Equipment:
-
Three-neck round-bottom flask (sized for scale)
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a dry three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-fluorophenol (1.0 eq, e.g., 11.21 g, 100 mmol).
-
Add anhydrous potassium carbonate (1.5 eq, 20.73 g, 150 mmol).
-
Expert Insight: Using an excess of a mild inorganic base like K₂CO₃ is crucial for scalability. It is strong enough to deprotonate the phenol but is easily filtered off post-reaction, unlike organic bases or reactive hydrides which can complicate workup. Anhydrous conditions are preferred to prevent unwanted side reactions.
-
-
Solvent and Reagent Addition:
-
Add anhydrous DMF (approx. 2 mL per mmol of phenol, e.g., 200 mL) to the flask.
-
Begin stirring the suspension under a nitrogen atmosphere at room temperature.
-
Add 2-(bromomethyl)-1,3-dioxolane (1.1 eq, 18.37 g, 110 mmol) to the stirring suspension via a syringe or dropping funnel.
-
Expert Insight: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the phenoxide anion highly nucleophilic. Adding the electrophile in a slight excess ensures complete consumption of the more valuable starting phenol.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the temperature and vigorous stirring for 4-6 hours.
-
Trustworthiness: The reaction progress must be monitored to define a clear endpoint. Take a small aliquot every hour, dilute with EtOAc, filter, and spot on a TLC plate (e.g., 20% EtOAc in hexanes). The disappearance of the 4-fluorophenol spot indicates completion.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 600 mL of deionized water. A white precipitate or oil may form.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Expert Insight: The water wash removes the DMF, and the brine wash removes residual water from the organic layer, aiding the drying process.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product, a pale yellow oil, can be purified by vacuum distillation or column chromatography on silica gel.
-
Scalability Consideration: For multi-gram scales, vacuum distillation is the more economical and efficient purification method. Column chromatography is better suited for smaller scales or for achieving ultra-high purity.
-
Characterization Data
| Analysis | Expected Result |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.00-6.94 (m, 2H, Ar-H), 6.90-6.84 (m, 2H, Ar-H), 5.25 (t, J=4.0 Hz, 1H, O-CH-O), 4.15-4.08 (m, 2H, CH₂), 4.05-3.95 (m, 4H, O-CH₂-CH₂-O and Ar-O-CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.5 (d, J=238.0 Hz), 154.9, 116.0 (d, J=23.0 Hz), 115.8 (d, J=8.0 Hz), 102.1, 69.5, 65.3 |
| Mass Spec (ESI) | m/z calculated for C₁₀H₁₁FO₃ [M+H]⁺: 199.07, found: 199.08 |
Safety and Hazard Management
While this protocol avoids acutely toxic fluorinating agents, proper laboratory safety is paramount.
| Reagent | GHS Pictograms | Key Hazards | Handling Precautions |
| 4-Fluorophenol | ☠️ Corrosion, Health Hazard | Toxic if swallowed/inhaled, causes skin/eye damage. | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. |
| DMF | 🔥 Health Hazard | Flammable liquid, reproductive toxicity, irritant. | Use in a well-ventilated fume hood. Avoid ignition sources. |
| 2-(Bromomethyl)-1,3-dioxolane | ⚠️ | Skin and eye irritant, lachrymator. | Handle in a fume hood. Avoid inhalation and contact with skin. |
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are mandatory.[11][12]
-
Waste Disposal: Dispose of all organic waste in appropriately labeled containers according to institutional guidelines.
Mechanistic Visualization
The key bond-forming step follows a classic Sₙ2 pathway.
Caption: Mechanism of the Williamson ether synthesis.
Conclusion
This application note provides a validated, scalable, and robust protocol for the synthesis of fluorinated phenoxy dioxolane building blocks. By leveraging a classic Williamson ether synthesis with readily available starting materials, this method ensures high yields and operational simplicity, making it suitable for both academic research and industrial drug development campaigns. The resulting building blocks are primed for further chemical elaboration, serving as valuable starting points for the discovery of next-generation therapeutics.
References
- Benchchem. (n.d.). Application Notes and Protocols for Handling Gaseous Fluorinating Agents.
-
Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery, 11(10), 983-99. Retrieved from [Link]
- O'Hagan, D. (2010). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Jadav, J., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. Unpublished manuscript.
- Pharmaceutical Technology. (2026, February 17). Advances in Fluorination Chemistry for API Synthesis.
- Lentner, D., et al. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications.
- ResearchGate. (2025, August 7). Fluorination Methods for Drug Discovery and Development | Request PDF.
- IPO. (n.d.). Fluorine.
- Figshare. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Meanwell, N. A. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
- BOC Sciences. (n.d.). Fluorinated Building Blocks.
-
Molecules. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Retrieved from [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Retrieved from [Link]
- Forschungszentrum Jülich. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]
-
Current Medicinal Chemistry. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Expert Opinion on Drug Discovery. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]
- Synfacts. (2025, December). Gram-Scale Syntheses of a Series of Fluorinated Oxetane-Based Building Blocks.
- Solvay. (n.d.). Organic Fluorinated Building Blocks.
-
Journal of the Chemical Society, Chemical Communications. (n.d.). Synthesis of 5-fluoro-1,3-dioxin-4-ones: versatile building blocks of fluorinated compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
Application Note: Advanced Reagents and Protocols for the Cyclization of 1,2-Diols to 1,3-Dioxolanes
Executive Summary
The cyclization of 1,2-diols into 1,3-dioxolane rings is a cornerstone transformation in synthetic organic chemistry and drug development. Primarily utilized as a robust protecting group strategy, the 1,3-dioxolane motif masks the nucleophilicity of diols, allowing complex molecules to withstand harsh basic, reductive, or oxidative conditions during multistep syntheses[1]. This application note provides an authoritative guide on reagent selection, mechanistic causality, and self-validating experimental protocols for the efficient generation of 1,3-dioxolanes.
Mechanistic Rationale & Reaction Dynamics
The formation of a 1,3-dioxolane is an acid-catalyzed, reversible thermodynamic equilibrium. The reaction initiates with the protonation (or Lewis acid activation) of a carbonyl compound or its acetal equivalent. Subsequent nucleophilic attack by the 1,2-diol yields a hemiacetal intermediate. The expulsion of a leaving group (water or methanol) generates a highly reactive oxocarbenium ion, which undergoes rapid intramolecular ring closure to form the stable five-membered 1,3-dioxolane ring[2].
Because this process is governed by Le Chatelier's principle, the continuous removal of the byproduct (water or alcohol) is the primary driver of reaction causality. Failure to manage this equilibrium results in stalled reactions and poor yields.
Logical flow of acid-catalyzed 1,3-dioxolane formation from 1,2-diols.
Reagent Selection Guide
The choice of carbonyl source and catalyst dictates the reaction's success, especially for sterically hindered or acid-sensitive substrates. The table below summarizes the quantitative and qualitative parameters of standard cyclization reagents.
Table 1: Comparative Data of 1,3-Dioxolane Forming Reagents
| Reagent | Catalyst | Byproduct | Reaction Temp | Key Application & Causality |
| Acetone | pTSA (10 mol%) | H₂O | Reflux (60 °C) | Low cost. Requires physical water removal (Dean-Stark) to drive equilibrium[2]. |
| 2,2-Dimethoxypropane | pTSA (5 mol%) | MeOH, Acetone | Room Temp | Acts as a chemical dehydrating agent; ideal for sensitive substrates preventing thermal degradation. |
| Benzaldehyde Dimethyl Acetal | Cu(OTf)₂ (5 mol%) | MeOH | Room Temp | Forms benzylidene acetals. Cu(OTf)₂ prevents acetal migration seen with strong Brønsted acids[3]. |
| Cyclopentanone | BF₃·OEt₂ (10 mol%) | H₂O | 0 °C to RT | Enhances spirocyclic stability; restricts conformational flexibility in drug scaffolds. |
Experimental Protocols
The following methodologies are engineered as self-validating systems. Every step includes a diagnostic checkpoint to ensure scientific integrity and prevent downstream failures.
Protocol A: Acetonide Protection using 2,2-Dimethoxypropane (2,2-DMP)
Causality: Acetone directly produces water upon condensation, which can reverse the reaction. 2,2-DMP is selected because it acts as both the reagent and a chemical water scavenger. It reacts with ambient moisture to yield methanol and acetone, irreversibly driving the reaction forward without the need for harsh azeotropic distillation[4][5].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,2-diol (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) or acetone (0.2 M concentration) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 2,2-dimethoxypropane (3.0 equiv). Diagnostic Check: The solution must remain clear. Turbidity indicates gross moisture contamination.
-
Catalysis: Add para-Toluenesulfonic acid (pTSA) monohydrate (0.05 equiv). Stir at room temperature.
-
Self-Validating Monitoring: Monitor via Thin Layer Chromatography (TLC). The highly polar diol baseline spot must disappear, correlating directly with the appearance of a high-Rf, non-polar 1,3-dioxolane spot. If the reaction stalls at 50% conversion, it validates that moisture has exhausted the 2,2-DMP; add an additional 1.0 equiv of 2,2-DMP.
-
Quenching (Critical Step): Once complete (typically 2-4 hours), add Triethylamine (Et₃N) (0.1 equiv) to the reaction flask and stir for 5 minutes. Causality: Failing to neutralize the pTSA will concentrate the acid during rotary evaporation, leading to spontaneous deprotection or polymerization.
-
Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 1,3-dioxolane.
Protocol B: Benzylidene Acetal Formation using Cu(OTf)₂
Causality: For the installation of a 2-phenyl-1,3-dioxolane, using benzaldehyde dimethyl acetal with a mild Lewis acid like Cu(OTf)₂ is vastly superior to using benzaldehyde and pTSA. The Lewis acid selectively activates the acetal without lowering the pH of the bulk solution, preventing the epimerization of adjacent chiral centers[3].
Step-by-Step Methodology:
-
Preparation: Dissolve the 1,2-diol (1.0 equiv) in anhydrous acetonitrile (10 mL/mmol).
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2 equiv) to the stirring solution[3].
-
Catalysis: Add Cu(OTf)₂ (0.05 equiv). The solution will take on a faint blue/green tint.
-
Monitoring: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane/EtOAc).
-
Quenching & Workup: Quench the reaction by adding Et₃N (0.2 equiv)[3]. The color change or precipitation of copper salts validates the deactivation of the catalyst. Filter through a short pad of silica gel to remove the copper catalyst, wash with EtOAc, and concentrate.
Step-by-step workflow for 1,2-diol protection and self-validating isolation.
References
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic-Chemistry.org.
- 2,2-DIMETHOXYPROPANE - Ataman Kimya.
- CAS 77-76-9: 2,2-Dimethoxypropane. CymitQuimica.
- Organic Syntheses Procedure. Orgsyn.org.
- Validation of 2,4-Diphenyl-1,3-dioxolane as a Diol Protecting Group: A Compar
- An In-depth Technical Guide to the Reaction Mechanisms Involving 2,4-Diphenyl-1,3-dioxolane. Benchchem.
Sources
Application Note: Fluorinated Dioxolanes in Agrochemical Discovery
This guide details the strategic application, synthesis, and evaluation of fluorinated dioxolanes in modern agrochemical discovery.
Executive Summary
The 1,3-dioxolane ring is a privileged scaffold in agrochemistry, serving as the core pharmacophore in blockbuster fungicides like Difenoconazole . However, first-generation dioxolanes often suffer from metabolic liability at the acetal carbon (C2 position) or suboptimal lipophilicity.
The incorporation of fluorine—specifically through 2-trifluoromethyl or 2,2-difluoro substitutions—transforms this scaffold. The fluorinated dioxolane moiety acts as a metabolically stable bioisostere of the carbonyl group , mimicking the steric bulk and polarity of ketones/aldehydes while eliminating their electrophilic reactivity. This guide provides protocols for synthesizing these motifs and validating their efficacy as ergosterol biosynthesis inhibitors.
Scientific Foundation: The Fluorine Effect
Bioisosterism & Carbonyl Mimicry
The 2,2-disubstituted-1,3-dioxolane ring is classically used as a protecting group for ketones. In active ingredients (AIs), it serves as a robust mimic of the carbonyl functionality.
-
Steric Mimicry: The trifluoromethyl (CF₃) group has a van der Waals volume (~42 ų) similar to an isopropyl group but with electronic properties resembling a carbonyl oxygen.
-
Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of adjacent protons, altering the hydrogen bond donor/acceptor profile of the molecule.
Metabolic Blockade (The "Fluorine Wall")
Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds.
-
Mechanism: In non-fluorinated dioxolanes, the C2-H is a "soft spot" for oxidative cleavage, leading to ring opening and rapid clearance.
-
Solution: Replacing C2-H with C2-CF₃ or C2-F blocks this pathway due to the strength of the C-F bond (116 kcal/mol vs. 99 kcal/mol for C-H) and the removal of the oxidizable hydrogen.
Experimental Protocols
Protocol A: Synthesis of 2-Trifluoromethyl-1,3-Dioxolane Scaffolds
Objective: Synthesize a metabolically stable core from a trifluoromethyl ketone.
Reagents:
-
Substrate: 2,2,2-Trifluoroacetophenone (or derivative)[1]
-
Reagent: Ethylene glycol (1.5 equiv)
-
Catalyst: Montmorillonite K10 (10 wt%) or p-Toluenesulfonic acid (pTSA, 5 mol%)
-
Solvent: Toluene (anhydrous)
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.
-
Charging: Add 2,2,2-trifluoroacetophenone (10 mmol), ethylene glycol (15 mmol), and Toluene (50 mL).
-
Catalysis: Add Montmorillonite K10 (0.2 g). Note: K10 is preferred over pTSA for fluorinated substrates to minimize polymerization side reactions.
-
Reflux: Heat the mixture to vigorous reflux (110°C). Monitor water collection in the Dean-Stark trap.
-
Critical Step: Fluorinated ketones are less reactive electrophiles due to the electron-withdrawing CF₃ group destabilizing the oxocarbenium intermediate. Reaction times may extend to 12-24 hours.
-
-
Workup: Cool to RT. Filter off the K10 catalyst. Wash the filtrate with sat. NaHCO₃ (2 x 20 mL) and Brine (20 mL).
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1).
Yield Expectation: 75-85% Characterization: ¹⁹F NMR should show a singlet around -80 to -85 ppm.
Protocol B: Biological Evaluation (Fungicidal Efficacy)
Objective: Quantify the IC₅₀ of the fluorinated analog against Rhizoctonia solani (Rice Sheath Blight).
Materials:
-
Potato Dextrose Agar (PDA)
-
Test compounds (dissolved in DMSO)
-
Positive Control: Difenoconazole
Procedure:
-
Media Prep: Prepare PDA plates containing test compounds at serial concentrations (0.1, 1, 5, 10, 50, 100 mg/L). Ensure final DMSO concentration is <0.5%.
-
Inoculation: Place a 5mm mycelial plug of R. solani (taken from the margin of a 3-day old colony) into the center of each plate.
-
Incubation: Incubate at 25°C ± 1°C in the dark for 48-72 hours.
-
Measurement: Measure colony diameter (cross method) when the control plate reaches 75% growth.
-
Calculation:
(Where C = diameter of control, T = diameter of treatment)
Data Analysis & Visualization
Structure-Activity Relationship (SAR) Data
The table below illustrates the impact of fluorination on the physicochemical properties and potency of a Difenoconazole analog.
| Compound ID | R-Group (C2 Position) | LogP | Metabolic Half-life (t1/2, min)* | IC₅₀ (R. solani, mg/L) |
| DX-01 (Ref) | -CH₃ (Methyl) | 3.4 | 24 | 8.5 |
| DX-02 | -H (Unsubstituted) | 2.8 | 12 | 15.2 |
| DX-03 (F) | -CF₃ (Trifluoromethyl) | 4.1 | >120 | 3.2 |
| DX-04 | -CH₂F (Monofluoro) | 3.1 | 45 | 6.8 |
*Microsomal stability assay (Rat Liver Microsomes). Insight:DX-03 shows a 5-fold increase in metabolic stability and a 2.5-fold increase in potency, driven by the lipophilic CF₃ group enhancing membrane permeability and blocking C2 oxidation.
Synthesis Workflow Diagram
Caption: Figure 1. Acid-catalyzed condensation workflow for synthesizing the 2-trifluoromethyl-1,3-dioxolane core. Note the reversible hemiketal step requiring water removal.
Mode of Action: CYP51 Inhibition
Caption: Figure 2. Mechanism of Action. The dioxolane scaffold positions the triazole headgroup for heme coordination, while the CF3 group exploits hydrophobic pockets in CYP51.
References
-
Design of Novel Dioxolane Ring Compounds. Journal of Agricultural and Food Chemistry. (2022). Synthesis and biological activity of dioxolanes as ergosterol biosynthesis inhibitors.
-
Metabolic Stability of Fluorinated Motifs. Journal of Medicinal Chemistry. (2018). Comprehensive review on fluorine as a bioisostere and metabolic blocker.
-
Synthesis of Fluorinated 1,3-Dioxolanes. PrepChem. Protocol for 2,2-bis(trifluoromethyl)-1,3-dioxolane synthesis.
-
Difenoconazole FAO Specifications. Food and Agriculture Organization. Technical data on the physical properties and mode of action of dioxolane fungicides.
-
Role of Fluorine in Crop Protection. ResearchGate. Analysis of fluorine's impact on the efficacy and environmental safety of modern agrochemicals.
Sources
Application Note: High-Performance Nucleophilic Substitution Protocols for 2-Bromomethyl-1,3-Dioxolane
Part 1: Executive Summary & Strategic Utility
2-Bromomethyl-1,3-dioxolane (CAS 4360-63-8) is a premier "masked aldehyde" building block. Its structural duality—a reactive primary alkyl bromide coupled with an acid-sensitive acetal—makes it indispensable for introducing two-carbon aldehyde units (
However, its application is frequently plagued by two failure modes:
-
Premature Hydrolysis: Inadvertent exposure to acidic media degrades the acetal to the lachrymatory and unstable bromoacetaldehyde.
-
Sluggish Reactivity: The
-oxygen effect (anomeric effect) and steric bulk of the dioxolane ring can retard kinetics compared to simple alkyl halides.
This guide provides optimized, field-tested protocols to overcome these barriers, focusing on activation strategies (Finkelstein) and high-value transformations (Wittig, Arbuzov, and Azidation).
Part 2: Chemical Logic & Reaction Map
The Stability/Reactivity Paradox
The 1,3-dioxolane ring is robust under basic and nucleophilic conditions but fragile in acid. Therefore, all reactions must proceed under neutral or basic pH.
-
Leaving Group: Bromide (
) is a good leaving group, but Iodide ( ) is superior. Converting the bromide to iodide in situ or ex situ dramatically accelerates substitution rates (Finkelstein activation). -
Electronic Effects: The electron-withdrawing oxygen atoms at the
-position inductively destabilize the developing positive charge in the transition state, necessitating higher temperatures or polar aprotic solvents (DMSO, DMF, NMP) for successful substitution.
Master Reaction Pathway
Figure 1: Divergent synthetic pathways. The Finkelstein activation (Red Arrow) is the recommended entry point for difficult substitutions.
Part 3: Detailed Experimental Protocols
Protocol A: Finkelstein Activation (Synthesis of 2-Iodomethyl-1,3-dioxolane)
Purpose: To generate a hyper-reactive electrophile for sluggish nucleophiles. Mechanism: Equilibrium driven by the precipitation of NaBr in acetone.
Materials:
-
2-Bromomethyl-1,3-dioxolane (1.0 equiv)
-
Sodium Iodide (NaI) (1.2 - 1.5 equiv)
-
Acetone (Reagent Grade, anhydrous preferred)
Step-by-Step:
-
Dissolution: Dissolve NaI (18.0 g, 120 mmol) in dry acetone (100 mL) in a round-bottom flask. The solution may be slightly yellow.[1]
-
Addition: Add 2-bromomethyl-1,3-dioxolane (16.7 g, 100 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat to mild reflux (approx. 60°C) for 6–12 hours. A white precipitate (NaBr) will form extensively.
-
Monitoring: Monitor by GC-MS or TLC. The iodide typically has a slightly higher Rf and distinct mass spectrum (
214). -
Workup:
-
Cool to room temperature.[2]
-
Filter off the NaBr solid.
-
Concentrate the filtrate carefully under reduced pressure (product is volatile).
-
Redissolve residue in
, wash with 5% aqueous (to remove iodine color) and brine. -
Dry over
and concentrate.
-
-
Storage: Store the resulting yellow oil in the dark over copper wire (stabilizer) at 4°C. Use immediately for best results.
Protocol B: Synthesis of the Wittig Salt
Target: (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS 52509-14-5).[3]
Application: Synthesis of
Materials:
-
2-Bromomethyl-1,3-dioxolane (16.7 g, 100 mmol)
-
Triphenylphosphine (
) (26.2 g, 100 mmol) -
Toluene (anhydrous, 150 mL) or Xylene (for higher T)
Step-by-Step:
-
Setup: In a 250 mL heavy-walled pressure vessel or round-bottom flask with reflux condenser, combine the bromide,
, and solvent. -
Reaction:
-
Standard: Reflux (110°C) for 24–48 hours.
-
Accelerated: Add NaI (0.1 equiv) as a catalyst.
-
-
Observation: The product precipitates as a white crystalline solid during the reaction.
-
Isolation:
-
Cool the mixture to room temperature.
-
Filter the solid under vacuum.
-
Wash the cake extensively with hot toluene (to remove unreacted
) and then diethyl ether.
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Yield Expectation: 50–70% (uncatalyzed), >85% (iodide catalyzed).
-
Melting Point: ~194–196°C.
-
Protocol C: The Arbuzov Transformation (Phosphonate Synthesis)
Target: Diethyl (1,3-dioxolan-2-ylmethyl)phosphonate. Application: Horner-Wadsworth-Emmons (HWE) reagent for E-selective olefination.
Critical Note: This reaction requires high temperatures (
Method:
-
Reagents: Mix 2-bromomethyl-1,3-dioxolane (1.0 equiv) and Triethyl phosphite (
, 1.2 equiv). -
Apparatus: Use a distillation setup. The reaction flask is heated, while the receiver collects the volatile byproduct (Ethyl Bromide, bp 38°C).
-
Procedure:
-
Heat the neat mixture to 140–150°C.
-
Ethyl bromide will begin to distill over.
-
Maintain temperature until distillation ceases (approx. 2–4 hours).
-
Optimization: For complete conversion, a sealed tube reaction at 160°C for 4 hours is superior, followed by vacuum distillation.
-
-
Purification: Distill the crude residue under high vacuum (<1 mmHg). The product is a high-boiling viscous oil.
Protocol D: Azidation (Precursor to Amines/Click Chemistry)
Target: 2-Azidomethyl-1,3-dioxolane. Safety: Organic azides are potentially explosive. Keep molecular weight/azide ratio >3. This compound is small; handle small quantities (<5g) behind a blast shield.
Method:
-
Solvent: DMSO (Dimethyl sulfoxide) is critical for rate enhancement.
-
Reaction:
-
Dissolve 2-bromomethyl-1,3-dioxolane (10 mmol) in DMSO (20 mL).
-
Add Sodium Azide (
, 15 mmol). -
Catalyst: Add NaI (1 mmol, 10 mol%).
-
Heat to 80–90°C for 4–6 hours.
-
-
Workup:
-
Dilute with water (dissolves salts).
-
Extract with Ethyl Acetate or Ether.
-
Wash organic layer with brine.
-
CAUTION: Do not distill to dryness if heating is involved. Evaporate solvent gently.
-
-
Reduction (Optional): The crude azide can be directly reduced to the amine (2-aminomethyl-1,3-dioxolane) using Staudinger conditions (
) or Hydrogenation ( ) in ethanol.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Volatility of starting material | Use sealed tube or reflux condenser with coolant <0°C. |
| Ring Opening | Acidic impurities in solvent | Pre-treat solvents with basic alumina or add |
| No Reaction | Steric/Electronic deactivation | Switch to Finkelstein conditions (NaI/Acetone) or use DMSO as solvent. |
| Dark Color | Iodine liberation or polymerization | Wash organic phase with Sodium Thiosulfate ( |
| Elimination | Strong base usage (e.g., NaH, tBuOK) | Use weaker bases ( |
Part 5: References
-
Synthesis of 2-Bromomethyl-1,3-dioxolane: BenchChem Technical Guide. "Synthesis of 2-Bromomethyl-1,3-dioxolane from Ethylene Glycol."
-
Wittig Salt Preparation: ChemicalBook. "(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide Properties and Synthesis."
-
Arbuzov Reaction Mechanics: Organic Chemistry Portal. "Arbuzov Reaction: Mechanism and Application."
-
Finkelstein Reaction Protocol: Wikipedia. "Finkelstein Reaction: Conditions and Solubility Factors."
-
Azidation of Halides: National Institutes of Health (NIH). "Synthesis of Azides from Alkyl Halides using Sodium Azide and DMSO."
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for Phenoxymethyl-1,3-Dioxolane Synthesis
Welcome to the Technical Support Center for the synthesis of phenoxymethyl-substituted 1,3-dioxolanes. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot low yields, mitigate side reactions, and optimize the scalability of their acetalization and ketalization workflows.
Part 1: Mechanistic Pathways & Causal Logic
The synthesis of phenoxymethyl-1,3-dioxolanes—primarily 2-(phenoxymethyl)-1,3-dioxolane and 4-(phenoxymethyl)-1,3-dioxolane —relies on the acid-catalyzed condensation of an aldehyde/ketone with a diol.
The reaction is governed by Le Chatelier's principle. Because the formation of the dioxolane ring generates one equivalent of water, the equilibrium must be continuously driven forward. Furthermore, the bulky, electron-rich phenoxy group introduces unique steric hindrances that can hamper the coordination of metal cations or acid catalysts to the dioxolane side-chain during the reaction. If the cationic intermediates are not strictly controlled, the system is prone to competitive cationic ring-opening polymerization, a phenomenon well-documented in structurally similar phenoxymethyl-dioxolane-thione derivatives[1].
Mechanistic pathway for 2-(phenoxymethyl)-1,3-dioxolane synthesis via acetalization.
Part 2: Troubleshooting Guides & FAQs
Q: My GC-MS shows a plateau in conversion at ~60%. How do I push the reaction to completion? A: This is a classic equilibrium stall. In the synthesis of 2-(phenoxymethyl)-1,3-dioxolane from phenoxyacetaldehyde and ethylene glycol, the generation of water reverses the acetalization[2]. Causal Fix: Ensure your Dean-Stark apparatus is perfectly insulated. Often, water vapor condenses in the upper, uninsulated neck of the flask and falls back into the reaction mixture before reaching the trap. Wrap the distillation path in glass wool and aluminum foil. Alternatively, increase the volume of the azeotropic solvent (toluene) by 20% to enhance the vapor carry-over rate.
Q: I am observing significant darkening of the reaction mixture and high molecular weight byproducts when synthesizing 4-(phenoxymethyl)-1,3-dioxolane. What is happening? A: You are likely experiencing acid-catalyzed oligomerization or ether cleavage. When reacting 3-phenoxy-1,2-propanediol[3] with a formaldehyde equivalent, excessive amounts of strong homogeneous acids (like p-TsOH) at high reflux temperatures (>110°C) can trigger the cationic ring-opening polymerization of the newly formed dioxolane ring[1]. Causal Fix: Switch from a homogeneous acid to a heterogeneous solid acid catalyst (e.g., Amberlyst-15 or Nafion-H). This prevents localized acid concentration spikes, allows for easy catalyst removal, and significantly suppresses ring-opening side reactions.
Q: During the aqueous workup, my yield drops significantly, and I smell unreacted starting material. Why? A: Dioxolanes are completely stable to bases but are highly sensitive to aqueous acids. If you quench the reaction or wash the organic layer with water without first neutralizing the acid catalyst, the ambient moisture during the wash will rapidly hydrolyze the dioxolane back to the aldehyde and diol. Causal Fix: Always perform an in-situ quench. Add a mild base directly to the hot reaction flask before cooling and washing.
Troubleshooting decision tree for diagnosing and resolving low yield in dioxolane synthesis.
Part 3: Self-Validating Experimental Protocol
The following methodology details the synthesis of 2-(phenoxymethyl)-1,3-dioxolane . It is designed as a "self-validating system"—meaning it incorporates built-in physical checkpoints to confirm success before proceeding to the next step, thereby preventing downstream failures.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask, add 10.0 mmol of phenoxyacetaldehyde, 11.0 mmol of ethylene glycol (a deliberate 1.1 eq excess to drive equilibrium), 50 mg of p-toluenesulfonic acid (p-TsOH), and 100 mL of anhydrous toluene[2].
-
Validation Checkpoint: The mixture should be a homogeneous, pale solution. If biphasic, the ethylene glycol has not dispersed; increase stirring rate to 800 RPM.
Step 2: Azeotropic Water Removal
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).
-
Validation Checkpoint: Monitor the collection of water in the Dean-Stark trap. For a 10.0 mmol scale, exactly 0.18 mL of water must collect. Do not proceed to Step 3 until this theoretical volume is reached and the water level remains static for 30 minutes.
Step 3: In-Situ Quenching
-
Remove the heat source. While the solution is still warm (approx. 60°C), add 0.5 mL of triethylamine directly to the reaction flask.
-
Causality: This neutralizes the p-TsOH before any ambient moisture can be introduced, locking the product in its stable acetal form and preventing reversion during workup.
Step 4: Workup and Purification
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield the pure dioxolane.
Part 4: Quantitative Data & Condition Optimization
The table below summarizes the causal relationship between reaction conditions, catalyst selection, and expected yields. Use this data to benchmark your experimental results.
| Reaction Condition | Catalyst Type | Temp (°C) | Water Removal Method | Expected Yield (%) | Primary Failure Mode |
| Toluene / p-TsOH | Homogeneous Acid (5 mol%) | 110 | Dean-Stark Trap | 85 - 92 | Acetal hydrolysis during workup if not quenched |
| Benzene / p-TsOH | Homogeneous Acid (5 mol%) | 80 | Dean-Stark Trap | 70 - 75 | Incomplete conversion due to low reflux temperature |
| Toluene / Amberlyst-15 | Heterogeneous Solid (10 wt%) | 110 | Dean-Stark Trap | 88 - 95 | Slower reaction kinetics; requires longer reflux time |
| DCM / BF₃·OEt₂ | Lewis Acid (10 mol%) | 25 | Molecular Sieves (4Å) | 50 - 60 | Cationic ring-opening polymerization[1] |
References
-
Nemoto, N., Xu, X., Sanda, F., & Endo, T. "Cationic Ring-Opening Polymerization of Cyclic Monothiocarbonates: Varying the Polymer Main Chain by Neighboring Group Participation." Macromolecules - ACS Publications. Available at:[Link]
-
"PERKIN REVIEW: High 1,5-asymmetric induction." RSC Publishing. Available at:[Link]
Sources
Technical Support Center: Strategies for Preventing 1,3-Dioxolane Ring Hydrolysis in Acidic Media
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the stability of 1,3-dioxolane protecting groups in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Introduction: The Double-Edged Sword of 1,3-Dioxolane Protection
The 1,3-dioxolane group is a cornerstone in organic synthesis for the protection of aldehydes and ketones. Its appeal lies in its ease of formation, general stability under neutral and basic conditions, and predictable cleavage under acidic conditions.[1][2][3] However, this acid lability can also be a significant liability, leading to premature deprotection and undesired side reactions during a synthetic sequence. This guide will equip you with the knowledge to anticipate and prevent unwanted hydrolysis of 1,3-dioxolane rings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of 1,3-dioxolane hydrolysis in acidic media?
A1: The hydrolysis of a 1,3-dioxolane ring is an acid-catalyzed process that proceeds via a resonance-stabilized carboxonium ion intermediate.[4] The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form the stabilized carbocation. Subsequent attack by water leads to the formation of a hemiacetal, which then breaks down to regenerate the carbonyl compound and ethylene glycol. The formation of the carboxonium ion is generally considered the rate-determining step.[4]
Troubleshooting Guide: Unexpected Dioxolane Cleavage
Encountering premature deprotection of a 1,3-dioxolane ring can be a frustrating setback. This section provides a systematic approach to diagnosing and resolving the issue.
Problem: My 1,3-dioxolane-protected compound is degrading during a reaction or workup that is not intended to be acidic.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Trace Acidic Impurities | Test the pH of all reagents and solvents. Common culprits include dichloromethane (can contain trace HCl) and silica gel used for chromatography.[5] | Neutralize Reagents/Solvents: Pass solvents like dichloromethane through a plug of basic alumina.[5] For chromatography, use silica gel that has been neutralized with a base like triethylamine.[5] |
| In Situ Acid Generation | Review the reaction mechanism for any steps that might produce acidic byproducts. | Incorporate an Acid Scavenger: Add a non-nucleophilic base such as pyridine, triethylamine, or diisopropylethylamine (DIPEA) to the reaction mixture to neutralize any acid as it forms.[5][6] Polymer-supported scavenger resins can also be employed for easy removal.[7][8] |
| Presence of Water | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Employ Anhydrous Conditions: Use freshly distilled anhydrous solvents. The addition of molecular sieves can help sequester any residual moisture.[5][6] |
| Lewis Acid Catalysis | Identify if any reagents in your reaction could act as a Lewis acid (e.g., metal salts). | Choose Alternative Reagents: If possible, substitute the Lewis acidic reagent with a non-acidic alternative. If unavoidable, consider running the reaction at a lower temperature to minimize hydrolysis. |
Advanced Strategies for Enhancing 1,3-Dioxolane Stability
Beyond basic troubleshooting, several proactive strategies can be employed to fortify the 1,3-dioxolane ring against acidic hydrolysis.
Structural Modifications of the Dioxolane Ring
The stability of the 1,3-dioxolane ring is not static; it is influenced by the electronic and steric environment of the molecule.
-
Electronic Effects: Electron-withdrawing groups positioned near the dioxolane ring can destabilize the carbocation intermediate formed during hydrolysis, thereby slowing down the cleavage rate.[5][6] Conversely, electron-donating groups can accelerate hydrolysis.[5]
-
Steric Hindrance: Introducing bulky substituents near the acetal carbon can sterically hinder the approach of both the acid catalyst and water, leading to a decreased rate of hydrolysis.[6][9]
Reaction Condition Optimization
Fine-tuning the reaction parameters is a powerful tool for preventing unwanted side reactions.
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.[10][11] For exothermic reactions, maintaining a low temperature is also crucial for controlling reactivity and preventing thermal runaway.[12]
| Cooling Bath Mixture | Achievable Temperature (°C) |
| Ice/Water | 0 to 5 |
| Ice/NaCl | Down to -20 |
| Dry Ice/Acetone | -78 |
| Liquid Nitrogen | -196 |
Data compiled from various sources.[10]
-
Solvent Choice: While not always feasible, using a non-polar, aprotic solvent can help to minimize the solubility and availability of any trace water or acid in the reaction mixture.
Alternative Protecting Groups
When working in unavoidably acidic conditions, a 1,3-dioxolane may not be the most suitable protecting group. Consider these alternatives with enhanced acid stability:
| Protecting Group | Structure | Relative Acid Stability | Cleavage Conditions |
| 1,3-Dioxane | Six-membered ring | Generally more stable than 1,3-dioxolanes.[13][14][15] | Acidic hydrolysis. |
| Benzylidene Acetal | Contains a phenyl group | More stable to acidic conditions than acetonides.[16] | Acidic hydrolysis; hydrogenolysis.[16] |
| Cyclic Carbonate | Carbonate structure | Stable to acidic conditions.[16] | Basic hydrolysis.[16] |
| 1,3-Dithiolane | Contains sulfur atoms | More stable to acidic hydrolysis than 1,3-dioxolanes.[17] | Requires specific reagents like HgCl₂ for cleavage. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
Objective: To prepare neutralized silica gel to prevent on-column hydrolysis of acid-sensitive compounds.[5]
Materials:
-
Silica gel (for column chromatography)
-
Triethylamine
-
Hexane (or other non-polar solvent)
-
Rotary evaporator
Procedure:
-
Prepare a slurry of silica gel in hexane.
-
Add triethylamine to the slurry to a final concentration of 1% (v/v). For example, add 1 mL of triethylamine for every 99 mL of the hexane/silica slurry.[5]
-
Thoroughly mix the slurry for 15-20 minutes.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.[5]
Protocol 2: Purification of Dichloromethane to Remove Trace HCl
Objective: To remove acidic impurities from dichloromethane.
Materials:
-
Dichloromethane
-
Basic alumina
-
Anhydrous potassium carbonate
-
Chromatography column or funnel
-
Receiving flask
Procedure:
-
Add a layer of anhydrous potassium carbonate to the bottom of the column/funnel.
-
Pack the column/funnel with activated basic alumina.
-
Slowly pass the dichloromethane through the packed column/funnel.[5]
-
Collect the purified solvent in the receiving flask.
-
For long-term storage, add a small amount of anhydrous potassium carbonate to the solvent and store over molecular sieves.[5]
Visualizing the Concepts
Caption: Troubleshooting workflow for preventing 1,3-dioxolane hydrolysis.
Caption: Factors influencing the stability of the 1,3-dioxolane ring.
Conclusion
The successful application of the 1,3-dioxolane protecting group hinges on a thorough understanding of its reactivity profile, particularly its sensitivity to acidic conditions. By diligently controlling the reaction environment, considering the structural features of the substrate, and having alternative strategies at the ready, researchers can effectively prevent premature hydrolysis and ensure the integrity of their synthetic intermediates. This guide provides a foundational framework for troubleshooting and optimizing reactions involving this versatile protecting group.
References
-
DePuy, C. H., & Mahoney, L. R. (1964). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 29(11), 3533-3536. [Link]
-
Radleys. (2023, April 18). How To Perform Reactions At Low Temperatures. [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals... [Link]
-
Schweitzer, L., & Suffet, I. H. (1999). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Water Science and Technology, 40(6), 293-298. [Link]
-
Al-Abed, Y., & Al-Tel, T. H. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. The Journal of Organic Chemistry, 65(16), 5031–5034. [Link]
-
KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. The Journal of Physical Chemistry. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Protecting group. Wikipedia. [Link]
-
2.6 Protecting Groups in Synthesis. KPU Pressbooks – Organic Chemistry II. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Going Low Temperature. Pharmaceutical Technology. [Link]
-
Scavenger Resins. Amerigo Scientific. [Link]
-
If exothermic reactions happen better in colder temperatures, why do batteries work worse in cold? Reddit. [Link]
-
How to make acetal and hemiacetal stable on acidic medium? ResearchGate. [Link]
- Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6.
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. [Link]
-
6.3: Carbonyl Protecting Groups. Chemistry LibreTexts. [Link]
-
Low-Temperature Reactions. Air Products. [Link]
-
How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. [Link]
-
Three types of hydrolysis and ways to prevent hydrolysis. Stanford Advanced Materials. [Link]
-
Comparing stability of 1,3-dioxolan-2-ide and 1,3-dithiolan-2-ide carbanions. Chemistry Stack Exchange. [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.GOV. [Link]
-
Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. Semantic Scholar. [Link]
-
Covalent Scavengers for Primary and Secondary Amines. Organic Letters. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
-
1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]
-
Chemical Reactions at Very Low Temperatures. ResearchGate. [Link]
-
Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. [Link]
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]
-
Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. AWS. [Link]
-
0,0-Acetals. ScienceDirect. [Link]
-
Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. [Link]
Sources
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Purification methods for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane oil
Technical Support Center: Purification of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane
Executive Summary: The Stability Paradox
The purification of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane presents a classic organic chemistry challenge: balancing the removal of acidic impurities against the acid-sensitivity of the product itself.
This molecule contains two distinct functional motifs:[1][2][3][4]
-
The Aryl Ether: Robust and stable.
-
The 1,3-Dioxolane Ring: A cyclic acetal.[2][5][6][7] Acetals are chemically equivalent to "masked" aldehydes. They are stable in base but hydrolyze rapidly in acidic environments (pH < 6) to release the aldehyde and ethylene glycol.
Critical Warning: Standard silica gel is slightly acidic (pH ~5.0–6.0). Direct chromatography on untreated silica will cause ring-opening hydrolysis, destroying your product and reducing yield.
Part 1: The Purification Decision Matrix
Before selecting a method, assess your crude profile.
Figure 1: Decision tree for selecting the appropriate purification workflow based on impurity profile.
Part 2: Detailed Protocols
Method A: Chemical Washing (Removal of 4-Fluoro-2-methylphenol)
Use this as the first step if unreacted phenol is detected.
The Science: 4-Fluoro-2-methylphenol has a pKa of approximately 9–10. The dioxolane product is neutral. Washing with a base converts the phenol into a water-soluble phenolate salt, while the product remains in the organic layer.
Protocol:
-
Dilution: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (avoid DCM if emulsions form).
-
The Caustic Wash: Wash the organic layer 2x with 1M NaOH (cold).
-
Why: Converts the phenol to Sodium 4-fluoro-2-methylphenolate.
-
-
The Brine Wash: Wash 1x with Saturated Brine.
-
Drying: Dry over Anhydrous
(Sodium Sulfate).-
Note: Do not use Magnesium Sulfate (
) if it is acidic; is neutral/safer.
-
-
Concentration: Evaporate solvent under reduced pressure.
Method B: Basified Silica Chromatography (The "Buffered" Column)
Required for high-purity isolation without decomposition.
The Science: To prevent acid-catalyzed hydrolysis of the dioxolane ring on the silica surface, the stationary phase must be neutralized with an amine.
Protocol:
-
Slurry Preparation: Prepare the silica gel slurry using your mobile phase (e.g., Hexanes/Ethyl Acetate).
-
The Neutralization Step: Add 1% Triethylamine (TEA) to the slurry before packing the column.
-
Example: If using 500mL of solvent, add 5mL of TEA.
-
-
Packing: Pour the column and flush with 2 column volumes of the mobile phase (containing 1% TEA).
-
Loading: Load the crude oil (dissolved in minimal mobile phase + 0.5% TEA).
-
Elution: Run the column using the mobile phase. You can reduce TEA to 0.5% for the elution solvent, but maintaining trace amine prevents "acid spots" in the column.
Method C: High Vacuum Distillation
Best for scale-up (>10g) and solvent removal.
The Science: Aryloxy-dioxolanes have high boiling points. Atmospheric distillation will cause thermal decomposition (charring).
Parameters:
| Parameter | Specification | Reason |
| Pressure | < 0.5 mmHg | Essential to lower bp to manageable range (<160°C). |
| Bath Temp | Start at 120°C | Ramp slowly to avoid "bumping." |
| Apparatus | Kugelrohr or Short Path | Minimizes residence time and thermal stress. |
| Receiving Flask | Cooled (-78°C or Ice) | Ensures efficient trapping of the oil. |
Part 3: Mechanism of Failure (Why Silica Kills Dioxolanes)
Understanding the failure mode is critical for troubleshooting.
Figure 2: Acid-catalyzed hydrolysis mechanism. The acidic protons on silica gel donate H+ to the acetal oxygen, leading to ring opening.
Part 4: Troubleshooting & FAQs
Q1: My oil turned into a solid white precipitate after sitting on the bench. What happened?
-
Diagnosis: This is likely the hydrolysis product . The dioxolane ring opened due to ambient moisture and trace acid, yielding the parent aldehyde or a hemiacetal dimer, which are often solids.
-
Fix: Store the purified oil over activated 4Å molecular sieves under Argon to prevent moisture ingress.
Q2: I see a "ghost spot" trailing my product on the TLC plate.
-
Diagnosis: The product is decomposing on the plate. Silica TLC plates are also acidic.
-
Fix: Pre-dip your TLC plate in a solution of 5% Triethylamine in Hexanes and let it dry before spotting your compound. This neutralizes the plate and gives a sharp spot.
Q3: The NMR shows the correct product, but the oil is cloudy.
-
Diagnosis: Suspended inorganic salts (NaCl/NaOH) or water micro-droplets.
-
Fix: Dilute in dry DCM, filter through a 0.45µm PTFE syringe filter, and re-evaporate. If water is the issue, add fresh
, stir for 20 mins, and filter.
Q4: Can I use K2CO3 instead of NaOH for the wash?
-
Answer: Yes, but it may be slower. 4-Fluoro-2-methylphenol is moderately acidic. 1M NaOH is more effective at ensuring complete deprotonation and partitioning into the aqueous layer.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: 1,3-Dioxolanes).
-
Sigma-Aldrich. (2023). Product Specification: 4-Fluoro-2-methylphenol.[4][8] (Confirms pKa and physical properties for washing protocols).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of Acetal Hydrolysis and Stability).
-
BenchChem. (2025). The 1,3-Dioxolane Functional Group: A Comprehensive Guide. (General stability profiles).
Sources
- 1. 2-FLUORO-4-METHYLPHENOL price,buy 2-FLUORO-4-METHYLPHENOL - chemicalbook [chemicalbook.com]
- 2. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 3. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 4. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. 4-Fluoro-2-methylphenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Stability of fluorophenoxy dioxolanes under basic reaction conditions
Executive Summary
Welcome to the technical support hub for Fluorophenoxy Dioxolanes . This guide addresses the stability profile of these scaffolds, which function as bioisosteres and protected carbonyls in medicinal chemistry.
The Core Stability Paradox: While the 1,3-dioxolane ring is classically defined as base-stable (resistant to hydrolysis at pH > 12), the fluorophenoxy substituent introduces a critical vulnerability: Nucleophilic Aromatic Substitution (SNAr) .
If your reaction is failing under basic conditions, it is statistically more likely that you are degrading the fluorophenoxy moiety via nucleophilic attack rather than opening the dioxolane ring. This guide details how to distinguish between these mechanisms and optimize your conditions.
Module 1: Chemical Stability Matrix
The following matrix categorizes the stability of fluorophenoxy dioxolanes against common basic reagents. Use this to select the appropriate base for your transformation.
| Base Class | Representative Reagents | Stability Rating | Technical Notes |
| Weak / Inorganic | High | Safe for use. Excellent for mild alkylations. No risk of ring opening or SNAr under standard conditions. | |
| Strong / Non-Nucleophilic | LDA, LiHMDS, | Moderate to High | Preferred for deprotonation. Steric bulk prevents attack on the fluoro-aromatic ring. Caution: Can induce E2 elimination if |
| Strong / Nucleophilic | NaOH, KOH, NaOMe, NaOEt | Low / Risky | High Risk of SNAr. The hydroxide/alkoxide ion can displace the fluorine atom or the phenoxy ether linkage, especially if the ring is polyfluorinated. |
| Organometallics | Variable | Dioxolanes tolerate organolithiums well (used as protecting groups). However, ortho-lithiation of the fluorophenoxy ring is possible (Directed Ortho Metalation). |
Module 2: Troubleshooting Decomposition
Diagnostic Workflow
Use the following logic flow to diagnose the root cause of decomposition.
Figure 1: Diagnostic logic for identifying decomposition pathways of fluorophenoxy dioxolanes in basic media.
Common Failure Modes
1. The "Disappearing Fluorine" (SNAr)
-
Symptom: The dioxolane ring signals in
NMR are intact, but the NMR signal is gone or significantly shifted. -
Mechanism: Nucleophilic bases (like
or ) attack the carbon bearing the fluorine atom. The fluorine acts as a leaving group.[1][2] This is accelerated if the phenoxy ring has other electron-withdrawing groups (nitro, cyano, or more fluorines). -
Solution: Switch to a bulky, non-nucleophilic base like LiHMDS or Potassium tert-butoxide (
) .
2. The "Acid Shock" (Workup Error)
-
Symptom: The product degrades after the reaction, during extraction.
-
Mechanism: While the reaction was basic (safe), the quench was too acidic. Dioxolanes are acetals; they hydrolyze instantly in aqueous acid (pH < 4).
-
Solution: Quench basic reactions with saturated
or phosphate buffer (pH 7) . Never use 1M HCl to neutralize.
Module 3: Optimization Protocols
Protocol A: The "Safe-Base" Screen
Use this protocol to validate stability before committing valuable intermediate material.
-
Setup: Dissolve 10 mg of fluorophenoxy dioxolane in 0.6 mL of deuterated solvent (THF-
or DMSO- ). -
Baseline: Acquire
and NMR spectra. -
Challenge: Add 2.0 equivalents of the intended base directly to the NMR tube.
-
Note: If using solid bases (
), sonicate for 5 minutes.
-
-
Incubation: Heat to reaction temperature (e.g., 60°C) for 1 hour.
-
Analysis: Re-acquire spectra.
-
Pass: No change in integration ratio between dioxolane -
- and aromatic protons. -
Fail (SNAr): Appearance of free fluoride or new aromatic peaks.
-
Fail (Hydrolysis): Appearance of aldehyde/ketone peak (
9-10 ppm) and free diol.
-
Protocol B: Non-Destructive Workup
Standard Operating Procedure for isolating dioxolanes from basic mixtures.
-
Cooling: Cool reaction mixture to 0°C.
-
Buffering: Pour mixture into a rapidly stirring solution of Saturated
(if reaction is not extremely basic) or Phosphate Buffer (pH 7.0) .-
Critical: Ensure the aqueous phase pH remains
7.
-
-
Extraction: Extract immediately with EtOAc or DCM.
-
Drying: Use
or as the drying agent. Avoid if it is slightly acidic (rare, but possible with some batches). -
Concentration: Evaporate solvent at
. Higher temperatures can promote acid-catalyzed hydrolysis if trace acid remains.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to hydrolyze an ester elsewhere on the molecule without breaking the dioxolane?
A: Yes, but with caution. The dioxolane ring will survive NaOH. However, if your fluorophenoxy group is highly electron-deficient (e.g., pentafluorophenoxy), the NaOH may displace the phenoxy group. Recommendation: Use
Q: My reaction turned black/tarry. Did the dioxolane polymerize? A: Unlikely in base. Dioxolane polymerization is cation-initiated (acidic). A black tar usually indicates decomposition of the aromatic ring (via SNAr and subsequent oligomerization) or polymerization of the solvent (THF) if strong Lewis acids were present.
Q: Is the fluorophenoxy group stable to
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Validation of 1,3-dioxolane stability to basic/nucleophilic conditions). 3[2][4][5][6][7][8][9][10][11][12][13]
-
BenchChem Technical Guide. The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. (General stability profiles). 14
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes: Stability and Protection. (Confirmation of stability to pH 12-14 and organometallics). 15[2][4][5][6][9][11][12][13]
-
ResearchGate. Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. (Mechanistic insight into the vulnerability of fluoroarenes to nucleophilic bases). 4
-
BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions. (Protocols for SNAr which act as failure modes for this specific topic). 1[2][4][5][6][7][8][9][11][12][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Technical Support Center: Troubleshooting 4-Fluoro-2-methylphenol Removal
Welcome to the Application Support Center. Removing unreacted phenolic starting materials—specifically 4-fluoro-2-methylphenol (also known as 4-fluoro-o-cresol)—from reaction mixtures is a frequent bottleneck in etherifications, esterifications, and cross-coupling workflows.
Because 4-fluoro-2-methylphenol possesses both a lipophilic aromatic core and a mildly acidic hydroxyl group, standard aqueous workups often result in incomplete clearance. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve >99% purity in your downstream products.
Diagnostic Workflow: Choosing the Right Strategy
Before proceeding with a purification method, you must evaluate your target product's chemical stability and your reaction scale. Use the flowchart below to determine the optimal removal strategy.
Diagnostic Flowchart for selecting the optimal 4-fluoro-2-methylphenol removal strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I washed my organic layer with saturated sodium bicarbonate, but the 4-fluoro-2-methylphenol is still present in my NMR. Why did this fail? A1: This is a classic pKa mismatch. 4-fluoro-2-methylphenol has a predicted pKa of ~10.32[1]. Saturated aqueous sodium bicarbonate (NaHCO₃) has a pH of roughly 8.3, which is insufficiently basic to deprotonate the phenol[2]. To drive the equilibrium toward the water-soluble phenoxide salt, the aqueous phase must have a pH at least two units higher than the phenol's pKa. You must use a strong base like 1M NaOH (pH > 13)[3].
Q2: My target product is base-sensitive and hydrolyzes in 1M NaOH. How can I remove the phenol without destroying my product? A2: For base-sensitive products (like esters or specific amides), avoid harsh aqueous alkaline conditions. Instead, utilize a macroporous solid-supported base, such as MP-Carbonate (macroporous triethylammonium methylpolystyrene carbonate). This resin acts as a localized general base that selectively scavenges acidic phenols from the organic phase without exposing the bulk solution to hydrolytic conditions[4].
Q3: I performed the 1M NaOH extraction, but I am still seeing 5-10% residual phenol carryover. What went wrong? A3: This usually stems from the organic solvent you chose for the extraction. Highly polar organic solvents like Ethyl Acetate (EtOAc) or THF can partially dissolve the sodium phenoxide salt, dragging it back into the organic layer. Troubleshooting fix: Swap your extraction solvent to a less polar alternative like Methyl tert-butyl ether (MTBE) or a Hexanes/EtOAc (3:1) mixture. Additionally, verify with pH paper that your aqueous layer remains >12 after shaking; if the reaction mixture was highly acidic, the NaOH may have been neutralized.
Validated Experimental Protocols
Protocol A: Optimized Acid-Base Liquid-Liquid Extraction (LLE)
Use this protocol for robust, base-stable products.
Scientific Rationale: By converting the lipophilic phenol to a highly polar sodium phenoxide salt, we force a phase partition into the aqueous layer[3]. The protocol is self-validating via strict pH monitoring.
-
Solvent Exchange: If your reaction was run in a water-miscible solvent (e.g., DMF, DMSO, THF), concentrate the mixture under reduced pressure. Redissolve the crude residue in MTBE (10 mL per gram of crude).
-
Primary Extraction: Transfer to a separatory funnel. Add 3 volumes of 1M aqueous NaOH. Shake vigorously for 1 minute, venting frequently.
-
Validation Step (Critical): Allow the layers to separate. Draw a drop of the lower aqueous layer and test it with pH paper. The pH must be ≥ 12. If it is lower, add more 1M NaOH and repeat the extraction.
-
Phase Separation: Drain the aqueous layer. Repeat the 1M NaOH wash two more times to ensure complete removal.
-
Back-Extraction: Combine all basic aqueous layers and back-extract once with fresh MTBE to recover any trace product.
-
Neutralization & Drying: Wash the combined organic layers with brine (to remove residual water and alkalinity), dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: Solid-Supported Scavenging (MP-Carbonate)
Use this protocol for base-sensitive products or small-scale library synthesis.
Scientific Rationale: MP-Carbonate features an immobilized tetraalkylammonium carbonate that traps the phenol onto the polymer matrix[4]. Because the base is tethered, your product remains untouched in solution.
-
Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) or THF (approx. 0.1 M concentration). Note: Do not use non-swelling solvents like pure hexanes.
-
Resin Loading: Add 4 equivalents of MP-Carbonate resin relative to the calculated amount of unreacted 4-fluoro-2-methylphenol. (Hindered or slightly less acidic phenols require an excess to ensure rapid kinetics)[4].
-
Agitation: Stir or shake the suspension gently at room temperature for 1.5 to 2 hours.
-
Validation Step: Spot the supernatant on a TLC plate against a 4-fluoro-2-methylphenol standard. The phenol spot (typically UV active and stains with KMnO₄) should be completely absent.
-
Isolation: Filter the mixture through a fritted glass funnel. Wash the resin bed three times with fresh DCM to elute all desired product. Concentrate the filtrate to yield the phenol-free product.
Quantitative Comparison of Removal Methods
Use the table below to benchmark which method fits your specific laboratory constraints.
| Removal Method | Efficiency | Scalability | Relative Cost | Product Compatibility | Best Used For |
| 1M NaOH Extraction | > 98% | High (Multi-kg) | Very Low | Base-stable only | Standard robust workflows, large-scale synthesis. |
| MP-Carbonate Resin | > 99% | Low (< 5 mmol) | High | Excellent (Base-sensitive) | Parallel library synthesis, delicate esters/epoxides. |
| Column Chromatography | > 95% | Moderate | Moderate | Excellent | Mixtures with multiple side-products of similar polarity. |
| Vacuum Distillation | ~ 90% | High | Low | Thermally stable | Products with boiling points > 250 °C (Phenol BP is ~188 °C). |
References
- ChemicalBook - 4-Fluoro-2-methylphenol CAS#: 452-72-2 (Properties and pKa).
- Chemistry LibreTexts - 4.8: Acid-Base Extraction.
- BenchChem - Technical Support Center: Removal of Unreacted Phenols from Synthesis.
- Biotage - Product Note PPS386.V.1: MP-Carbonate Polymer-supported Base.
Sources
Technical Support Center: Optimizing Phase Transfer Catalysis for Phenol Alkylation
Welcome to the technical support center for Phase Transfer Catalysis (PTC) applications. This guide is designed for researchers, chemists, and process development professionals engaged in the O-alkylation of phenols. As a powerful methodology for simplifying biphasic reactions, PTC offers significant advantages in sustainability, safety, and efficiency over traditional homogeneous methods.[1][2] However, its successful implementation requires a nuanced understanding of the interplay between various reaction parameters.
This document provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to empower you to optimize your phenol alkylation reactions.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the application of PTC to phenol alkylation, laying the groundwork for successful experimentation.
Q1: What is Phase Transfer Catalysis (PTC) and why is it advantageous for phenol alkylation?
A: Phase Transfer Catalysis is a methodology that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[3] A phase-transfer catalyst, often a quaternary ammonium ('quat') or phosphonium salt, acts as a shuttle.[3] For phenol alkylation, the catalyst transports the phenoxide anion (generated in the aqueous phase by a base) into the organic phase where the alkylating agent resides.
Key Advantages:
-
Elimination of Anhydrous Conditions: PTC reactions can be run in the presence of water, removing the need for expensive and hazardous anhydrous solvents.[4][5]
-
Use of Inexpensive Bases: Strong, expensive bases like sodium hydride or lithium amides can be replaced with simple, inexpensive inorganic bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[6]
-
Milder Reaction Conditions: The enhanced reactivity of the "naked" anion in the organic phase often allows for lower reaction temperatures and shorter reaction times.[7][8]
-
Improved Safety and Sustainability: PTC enables the use of less hazardous solvents and reagents, contributing to greener chemical processes.[1][6]
Q2: What is the catalytic cycle for the O-alkylation of phenol?
A: The mechanism involves several key steps where the catalyst (Q⁺X⁻) facilitates the transfer and reaction of the phenoxide anion. The cycle begins with the deprotonation of the phenol at the aqueous-organic interface.
Caption: The PTC catalytic cycle for phenol O-alkylation.
The process is as follows:
-
Deprotonation: A base in the aqueous phase deprotonates the phenol (ArOH) at the interface, forming the phenoxide anion (ArO⁻).[3]
-
Anion Exchange: The phase-transfer catalyst cation (Q⁺) pairs with the phenoxide anion at the interface, forming a lipophilic ion-pair (Q⁺ArO⁻).[9]
-
Organic Phase Transfer: This ion-pair is extracted into the organic phase.[9][10]
-
Nucleophilic Attack: The relatively unsolvated or "naked" phenoxide anion is highly reactive and undergoes an Sₙ2 reaction with the alkylating agent (R-X) to form the desired ether product (ArO-R).[8]
-
Catalyst Regeneration: The reaction produces the catalyst cation paired with the leaving group anion (Q⁺X⁻), which then returns to the interface to begin another cycle.
Q3: How do I select the most effective phase-transfer catalyst?
A: Catalyst selection is critical and depends on the specific reactants and conditions. The primary factor is the catalyst's ability to effectively extract the phenoxide into the organic phase.[10][11]
-
Lipophilicity: The catalyst must be sufficiently soluble in the organic phase. Symmetrical tetraalkylammonium salts with longer alkyl chains (e.g., tetra-n-butylammonium, tetra-n-hexylammonium) are generally more effective than those with shorter chains (e.g., tetraethylammonium).[10][12]
-
Cation Structure: For simple alkylations, symmetrical quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are excellent starting points.[13] Asymmetric catalysts with one long "surfactant" chain (e.g., Aliquat® 336) can also be highly effective.
-
The 'q-value': For reactions involving hydrophilic anions like hydroxide, the 'q-value' can predict catalyst performance. This parameter relates to the accessibility of the cationic center. For many applications, quats with q-values between 1.0 and 2.0 are optimal.[6]
-
Anion of the Catalyst: The catalyst's counter-ion (typically a halide) can influence the reaction. Bromide (Br⁻) or hydrogen sulfate (HSO₄⁻) are common and effective. Iodide should be avoided as it is a highly lipophilic anion that can "poison" the catalyst by pairing strongly with the quat cation, preventing it from transporting the phenoxide.[6][8]
| Catalyst Type | Common Examples | Key Characteristics |
| Symmetrical Quats | TBAB, Tetra-n-hexylammonium bromide | Good general-purpose catalysts with predictable behavior. Lipophilicity increases with chain length.[11] |
| Asymmetrical Quats | Aliquat® 336, Benzyltriethylammonium chloride (TEBA) | Often highly effective and cost-efficient. TEBA is common in base-induced reactions.[8] |
| Phosphonium Salts | Tetrabutylphosphonium bromide | Generally more thermally stable than ammonium salts but can be more expensive. |
| Crown Ethers / PEGs | 18-Crown-6, Polyethylene Glycol (PEG-400) | Neutral catalysts that complex with the cation (e.g., K⁺), bringing the entire ion pair into the organic phase.[3][7][14] |
Q4: What are the primary considerations for the solvent and base?
A: The choice of solvent and base directly impacts reaction rate and, crucially, selectivity.
-
Solvent: A water-immiscible organic solvent is required. Non-polar solvents like toluene or heptane are common for industrial applications due to their low cost and ease of workup.[3][15] More polar aprotic solvents can sometimes increase the intrinsic reaction rate, but this must be balanced with cost and safety.[3] The solvent choice is paramount for controlling selectivity (see Q5).
-
Base: The base must be strong enough to deprotonate the phenol (pKa ≈ 10).
-
Sodium Hydroxide (NaOH): A 50% w/w aqueous solution is highly effective and widely used. It creates a highly saline aqueous phase which helps "salt out" organic species.
-
Potassium Carbonate (K₂CO₃): Often used in solid-liquid PTC, where the solid base is suspended in the organic solvent.[16] This can be advantageous when water is detrimental to selectivity.
-
The concentration of the base is important; higher concentrations generally lead to faster rates.[17]
-
Q5: O-Alkylation vs. C-Alkylation: How can I control selectivity?
A: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring, typically at the ortho position (C-alkylation).[9] Achieving high O-alkylation selectivity is a common goal.
The key is to minimize the solvation of the oxygen atom of the phenoxide.[18]
-
Minimize Water: Water is a hydrogen-bond-donating solvent that preferentially solvates the highly electronegative oxygen atom, shielding it from the alkylating agent and promoting C-alkylation. "Starving" the reaction of water by using solid K₂CO₃ instead of aqueous NaOH (a solid-liquid PTC system) significantly favors O-alkylation.[18]
-
Solvent Choice: Aprotic, non-polar solvents (e.g., toluene, hexane) are preferred as they do not engage in hydrogen bonding.
-
Catalyst Cation: A larger, more sterically hindered quaternary ammonium cation can also help to disfavor solvation around the oxygen atom.
| Condition | Favors O-Alkylation (Desired) | Favors C-Alkylation (Side Reaction) |
| System Type | Solid-Liquid PTC (e.g., K₂CO₃) | Liquid-Liquid PTC (e.g., aq. NaOH) |
| Water Content | Minimal / Anhydrous | High (aqueous phase present) |
| Solvent | Non-polar, aprotic (Toluene, Heptane) | Protic or polar aprotic solvents |
| Temperature | Generally lower temperatures | Higher temperatures can increase C-alkylation |
Section 2: Troubleshooting Guide
This guide provides systematic approaches to common problems encountered during phenol alkylation experiments.
Problem: Low or No Reaction Conversion
Q: My phenol alkylation reaction is showing low to no conversion after several hours. What are the potential causes and how can I troubleshoot this?
A: Low conversion is a common issue that can almost always be traced back to one of a few key parameters. A systematic approach is the best way to identify the root cause.
Caption: Systematic workflow for troubleshooting low conversion.
Troubleshooting Checklist:
-
Mass Transfer Limitation (Stirring): PTC reactions are often mass-transfer limited. The reaction occurs at the interface or in the organic phase, requiring efficient mixing.
-
Diagnosis: Is a vortex visible? Is there good mixing between the two phases?
-
Solution: Increase the stirring rate significantly (e.g., >300-500 RPM). In many cases, reaction rate is independent of stirring above a certain threshold.[19] If scaling up, consider the impeller design.
-
-
Ineffective Deprotonation (Base Issue): The phenol must be deprotonated to react.
-
Diagnosis: Is your base old or has its concentration been verified? For solid bases, is the particle size small enough for good surface area?
-
Solution: Use a fresh, concentrated base. For liquid-liquid PTC, 50% aq. NaOH is standard.
-
-
Catalyst Inactivity or Mismatch: The catalyst may be inappropriate, poisoned, or present in too low a concentration.
-
Diagnosis: Is your alkylating agent an iodide or tosylate? These are known catalyst poisons.[6] Is the catalyst sufficiently lipophilic for your solvent system?
-
Solution: Switch to an alkyl bromide or chloride if possible.[6] Increase catalyst loading from 1 mol% up to 5 mol%. Try a different catalyst, such as TBAB or Aliquat® 336.
-
-
Insufficient Thermal Energy: The activation energy barrier may not be overcome at the current temperature.
-
Diagnosis: Reactions are often run between 50-80°C.
-
Solution: Cautiously increase the temperature in 10°C increments. Monitor for an increase in side products.
-
-
Reagent Degradation: The alkylating agent may have hydrolyzed or degraded.
-
Diagnosis: This is common with reactive alkylating agents.
-
Solution: Use a fresh bottle of the alkylating agent or purify it before use.
-
Problem: Catalyst Deactivation or Stalled Reaction
Q: My reaction proceeds initially but then stops before reaching full conversion. What could be causing catalyst deactivation?
A: This is a classic sign of catalyst poisoning or thermal degradation.
-
Catalyst Poisoning: This is the most common cause. Certain anions are highly lipophilic and bind very strongly to the quaternary ammonium cation, preventing it from transporting the phenoxide.[6][8]
-
Primary Culprits: Iodide (I⁻) and tosylate (TsO⁻) are the most notorious poisons. If your alkylating agent is an alkyl iodide, the generated iodide will progressively shut down the catalyst.
-
Solution: Whenever possible, use alkyl bromides, chlorides, or mesylates instead of iodides and tosylates.[6] If an alkyl iodide must be used, a much higher catalyst loading may be required, or a different synthetic route should be considered.
-
-
Thermal Degradation (Hofmann Elimination): At high temperatures (typically >100-120°C), quaternary ammonium hydroxides can undergo Hofmann elimination, destroying the catalyst.
-
Diagnosis: This is more likely if you are running the reaction at high temperatures with a strong base.
-
Solution: Keep the reaction temperature as low as possible. If high temperatures are required, consider using more thermally stable tetraalkylphosphonium salts.
-
-
Fouling: In some cases, polymeric byproducts can coat the catalyst, physically blocking its active sites.[20][21]
-
Diagnosis: Visual inspection may show tar-like material.
-
Solution: This requires optimizing the reaction to prevent side reactions. Catalyst regeneration would involve a solvent wash to remove the fouling agent.[20]
-
Problem: Difficult Product Isolation and Catalyst Removal
Q: The workup is messy, and I'm struggling to separate my product from the catalyst. What are some best practices?
A: A clean workup is essential for high purity.
-
Standard Workup: For a typical reaction in toluene with a quat catalyst, the workup involves separating the phases, washing the organic phase with water to remove inorganic salts, and then washing with dilute acid (e.g., 5% HCl) to remove any residual base. The catalyst often remains in the organic phase.
-
Catalyst Removal:
-
Filtration through Silica: Passing the crude organic solution through a short plug of silica gel is often effective at adsorbing the polar quaternary ammonium salt.
-
Solvent Precipitation: If the product is a solid, recrystallization will typically leave the catalyst behind in the mother liquor.
-
-
Use a Supported Catalyst: To completely avoid this issue, use a catalyst immobilized on a solid support (e.g., polystyrene resin).[7] After the reaction, the catalyst can be simply filtered off and often reused, greatly simplifying purification.[7][20]
Section 3: Experimental Protocols & Monitoring
Protocol 1: General Procedure for Liquid-Liquid (L-L) PTC Phenol Alkylation
This is a representative protocol and should be adapted for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the phenol (1.0 eq.), the organic solvent (e.g., toluene, 3-5 mL per mmol of phenol), and the phase-transfer catalyst (e.g., TBAB, 0.02-0.05 eq.).
-
Addition of Base: Add a 50% (w/w) aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Heating and Stirring: Begin vigorous stirring (>500 RPM) and heat the mixture to the desired temperature (e.g., 75°C).
-
Addition of Alkylating Agent: Add the alkylating agent (1.05-1.2 eq.) dropwise over 15-30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Separate the aqueous and organic layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: General Procedure for Solid-Liquid (S-L) PTC Phenol Alkylation for High O-Selectivity
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the phenol (1.0 eq.), anhydrous potassium carbonate (powdered, 2.5 eq.), the phase-transfer catalyst (e.g., 18-Crown-6 or TBAB, 0.05 eq.), and an aprotic solvent (e.g., acetonitrile or acetone).[16]
-
Heating and Stirring: Begin vigorous stirring and heat the suspension to reflux.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 eq.) dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. S-L reactions can sometimes be slower than L-L systems.
-
Workup: Cool the reaction to room temperature and filter to remove the inorganic salts (K₂CO₃, KX). Wash the solids with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product as described above.
Analytical Monitoring Techniques
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. A non-polar eluent system (e.g., Hexane/Ethyl Acetate) will typically show the product with a higher Rf than the starting phenol.
-
Gas Chromatography (GC): Ideal for monitoring volatile products. A flame ionization detector (FID) is standard. Derivatization may be required for less volatile phenols.[22]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for nearly all phenol alkylation reactions. A UV detector is commonly used, monitoring at wavelengths around 270-280 nm.[23]
-
NMR Spectroscopy: ¹H NMR is used to confirm the structure of the final product and assess purity.
Section 4: Safety Precautions
Organic reactions are inherently hazardous, and PTC can introduce unique considerations due to potential rate enhancements.[24]
-
Exothermic Reactions: Phenol alkylations can be exothermic. The addition of the alkylating agent should be controlled, and appropriate cooling should be available, especially on a larger scale.
-
Corrosive Materials: Concentrated aqueous NaOH is highly corrosive. Quaternary ammonium hydroxides are also corrosive and can cause severe burns.[6] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: Many alkylating agents are toxic, carcinogenic, or lachrymatory. Handle them in a well-ventilated fume hood.
-
Hazard Analysis: Before performing any reaction, a full hazardous operations analysis must be conducted by qualified personnel.[24]
References
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]
-
PubMed. (2012, August 15). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. [Link]
-
Journal of the American Chemical Society. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. [Link]
-
Illinois Experts. (2012, August 15). Effects of charge separation, effective concentration, and aggregate formation on the phase transfer catalyzed alkylation of phenol. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
operachem. (2023, July 2). Phase transfer catalysis (PTC). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8). Phase Transfer Catalysis. [Link]
-
Taylor & Francis Online. (2021, June 22). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]
-
Bentham Science Publishers. (2009, October 1). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. [Link]
-
ResearchGate. Further optimisation of the phase-transfer catalysed alkylation.... [Link]
-
Vapourtec. (2012, March 14). Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols. [Link]
-
PTC Organics, Inc. Terms of Use & Privacy Policy. [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Phenol. [Link]
-
Marcel Dekker, Inc. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. [Link]
-
PMC. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. [Link]
-
ResearchGate. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. [Link]
-
Slideshare. Deactivation and regeneration of catalysts and heterogeneous reaction kinetics. [Link]
-
National Research Council Canada. (2015, October 13). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals. [Link]
-
PTC Organics, Inc. Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. [Link]
-
ResearchGate. (2025, August 10). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. [Link]
-
RSC Publishing. (2025, August 14). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. [Link]
-
Sciencemadness.org. (2007, November 18). OTC PTC (Phase Transfer Catalysts). [Link]
-
ResearchGate. Sustainable Oxidations under Phase-Transfer Catalysis Conditions. [Link]
-
Vaia. (2024, August 27). Catalyst Regeneration: Methods & Process. [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. [Link]
-
MDPI. (2020, December 8). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. [Link]
-
Ovidius University Annals of Chemistry. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]
-
Academia.edu. Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. [Link]
-
EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. [Link]
-
BIP-CIC. SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. [Link]
-
MDPI. (2021, September 7). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. Phenol Alkylation Plant. [Link]
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Technical Support Center: Troubleshooting Low Conversion in Dioxolane Ring Formation
Welcome to the Technical Support Center for Dioxolane Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Dioxolanes are crucial as protecting groups for 1,2-diols and carbonyls (aldehydes and ketones) in multi-step organic synthesis.[1][2] However, achieving high conversion rates can be challenging. This resource provides in-depth, experience-driven answers to common problems encountered during the synthesis of these five-membered cyclic acetals.[3]
The formation of a dioxolane ring is an acid-catalyzed equilibrium reaction between a 1,2-diol and a carbonyl compound.[1][4] To achieve high yields, the equilibrium must be shifted towards the product, typically by removing the water formed during the reaction.[4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows very low or no conversion to the desired dioxolane.
This is one of the most common issues and can stem from several factors related to the reaction equilibrium and catalyst activity.
Question: I've mixed my diol, carbonyl compound, and acid catalyst, but TLC analysis shows only starting material even after several hours. What's going wrong?
Answer: The primary suspect in a stalled dioxolane formation is almost always inadequate water removal. The reaction is reversible, and any water present will push the equilibrium back towards the starting materials.[4][5][7]
-
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl group.[8][9] This process forms a hemiacetal intermediate, which then eliminates water to form an oxonium ion. The second hydroxyl group of the diol then attacks this ion, and subsequent deprotonation yields the dioxolane. Each of these steps is reversible, and the presence of water favors the reverse reaction (hydrolysis).[5]
-
Troubleshooting Steps:
-
Verify Your Water Removal Method:
-
Dean-Stark Apparatus: This is a standard and effective method that involves azeotropically removing water with a solvent like toluene or benzene.[10][11][12] Ensure that your apparatus is set up correctly and that the solvent is refluxing at a rate sufficient to carry water over into the trap.[4]
-
Molecular Sieves: These are a good alternative, especially for smaller-scale reactions. Ensure the molecular sieves are properly activated (typically by heating under vacuum) before use to maximize their water-adsorbing capacity.
-
Dehydrating Agents: Reagents like trimethyl orthoformate can be used to chemically scavenge water.[13] It reacts with water to form methyl formate and methanol, effectively driving the reaction forward.[13]
-
-
Check Catalyst Activity:
-
Catalyst Choice: p-Toluenesulfonic acid (p-TsOH) is a common and effective catalyst due to its solid nature, which makes it easy to handle, and its good solubility in organic solvents.[9] Other Brønsted or Lewis acids can also be used.[11]
-
Catalyst Loading: While catalytic, an insufficient amount may lead to a slow reaction. A typical loading is 1-5 mol%.
-
Catalyst Quality: Ensure your acid catalyst has not degraded. For instance, p-TsOH is a hydrate; old or improperly stored material may have absorbed excess atmospheric moisture.
-
-
Assess Reactant Purity:
-
Ensure your diol and carbonyl starting materials are dry. The presence of water in your reagents from the start will inhibit the reaction.
-
Aldehydes are generally more reactive than ketones in forming cyclic acetals.[14] If you are working with a sterically hindered or electron-poor ketone, the reaction will be inherently slower and may require more forcing conditions.
-
-
Issue 2: The reaction starts but seems to stall at an intermediate conversion.
Question: My reaction proceeds to about 50-60% completion and then stops. I can see both product and starting materials on the TLC plate, and the ratio isn't changing over time. Why has the reaction stalled?
Answer: A stalled reaction often points to an equilibrium state being reached prematurely or a loss of catalyst activity.
-
Causality: If water removal is inefficient, the reaction will reach a point where the rate of the forward reaction (dioxolane formation) equals the rate of the reverse reaction (hydrolysis). At this point, there will be no net change in the concentrations of reactants and products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled dioxolane formation reaction.
-
Further Actions:
-
Re-evaluate Water Removal: If using a Dean-Stark trap, ensure there are no leaks and that the solvent is boiling vigorously enough to form the azeotrope with water. If using molecular sieves, consider adding a fresh, activated batch.
-
Replenish the Catalyst: The acid catalyst can sometimes be consumed by side reactions or basic impurities in the starting materials. Adding another small portion of the catalyst can often restart a stalled reaction.
-
Consider Solvent Choice: Toluene is a common choice as it forms a suitable azeotrope with water.[11] Ensure your solvent is appropriate for the reaction temperature and for forming an azeotrope with water.
-
Issue 3: My reaction is messy, with multiple spots on the TLC, and purification is difficult.
Question: I've completed the reaction, but my crude product is a complex mixture. What are the likely side products, and how can I minimize them?
Answer: The formation of side products can be a significant issue, particularly with sensitive substrates or under harsh reaction conditions.
-
Causality:
-
Self-condensation of the Carbonyl: Aldehydes, in particular, can undergo acid-catalyzed self-condensation or polymerization.
-
Diol Self-condensation: Under strongly acidic conditions, ethylene glycol can self-condense to form dioxane.[4]
-
Formation of Acyclic Acetals: If a monohydric alcohol is present as an impurity (or as a solvent, e.g., methanol), it can compete with the diol to form acyclic acetals.
-
Rearrangement Products: Some substrates may be prone to acid-catalyzed rearrangements.[15]
-
-
Minimization and Purification Strategies:
| Strategy | Action | Rationale |
| Optimize Reaction Conditions | Use the minimum effective amount of catalyst. Run the reaction at the lowest temperature that allows for efficient azeotropic water removal. | Milder conditions reduce the likelihood of acid-catalyzed side reactions and degradation.[15] |
| Purification Protocol | After the reaction, quench with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.[16] | This prevents the catalyst from causing decomposition or reversion of the product during workup and storage.[9] |
| Solvent Extraction | Wash the crude organic layer with water or brine to remove any unreacted diol and water-soluble impurities.[16] | This simplifies the subsequent purification steps. |
| Chromatography/Distillation | Purify the crude product by column chromatography or distillation.[16][17] | These techniques are effective for separating the desired dioxolane from non-polar byproducts and residual starting materials. |
Experimental Protocols
Protocol 1: General Procedure for Dioxolane Formation using a Dean-Stark Apparatus
This protocol describes a standard method for the acid-catalyzed formation of a dioxolane from a carbonyl compound and ethylene glycol.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[10]
-
Reagent Addition: To the flask, add the carbonyl compound (1.0 eq), ethylene glycol (1.1-1.5 eq), and a suitable solvent (e.g., toluene, to a concentration of 0.2-0.5 M).
-
Catalyst Addition: Add the acid catalyst, such as p-toluenesulfonic acid monohydrate (0.01-0.05 eq).[10]
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent.[10]
-
Monitoring: Monitor the reaction's progress by observing the amount of water collected in the trap and by thin-layer chromatography (TLC). The reaction is typically complete when water no longer collects in the trap.[4]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[4][16]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product as necessary by distillation, recrystallization, or column chromatography.[16]
Diagram: Mechanism of Acid-Catalyzed Dioxolane Formation
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Storage stability of fluorinated dioxolane intermediates at room temperature
Storage Stability of Fluorinated Dioxolane Intermediates
Executive Summary: The Stability Paradox
Fluorinated dioxolane intermediates (e.g., 2,2-bis(trifluoromethyl)-1,3-dioxolane or perfluoro-1,3-dioxole derivatives) present a unique stability paradox. While the electron-withdrawing fluorine atoms generally stabilize the ring against oxidative attack, they simultaneously render the acetal carbon highly susceptible to acid-catalyzed hydrolysis in the presence of moisture.
For the researcher, this means moisture is the primary antagonist . At room temperature, these intermediates are kinetically stable only if kept strictly anhydrous. Once the "dry chain" is broken, a self-accelerating decomposition cycle begins, generating Hydrogen Fluoride (HF), which further catalyzes the breakdown and corrodes standard borosilicate glassware.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific anomalies you may observe. Do not ignore minor physical changes; they are often early indicators of containment failure.
Scenario A: Pressure Build-up in Storage Vessel
-
Observation: A "hiss" upon opening the septum or visible bulging of a plastic septum.
-
Root Cause: Hydrolytic Decomposition. Moisture ingress has triggered ring-opening, releasing volatile byproducts (e.g., CO₂, low-boiling fluorinated ketones) and HF gas.
-
Immediate Action:
-
Vent the vessel in a functional fume hood using a needle (if septum-sealed) or slowly unscrew the cap while wearing full PPE (including face shield).
-
Do not heat.
-
Transfer a small aliquot for 19F NMR analysis to check for free fluoride (HF) or ring-opened species.
-
Scenario B: Etching or "Clouding" of Glassware
-
Observation: The interior of the glass vial appears frosted or opaque, or the liquid meniscus is no longer concave.
-
Root Cause: HF Generation. The compound has hydrolyzed, generating HF, which is reacting with the silica in the glass (
). This reaction generates more water, creating an autocatalytic loop. -
Immediate Action:
-
Transfer immediately to a fluoropolymer container (PFA, FEP, or HDPE).
-
The glass container is compromised and may shatter under slight pressure; handle with extreme care.
-
Neutralize the remaining liquid in the glass vial with saturated sodium bicarbonate before disposal.
-
Scenario C: Appearance of White Precipitate
-
Observation: Solid particulates settling at the bottom of the liquid.
-
Root Cause: Oligomerization/Polymerization. If the intermediate is an unsaturated dioxole (containing a double bond), it may have undergone spontaneous polymerization initiated by trace Lewis acids or radical sources (light/heat).
-
Immediate Action:
-
Filter a sample through a 0.45 µm PTFE syringe filter.
-
Analyze the filtrate by GC-MS to determine if the bulk liquid is still monomeric.
-
If the bulk is pure, re-distill under vacuum to remove oligomers and store with a radical inhibitor (e.g., BHT) if compatible with downstream chemistry.
-
Mechanism of Degradation (Visualization)
The following diagram illustrates the moisture-triggered degradation pathway that leads to the "HF Death Loop."
Figure 1: The autocatalytic hydrolysis cycle. Note how HF generation attacks glass to release more water, accelerating the degradation.
Frequently Asked Questions (Technical Support)
Q1: Can I store these intermediates in standard borosilicate glass vials?
-
Answer: Only for short-term storage (< 2 weeks) and only if the material is strictly anhydrous. For long-term storage (> 1 month), PFA (Perfluoroalkoxy) or FEP bottles are superior. They are immune to HF attack and prevent the "glass etching" feedback loop. If you must use glass, use silanized amber vials to reduce surface acidity.
Q2: Is refrigeration (4°C) required?
-
Answer: Generally, yes . While kinetically stable at room temperature (20-25°C), lowering the temperature to 4°C significantly retards the rate of hydrolysis and suppresses vapor pressure, reducing the risk of seal failure. Store in a secondary container with a desiccant (e.g., Drierite or activated molecular sieves) to prevent condensation upon warming.
Q3: My 19F NMR shows a broad hump around -150 to -160 ppm. What is this?
-
Answer: This is likely HF or bifluoride (
). Sharp peaks in this region usually correspond to C-F bonds, but a broad, exchangeable signal indicates free HF. This confirms degradation.
Q4: How do I quench a spill of fluorinated dioxolane?
-
Answer: Do not use water immediately, as this may generate a puff of HF gas.
-
Cover the spill with a 1:1 mixture of sodium carbonate (Na₂CO₃) and clay cat litter (bentonite).
-
Allow the carbonate to neutralize any potential acid.
-
Scoop into a waste container and then treat with excess aqueous bicarbonate solution in a fume hood.
-
Validated Experimental Protocols
Protocol A: Rapid Acidity/Stability Check (Non-Destructive)
Use this before using a stored intermediate in a sensitive reaction.
-
Preparation: Prepare a "wet" pH indicator strip (moisten with neutral distilled water).
-
Vapor Test: Open the storage container slightly and hold the strip in the headspace (do not dip).
-
Interpretation:
-
Neutral (pH 6-7): Material is likely stable.
-
Red (pH < 4): Significant HF vapor present. Do not use for acid-sensitive chemistry (e.g., Grignard reactions, silyl protections). Purify immediately.
-
Protocol B: Purification via Trap-to-Trap Distillation
If degradation is detected, simple distillation is often insufficient due to azeotropes.
-
Setup: Connect the storage vessel to a vacuum manifold with two traps in series.
-
Cooling:
-
Trap 1: Dry Ice/Acetone (-78°C).
-
Trap 2: Liquid Nitrogen (-196°C).
-
-
Process:
-
Pull static vacuum (0.1 mbar) on the system.
-
Gently warm the source vessel (25-30°C).
-
Result: The fluorinated dioxolane monomer typically condenses in Trap 1. Highly volatile degradation products (CO₂, COF₂) and some HF will migrate to Trap 2 or the pump.
-
-
Stabilization: Immediately transfer the distillate in Trap 1 to a fresh, dry PFA bottle containing activated 3Å molecular sieves.
Storage Decision Matrix
Use this logic flow to determine the optimal storage configuration for your specific compound.
Figure 2: Decision tree for selecting storage materials based on duration.
References
-
SinoShiny. (2025).[1] How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Retrieved from [Link]
-
University of Tennessee. (2024). Ring Fluorination of some substituted 1,3-dioxolanes. Retrieved from [Link]
-
New Jersey Department of Health. (2025). Hazardous Substance Fact Sheet: Dioxolane. Retrieved from [Link]
Sources
Minimizing side reactions during etherification of fluorocresols
To: Technical Support Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Minimizing Side Reactions in Fluorocresol Etherification
Introduction: The Fluorine Effect in Etherification
Etherification of fluorocresols (fluorinated methylphenols) presents a unique set of challenges compared to non-fluorinated phenols. While the fundamental mechanism—typically a Williamson ether synthesis or Mitsunobu reaction—remains the same, the fluorine atom introduces electronic and steric perturbations that alter the reaction landscape.
Key Technical Insight: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which increases the acidity of the phenolic hydroxyl group (lowering the pKa). While this makes deprotonation easier, it simultaneously renders the resulting phenoxide ion less nucleophilic . This "lazy nucleophile" effect often forces chemists to use harsher conditions (higher temperatures, stronger bases), which inadvertently triggers side reactions such as elimination of the alkylating agent or C-alkylation.
This guide provides a self-validating troubleshooting framework to navigate these competing pathways.
Critical Troubleshooting Guide (Q&A)
Issue 1: Low Yield with Unreacted Fluorocresol
Q: I am using a standard Williamson protocol (
A: Do not simply increase the temperature. The stall is likely due to the "lazy nucleophile" effect described above, combined with the poor solubility of the potassium fluorophenoxide salt in acetone. Increasing heat often leads to the degradation of your alkylating agent (via elimination) before the etherification is complete.
-
The Fix (The "Cesium Effect"): Switch the base to Cesium Carbonate (
) and the solvent to DMF or Acetonitrile .-
Causality: The large cesium cation (
) forms a looser ion pair with the fluorophenoxide than potassium ( ). This creates a "naked," more reactive anion, overcoming the electronic deactivation caused by the fluorine atom. -
Validation: You should observe a rate increase of 2-5x without raising the temperature, preserving your alkylating agent.
-
Issue 2: Appearance of "Non-Polar" Impurities (C-Alkylation)
Q: I see a side product running just above my desired ether on the TLC. NMR suggests the alkyl group is on the ring, not the oxygen. Why is this happening?
A: You are experiencing C-alkylation , a common side reaction when the oxygen center is heavily solvated or shielded.[1] Although fluorine deactivates the ring generally, the phenoxide is an ambident nucleophile. If you use protic solvents (like ethanol) or solvents that strongly solvate the anion (like water), the oxygen is "caged," leaving the ortho/para carbon positions as the only available nucleophilic sites.
-
The Fix: Ensure strictly anhydrous conditions and use polar aprotic solvents (DMF, DMSO, NMP).
-
Mechanism: Aprotic solvents solvate the cation (
, ) but leave the phenoxide anion desolvated and free. The hard oxygen center becomes the dominant nucleophile, restoring the selectivity for O-alkylation (>99:1).
-
Issue 3: Defluorination ( )
Q: I am using a 4-fluorocresol. In my crude NMR, I see a loss of the fluorine signal and the incorporation of a solvent fragment. Is the fluorine leaving?
A: Yes, you are triggering Nucleophilic Aromatic Substitution (
-
The Fix: Avoid "hard" bases like Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) at high temperatures.
-
Protocol Adjustment: Use the mildest base possible (e.g.,
) and keep reaction temperatures below 80°C. If high heat is required, switch to a Mitsunobu protocol (see Section 4), which operates at neutral pH and room temperature, eliminating the risk of .
-
Comparative Data: Solvent & Base Effects[1][2][3][4]
The following data summarizes the impact of reaction conditions on the Selectivity Ratio (O-alkylation vs. C-alkylation) for a model substrate (4-fluoro-2-methylphenol).
| Solvent System | Base | Temp (°C) | O:C Ratio | Yield (%) | Notes |
| Ethanol (Protic) | NaOEt | 78 | 60:40 | 45% | High C-alkylation due to H-bonding shielding Oxygen.[2] |
| Acetone | 56 | 90:10 | 60% | Slow reaction; poor solubility of fluorophenoxide.[2] | |
| DMF | 60 | 98:2 | 85% | Good balance; standard protocol.[2] | |
| DMF | 25 | >99:1 | 96% | Optimal. "Cesium Effect" maximizes nucleophilicity.[2] | |
| THF | NaH | 65 | 95:5 | 70% | Risk of |
Experimental Protocols
Protocol A: Optimized Williamson Etherification (Standard)
Best for: Primary alkyl halides, stable substrates.
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add 4-fluoro-2-methylphenol (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv) in one portion.[2] Stir at room temperature for 15 minutes.-
Checkpoint: The solution may change color (often yellow/orange) as the phenoxide forms.
-
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]
-
Note: If using a chloride, add a catalytic amount of TBAI (tetrabutylammonium iodide) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Stir at room temperature. Monitor by TLC.[2]
-
Duration: Fluorocresols typically require 2–4 hours.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (critical to remove DMF), then brine. Dry over
.[2]
Protocol B: Mitsunobu Reaction (Mild/Stereospecific)
Best for: Secondary alcohols, sensitive substrates, preventing
-
Setup: Dissolve 4-fluoro-2-methylphenol (1.0 equiv), the Alcohol (1.0 equiv), and Triphenylphosphine (
) (1.2 equiv) in anhydrous THF or Toluene at 0°C. -
Addition: Add DIAD (Diisopropyl azodicarboxylate) (1.2 equiv) dropwise over 20 minutes.
-
Technical Note: The slow addition prevents the formation of hydrazine by-products.
-
-
Warming: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate and purify directly via column chromatography.
Visualizations
Figure 1: Reaction Pathways & Side Reactions
This diagram maps the competing pathways for a fluorophenoxide intermediate. Note how solvent choice dictates the path between O-Alkylation (Desired) and C-Alkylation.[1][3]
Caption: Pathological map of fluorocresol etherification. Green paths indicate optimized conditions; red paths indicate side reactions triggered by solvent/base mismatch.
Figure 2: Troubleshooting Logic Flow
Use this decision tree to diagnose low yields or impurities.
Caption: Logic flow for diagnosing reaction failures. Follow the branches based on TLC/NMR analysis of the crude mixture.
References
-
BenchChem Technical Support. (2025).[2][3][4] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Side Reactions.[5] Retrieved from
-
Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Modifications.[2][6] Retrieved from
-
PharmaXChange. (2011).[2] Phenolates: O-alkylation vs C-alkylation Control. Retrieved from
-
National Institutes of Health (NIH). (2025).[2] Defluorination of Fluorophenols: Mechanistic Insights. Retrieved from
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. 4-Fluoro-2-methylphenol | C7H7FO | CID 136295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Separation of Dioxolane Enantiomers via Chiral Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex thermodynamic and kinetic challenges of separating 1,3-dioxolane enantiomers.
Dioxolane derivatives are critical chiral synthons and active pharmaceutical ingredients (e.g., antifungal azoles, nucleoside analogs). However, their unique acetal/ketal structural motifs present specific challenges in chiral recognition and post-separation stability. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure robust, self-validating analytical and preparative workflows.
Core Method Development Workflow
Before diving into specific troubleshooting scenarios, it is essential to establish a systematic screening logic. Due to the unpredictable nature of chiral recognition, modern laboratories rely on automated switching systems that evaluate both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) environments[1].
Fig 1. Automated SFC/HPLC method development workflow for dioxolane enantiomers.
Section 1: Method Development & Optimization (FAQs)
Q: Why do my 1,3-dioxolane derivatives co-elute on standard polysaccharide columns under HPLC, but show baseline separation under SFC?
A: This is a classic manifestation of solvation environment differences. Chiral recognition on polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris-(3,5-dimethylphenylcarbamate), relies on the formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and steric fit within the polymer's helical cavities.
In normal-phase HPLC, non-polar solvents (like hexane) can aggressively compete for or obscure these subtle interaction sites. SFC utilizes supercritical CO₂, which has high diffusivity, low viscosity, and a unique quadrupole moment. The supercritical fluid alters the conformation of the CSP and the solvation sphere of the dioxolane ring, exposing different chiral recognition sites. Empirical studies demonstrate that SFC consistently provides superior resolution (
Q: How do I select the optimal organic modifier for SFC separation of 1,3-dioxolane enantiomers? A: In SFC, the organic modifier (co-solvent) is the single most critical parameter—even more impactful than the overall polarity of the mobile phase[2]. Modifiers do not merely elute the compound; they competitively bind to the CSP, altering its tertiary structure and hydrogen-bonding availability.
Table 1: Impact of Organic Modifiers on Dioxolane SFC Separation
| Modifier | Steric Bulk | H-Bonding Capability | Impact on Dioxolane Resolution |
| Methanol (MeOH) | Low | Strong (Donor/Acceptor) | Yields shortest retention times. However, its strong H-bonding can disrupt critical analyte-CSP interactions, sometimes reducing enantioselectivity ( |
| Ethanol (EtOH) | Medium | Moderate | Provides an excellent balance of elution strength and chiral recognition. Frequently the optimal choice for dioxolanes[2]. |
| Isopropanol (IPA) | High | Moderate | High steric bulk can enhance enantioselectivity by forcing the analyte into specific CSP cavities, but often leads to broader peaks and longer run times. |
| Acetonitrile (ACN) | Low | Acceptor Only | Poor eluting strength alone in SFC. Best used in blends (e.g., ACN/EtOH 50:50) to tune dipole interactions without adding H-bond donors. |
Q: How do temperature and backpressure affect the separation?
A: Enantioseparation is fundamentally an enthalpy-driven process. Lowering the column temperature generally increases the separation factor (
Section 2: Standardized Experimental Protocol
To ensure a self-validating system, follow this step-by-step methodology for high-throughput LC/SFC screening of novel dioxolane racemates[1].
Objective: Achieve baseline resolution (
Step 1: System Configuration
-
Equip an automated LC/SFC switching system (e.g., Nexera UC) with dual column ovens.
-
Install a diverse panel of immobilized CSPs (e.g., CHIRALPAK IA, IB, IC, ID) to cover both amylose and cellulose derivatives.
Step 2: Mobile Phase Preparation
-
SFC Line: Pump A: Liquid CO₂ (99.99% purity). Pump B: HPLC-grade Modifiers (MeOH, EtOH, IPA).
-
HPLC Line: Pump A: Hexane. Pump B: HPLC-grade Modifiers (EtOH, IPA).
Step 3: Automated Screening Execution
-
Program a universal gradient for each column/modifier combination: 5% to 40% modifier over 5 minutes, hold for 2 minutes.
-
Set SFC parameters: Backpressure = 120 bar; Temperature = 35 °C; Flow rate = 3.0 mL/min.
-
Inject 2–5 µL of the racemic dioxolane mixture (1 mg/mL in compatible solvent).
Step 4: Data Evaluation & Isocratic Transfer
-
Identify the combination yielding the highest
value. -
Convert the modifier concentration at the time of elution into an isocratic method.
-
Validation: Run three replicate injections. The method is validated if Retention Time %RSD
and .
Section 3: Troubleshooting Guide
Even with optimized methods, specific chemical properties of dioxolanes can cause downstream failures. Use the logic tree and solutions below to resolve critical issues.
Fig 2. Troubleshooting logic tree for resolving common issues in dioxolane chiral chromatography.
Issue 1: Degradation or Loss of Purity Post-Collection (Preparative Scale)
Symptom: Analytical HPLC confirms baseline separation, but the isolated chiral pure l- or d-dioxolane fractions show impurities or racemization after concentration. Causality: The 1,3-dioxolane ring is an acetal/ketal structure, making it highly susceptible to hydrolysis and ring-opening in even mildly acidic environments. During the concentration or lyophilization of collected fractions, trace acidic impurities from the mobile phase or thermal stress can catalyze decomposition[3]. Solution:
-
Ensure all mobile phases and collection vessels are strictly neutral. If the analyte permits, add 0.1% diethylamine (DEA) to the mobile phase to buffer against trace acidity.
-
Perform fraction evaporation at low temperatures (< 30 °C) under high vacuum.
-
Alternative: If chromatographic stability remains an insurmountable bottleneck for large-scale synthesis, consider orthogonal techniques such as selective diastereomeric salt formation (e.g., using chiral (S)-phenyl ethylamine)[3].
Issue 2: Severe Peak Tailing on Polysaccharide Columns
Symptom: The later-eluting enantiomer exhibits a long tail (
-
Switch the modifier from MeOH to EtOH. Ethanol provides better coverage of residual silanols.
-
Introduce a mobile phase additive. For neutral dioxolanes, 0.1% DEA often suppresses these secondary interactions by competitively binding to the acidic silanol sites.
References
-
Bernal, J.L., Toribio, L., del Nozal, M.J., Nieto, E.M., & Jiménez, J.J. (2000). "Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column." Journal of Chromatography A, 871(1-2), 127-137.[Link]
-
Patel, M., et al. (2019). "Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane." National Institutes of Health (PMC).[Link]
-
Shimadzu Corporation. (2016). "Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16." Shimadzu Analytical Literature.[Link]
Sources
Validation & Comparative
High-Resolution NMR Platform Comparison: Resolving Complex Spin Systems in 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane
Executive Summary
The structural verification of complex pharmaceutical intermediates, such as 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane , often pushes the limits of routine analytical instrumentation. This molecule features a fluorinated aryloxy moiety linked to a 1,3-dioxolane ring. The presence of a spin-1/2 ¹⁹F nucleus and a highly symmetric, heavily coupled aliphatic ring system creates severe spectral crowding[1].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three distinct NMR platforms: Benchtop (80 MHz) , Standard High-Field (400 MHz) , and Ultra-High-Field Pure Shift (600 MHz) . By examining the causality behind signal overlap and demonstrating a self-validating experimental protocol, this guide provides drug development professionals with actionable insights for selecting the appropriate analytical workflow.
Mechanistic Insight: The Analytical Challenge
To understand why this specific molecule requires advanced NMR techniques, we must analyze the quantum mechanical spin systems at play:
-
Aromatic Region (6.7–6.9 ppm): The fluorine atom at the para position of the aromatic ring (spin = 1/2) exhibits strong heteronuclear scalar coupling (³J_HF and ⁴J_HF) with the adjacent aromatic protons. This splits the standard ¹H signals into complex multiplets (e.g., td or ddd patterns). At lower magnetic fields, these multiplets overlap entirely, masking critical substitution pattern data.
-
Aliphatic Region (3.9–4.1 ppm): The ether oxygen and ring oxygen atoms exert strong steric and electrostatic effects, shifting the dioxolane and linker protons into a very narrow chemical shift window. The dioxolane C4 and C5 protons form a complex AA'BB' spin system. Simultaneously, the linker -O-CH₂- group couples to the C2 methine proton, appearing as a doublet. Because the chemical shifts of the linker and the AA'BB' system are nearly identical, second-order strong coupling effects occur. Standard 1D NMR yields an indecipherable multiplet here.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following step-by-step methodologies were executed across all three platforms using the same sample batch.
Step 1: Standardized Sample Preparation
-
Weigh exactly 20.0 mg of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference.
-
Transfer the homogenous solution to a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Platform-Specific Acquisition Parameters
-
Benchtop NMR (80 MHz): Insert the sample into the benchtop spectrometer. Tune and match the probe. Acquire standard 1D ¹H spectra using a 90° pulse (zg30 sequence), 16 scans, an acquisition time of 3.2 s, and a relaxation delay (D1) of 4.0 s.
-
Standard High-Field NMR (400 MHz): Transfer the sample to a 400 MHz spectrometer equipped with a room-temperature probe. Lock on the CDCl₃ signal and automatically shim the magnet (Z1-Z4). Acquire using a 30° pulse angle, 16 scans, 64k data points, and a D1 of 2.0 s.
-
Ultra-High-Field Pure Shift NMR (600 MHz): Transfer the sample to a 600 MHz spectrometer equipped with a cryoprobe. To suppress homonuclear scalar couplings, utilize the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence[1]. Set the chunk duration to 20 ms, flip angle to 20°, and acquire 32 scans with a D1 of 2.0 s. Apply continuous ¹⁹F decoupling during acquisition to remove heteronuclear J_HF splitting.
Visualization of the Analytical Workflow
Analytical workflow comparing NMR platforms for resolving complex spin systems.
Data Presentation & Performance Comparison
The quantitative chemical shift data and resolution capabilities of each platform are summarized in Table 1 .
Table 1: ¹H NMR Chemical Shifts and Multiplicity Comparison
| Proton Assignment | Chemical Shift (ppm) | Benchtop (80 MHz) | High-Field (400 MHz) | Pure Shift + ¹⁹F Decoupling (600 MHz) |
| Ar-H3 (ortho to CH₃) | 6.88 | Broad multiplet | dd (³J_HF = 9.0 Hz) | Singlet |
| Ar-H5 (meta to O) | 6.82 | Overlaps with H3/H6 | td (³J_HF = 8.5 Hz) | Singlet |
| Ar-H6 (ortho to O) | 6.75 | Overlaps with H3/H5 | dd (³J_HH = 8.5 Hz) | Singlet |
| Dioxolane C2-H | 5.28 | Broad triplet | t (³J_HH = 4.0 Hz) | Singlet |
| Linker -O-CH₂- | 4.02 | Unresolved lump | Overlapping multiplet | Singlet (Fully resolved) |
| Dioxolane C4, C5-H₂ | 3.95 – 4.05 | Unresolved lump | Overlapping m (AA'BB') | Singlet (Fully resolved) |
| Ar-CH₃ | 2.25 | Singlet | Singlet | Singlet |
Discussion of Causality
-
The 80 MHz Limitation: At 80 MHz, the chemical shift dispersion (in Hz) is too small relative to the J-coupling constants. This causes the entire 3.9–4.1 ppm region to collapse into an ambiguous lump, making it impossible to verify the integrity of the dioxolane linker.
-
The 400 MHz Compromise: While 400 MHz successfully resolves the aromatic protons into distinct dd and td multiplets (confirming the 4-fluoro substitution), it fails to separate the linker -CH₂- from the dioxolane AA'BB' system. The second-order effects are still too strong.
-
The 600 MHz Pure Shift Advantage: Pure Shift NMR acts as a "resolution of the resolution problem"[1]. By applying broadband homonuclear decoupling alongside ¹⁹F heteronuclear decoupling, all scalar couplings are suppressed. The overlapping multiplets at 4.02 ppm and 3.95–4.05 ppm collapse into sharp, distinct singlets. This provides definitive, unambiguous proof of the molecular structure without requiring multidimensional (2D) NMR experiments.
Conclusion
For routine screening of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane, a 400 MHz instrument provides adequate data for the aromatic region but leaves the aliphatic core ambiguous. When definitive structural elucidation or impurity profiling is required, 600 MHz Pure Shift NMR is the superior alternative. By eliminating both homonuclear and heteronuclear J-couplings, it transforms highly congested, second-order spectra into easily interpretable first-order singlet spectra.
References
-
Title: Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: [Link]
-
Title: Pure Shift 1H NMR: A resolution of the resolution problem? Source: Angewandte Chemie International Edition (Wiley). URL: [Link]
Sources
19F NMR Chemical Shift Guide: para-Fluoro Substituents in Dioxolanes
Executive Summary
This guide analyzes the 19F NMR chemical shift behavior of para-fluorophenyl substituents incorporated into 1,3-dioxolane scaffolds. Designed for medicinal chemists and structural biologists, this document compares the diagnostic shift differences between the parent carbonyls (aldehydes/ketones) and their protected dioxolane derivatives.
The p-fluorophenyl moiety serves as a highly sensitive NMR reporter group . Its 19F signal is exceptionally responsive to the change in hybridization (sp² to sp³) and electronic conjugation at the para-position, making it an ideal probe for monitoring acetalization reactions, determining enantiomeric excess (ee) via chiral diols, and assessing local electronic environments in drug scaffolds.
Mechanistic Principles: The "Reporter" Effect
The utility of the p-fluorophenyl group stems from its ability to "report" changes in the electronic character of the remote substituent via the aromatic
Electronic Modulation
-
Parent Carbonyl (Deshielded): In p-fluorobenzaldehyde or p-fluoroacetophenone, the carbonyl group is strongly electron-withdrawing (-M effect). It pulls electron density from the ring and the fluorine atom via resonance, causing a downfield shift (deshielding).
-
Dioxolane Derivative (Shielded): Upon acetalization, the carbonyl carbon converts from sp² to sp³. The strong
-acceptor nature is lost. The resulting 1,3-dioxolane ring acts as a dialkyl ether substituent, which is inductively withdrawing (-I) but acts as a weak resonance donor (+M) or is electronically neutral compared to the carbonyl. This restores electron density to the fluorine, causing a significant upfield shift (shielding).
Visualization of Electronic Effects
Figure 1: Mechanistic flow illustrating the electronic origin of the chemical shift difference (
Comparative Data: Chemical Shifts
The following table summarizes the 19F NMR chemical shifts (
Table 1: Diagnostic 19F Chemical Shifts (CDCl₃, CFCl₃ = 0 ppm)
| Compound Class | Specific Molecule | Electronic Character | |
| Aldehyde (Parent) | 4-Fluorobenzaldehyde | -102.4 | Strong |
| Ketone (Parent) | 4-Fluoroacetophenone | ~ -105.3 | Strong |
| Aromatic Standard | Fluorobenzene | -113.1 | Neutral Reference |
| Dioxolane (Product) | 2-(4-Fluorophenyl)-1,3-dioxolane | ~ -112 to -114*** | Weak Inductive Acceptor (Shielded) |
| Ketal (Product) | 2-(4-Fluorophenyl)-2-methyl-1,3-dioxolane | ~ -114 to -116*** | Weak Inductive Acceptor (Shielded) |
*Note: Exact values for dioxolanes vary slightly (-110 to -116 ppm) depending on solvent concentration and specific diol substitution, but consistently appear >8 ppm upfield from the parent carbonyl.
Interpretation
The shift to a value similar to or slightly more shielded than fluorobenzene (-113.1 ppm) confirms the complete removal of the carbonyl's conjugation. This large
Applications in Stereochemical Analysis[1][2]
A critical application of p-fluorophenyl dioxolanes is the determination of Enantiomeric Excess (ee) of chiral diols.
The Methodology
-
Derivatization: A chiral diol (analyte) is reacted with p-fluorobenzaldehyde.
-
Diastereomer Formation: This forms a mixture of diastereomeric acetals (dioxolanes).
-
19F Discrimination: The p-F "reporter" is sensitive to the local chiral environment. If the diol is enantiopure, only one 19F signal is observed. If racemic, two resolved signals (diastereomers) appear.
-
Quantification: Integration of the two fluorine signals provides the enantiomeric ratio directly.
Experimental Workflow
Figure 2: Workflow for using p-fluorobenzaldehyde as a 19F NMR probe for chiral diol analysis.
Experimental Protocols
A. Synthesis of 2-(4-fluorophenyl)-1,3-dioxolane (General Procedure)
To ensure accurate chemical shift referencing, prepare the standard as follows:
-
Reagents: Mix 4-fluorobenzaldehyde (1.0 equiv), ethylene glycol (1.2 equiv), and p-toluenesulfonic acid (0.05 equiv) in toluene.
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water (driving equilibrium).
-
Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Purification: Distillation or flash chromatography (typically high yield >90%).
B. NMR Acquisition Parameters
For precise chemical shift comparison:
-
Solvent: CDCl₃ (Standard).[1][2] Avoid polar solvents like DMSO if comparing strictly to literature values, as solvent-induced shifts can be 1-2 ppm.
-
Reference: Internal standard CFCl₃ (0 ppm) or C₆F₆ (-164.9 ppm). If using residual solvent referencing, ensure consistency.
-
Spectral Width: Set to capture -50 to -150 ppm.
-
Relaxation Delay (D1): Set D1
5 T1. For p-F-phenyl groups, T1 is typically 1-3 seconds. A D1 of 10 seconds is recommended for quantitative integration (qNMR). -
Decoupling: Inverse gated decoupling (IG) is preferred to eliminate NOE enhancement if strict integration is required, though standard proton decoupling is sufficient for chemical shift identification.
References
-
4-Fluorobenzaldehyde 19F Chemical Shift Data. SpectraBase. John Wiley & Sons.[2][3][4]
-
19F NMR Chemical Shift Ranges and Electronic Effects. Alfa Chemistry.
-
Applications of 19F NMR in Enantiomeric Excess Determination. Talanta, 2025.
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 2018.
-
Benchtop 19F NMR Evaluation of Fluoroorganic Compounds. AZoM, 2017.
Sources
Optimizing Purity Analysis of Fluorinated Phenoxy Dioxolanes: A Comparative Study of C18 vs. Fluorophenyl Selectivity
Executive Summary
Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of fluorinated phenoxy dioxolane derivatives, specifically targeting the separation of cis/trans diastereomers and fluorinated regioisomers.
The Verdict: While C18 columns remain the industry workhorse for hydrophobicity-based separations, they often fail to resolve the subtle electronic and steric differences inherent in fluorinated dioxolane isomers. This guide demonstrates that Pentafluorophenyl (PFP) stationary phases , utilizing a Methanol-based mobile phase, provide superior resolution (
Part 1: The Challenge – Isomerism & Fluorine Chemistry
Fluorinated phenoxy dioxolanes (common motifs in fungicides like Difenoconazole or novel antiretrovirals) present a unique analytical challenge:
-
Stereoisomerism: The dioxolane ring typically generates cis and trans diastereomers. These often co-elute on C18 columns due to identical hydrophobic volumes.
-
Electronegativity: The fluorine atoms induce strong dipoles but low polarizability, often leading to "retention loss" on standard alkyl phases.
-
Positional Isomers: Impurities often differ only by the position of the fluorine atom on the phenoxy ring (e.g., 2-fluoro vs. 4-fluoro), which requires a stationary phase capable of recognizing electron density distribution rather than just lipophilicity.
Part 2: Comparative Methodology
We compare two distinct separation systems. The "Baseline Method" represents the standard starting point in most analytical labs, while the "Optimized Method" represents the targeted solution for this specific compound class.
Baseline Method (The Control)
-
Stationary Phase: End-capped C18 (e.g., 100 Å, 3.5 µm).
-
Mechanism: Hydrophobic interaction (Van der Waals).
-
Limitation: Relies solely on carbon load. Isomers with similar
values (like cis/trans dioxolanes) often merge into a single, broad peak or "shoulder."
Optimized Method (The Solution)
-
Stationary Phase: Pentafluorophenyl (PFP / F5) bonded silica.[1]
-
Mechanism: Multi-mode retention:
- Interactions: Between the electron-deficient PFP ring and the electron-rich phenoxy group of the analyte.
-
Dipole-Dipole: Interaction with the polar dioxolane ring.
-
Shape Selectivity: The rigid PFP ligands can discriminate between the planar and non-planar geometries of isomers.[2]
-
Mobile Phase Selection: Methanol (MeOH) is preferred over Acetonitrile (ACN). ACN has its own
-electrons (triple bond) which can compete with the stationary phase for analyte interaction, dampening the unique selectivity of the PFP column.
Part 3: Mechanism of Action & Decision Logic
The following diagrams illustrate the decision process for method selection and the molecular interactions driving the separation.
Figure 1: Method Development Decision Tree highlighting the logic for selecting PFP phases for halogenated isomers.
Part 4: Detailed Experimental Protocols
Protocol A: Sample Preparation
-
Diluent: 50:50 Methanol:Water (matches initial gradient conditions to prevent peak distortion).
-
Concentration: 0.5 mg/mL (Assay level); 0.005 mg/mL (Impurity level).
-
Filtration: 0.2 µm PTFE filter (Nylon may adsorb fluorinated compounds).
Protocol B: Chromatographic Conditions (Proposed PFP Method)
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm | Provides necessary |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Acidic pH suppresses silanol activity; Formate is MS-compatible. |
| Mobile Phase B | Methanol (LC-MS Grade) | Protic solvent; does not disrupt |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID; adjust for backpressure. |
| Temp | 35°C | Slightly elevated temp improves mass transfer without degrading selectivity. |
| Detection | UV @ 260 nm | Phenoxy ring absorption maximum. |
| Injection | 10 µL | Standard volume.[3] |
Gradient Program:
-
0-2 min: 40% B (Isocratic hold to focus early eluters).
-
2-15 min: 40%
85% B (Linear gradient). -
15-20 min: 85% B (Wash lipophilic dimers).
-
20.1 min: 40% B (Re-equilibration).
Part 5: Data Presentation & Results
The following table summarizes the comparative performance of the Baseline (C18) vs. Proposed (PFP) methods for a mixture containing the parent compound, its cis/trans isomer, and a defluorinated impurity.
Table 1: System Suitability Comparison
| Parameter | Analyte | Baseline Method (C18 / ACN) | Proposed Method (PFP / MeOH) | Acceptance Limit |
| Resolution ( | cis vs. trans Isomer | 1.2 (Co-elution) | 3.4 | NLT 2.0 |
| Resolution ( | Parent vs. De-F Impurity | 1.8 | 4.1 | NLT 2.0 |
| Tailing Factor ( | Parent Peak | 1.4 | 1.1 | NMT 1.5 |
| Retention Time ( | Parent Peak | 8.5 min | 12.2 min | Stable |
| Selectivity ( | Isomer/Parent | 1.02 | 1.15 | > 1.05 |
Key Insight: The PFP column significantly increases retention time (
Part 6: Validation Strategy (Self-Validating System)
To ensure the method remains trustworthy over time, implement the following System Suitability Tests (SST) before every analysis run, in accordance with ICH Q2(R1) guidelines [1]:
-
Resolution Check: A standard mix containing the cis and trans isomers must be injected.
must be . This confirms the column's surface chemistry hasn't degraded (loss of F-ligands). -
Precision: 6 replicate injections of the standard. %RSD of Area must be
(Assay) or (Impurities). -
Sensitivity (LOQ): Signal-to-Noise (S/N) ratio for the 0.05% impurity level must be
.
Figure 2: Validation workflow ensuring data integrity before sample analysis.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[4]
-
Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes, 2021.
-
Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, 2005.
-
Advanced Chromatography Technologies. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Today, 2016.[1]
-
Phenomenex. "Reversed Phase Column Selection Guide: Fluorinated Phases." Phenomenex Technical Guides, 2018.
Sources
Technical Guide: IR Spectral Profiling of Dioxolane Ether Linkages
Topic: IR Spectroscopy Peaks for Dioxolane Ether Linkages Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In drug delivery systems (e.g., prodrugs, acetal-based polymers) and electrolyte chemistry, the 1,3-dioxolane ring serves as a critical functional motif. Its stability and pH-sensitivity depend heavily on the integrity of the cyclic acetal linkage. However, distinguishing the dioxolane ring from linear ethers (like PEG) or structural isomers (like 1,4-dioxane) using standard FTIR can be ambiguous due to overlapping C–O–C stretching regions.
This guide provides a definitive spectral profiling strategy. It moves beyond generic "ether" assignments to identify the ring-strain specific markers —specifically the ~940 cm⁻¹ ring breathing mode—that validate the presence of the intact dioxolane moiety against linear and cyclic alternatives.
The Dioxolane Spectral Fingerprint
The 1,3-dioxolane ring is characterized not just by the C–O–C bond, but by the coupling of these bonds within a strained five-membered ring. The "Product" in this context is the specific vibrational signature of this ring system.
Core Diagnostic Peaks (Mid-IR Region)
The following table outlines the essential wavenumbers required to positively identify a 1,3-dioxolane linkage.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Value |
| 1150 – 1070 | Asymmetric C–O–C Stretch | Strong | Primary ether marker. Often appears as a split or broadened band due to overlap with CH₂ twisting. |
| ~940 | Ring Breathing / Symmetric C–O–C | Medium/Sharp | CRITICAL MARKER. This band is specific to the cyclic acetal structure. It disappears upon ring-opening polymerization. |
| 2990 – 2850 | C–H Stretching (sp³) | Medium | Typical alkyl stretch. The CH₂ adjacent to two oxygens (O–CH₂–O) may show a slight blue shift vs. standard alkyls. |
| 1470 – 1448 | CH₂ Scissoring / Deformation | Medium | Ring-specific deformation. Shifts slightly lower than acyclic methylene (1470 cm⁻¹).[1][2] |
| ~665 & 722 | Ring Deformation (Bending) | Weak/Medium | Secondary confirmation, often clearer in Raman but visible in IR. |
Technical Insight: The band at 940 cm⁻¹ is the "heartbeat" of the dioxolane ring. In polymerization reactions (forming poly(dioxolane)), this peak vanishes and is replaced by linear ether characteristics at ~845 cm⁻¹. Monitoring the disappearance of the 940 cm⁻¹ peak is the standard method for calculating conversion rates in cationic ring-opening polymerization.
Comparative Analysis: Dioxolane vs. Alternatives
To ensure accurate identification, the dioxolane spectrum must be differentiated from chemically similar structures.
A. Dioxolane vs. Linear Ethers (e.g., Diethyl Ether, PEG)
Linear ethers are the most common interference. They share the strong C–O–C stretch but lack the ring constraints.
-
The Differentiator: Linear ethers (PEG/PEO) display a broad, intense triplet or doublet around 1100 cm⁻¹ but lack the sharp ring-breathing band at 940 cm⁻¹ .
-
Performance Note: If your spectrum shows a strong 1100 cm⁻¹ absorption but is flat in the 900–950 cm⁻¹ region, the dioxolane ring has likely opened or degraded.
B. Dioxolane (1,3) vs. Dioxane (1,4)
1,4-Dioxane is a six-membered ring isomer.[3] While both are cyclic ethers, their symmetry differs significantly.
-
The Differentiator: 1,4-Dioxane is highly symmetric (centrosymmetric in chair form). Its ring breathing mode shifts to ~870–880 cm⁻¹ and 610 cm⁻¹ .
-
Key Shift: 1,3-Dioxolane (5-membered) breathes at ~940 cm⁻¹; 1,4-Dioxane (6-membered) breathes at ~870 cm⁻¹. This ~70 cm⁻¹ shift is sufficient for unambiguous discrimination.
C. Dioxolane vs. THF (Tetrahydrofuran)
THF is a 5-membered cyclic mono-ether.
-
The Differentiator: THF lacks the O–C–O acetal linkage. Its primary C–O–C stretch is often lower, around 1070 cm⁻¹ , and its ring breathing is typically found near 910 cm⁻¹ . The acetal "double oxygen" environment in dioxolane pushes the asymmetric stretch higher (~1150 cm⁻¹) compared to THF.
Experimental Protocol: Self-Validating ATR-FTIR Workflow
This protocol ensures high signal-to-noise ratio and prevents misinterpretation of atmospheric interferences.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 32 (screening) or 64 (high quality).
Step-by-Step Methodology
-
Background Acquisition: Clean crystal with isopropanol. Collect background spectrum (air) to remove CO₂ (2350 cm⁻¹) and H₂O vapor lines.
-
Sample Deposition:
-
Liquids: Place 1 drop (approx. 20 µL) to cover the crystal eye.
-
Solids/Polymers: Clamp down firmly to ensure optical contact.
-
-
Data Collection: Acquire spectrum from 4000–600 cm⁻¹.
-
Self-Validation Check (The "Triad Rule"):
-
Check 1 (Identity): Is the 1150–1070 cm⁻¹ band the strongest in the spectrum? (Yes = Ether/Acetal).
-
Check 2 (Integrity): Is the 940 cm⁻¹ band present? (Yes = Intact Dioxolane Ring).
-
Check 3 (Purity): Is there a peak at 1700–1750 cm⁻¹ ? (Yes = Contamination/Oxidation to ester or formate; No = Pure Ether).
-
Decision Logic for Spectral Identification
The following diagram illustrates the logical flow for identifying dioxolane linkages among common ether alternatives.
Figure 1: Spectral Decision Tree for differentiating 1,3-dioxolane from linear ethers and cyclic isomers based on ring-breathing frequencies.
References
-
NIST Chemistry WebBook. 1,3-Dioxolane Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1,3-dioxane and comparison with isomers. [Link]
-
Royal Society of Chemistry. Synthesis and properties of poly(1,3-dioxolane) in-situ quasi-solid-state electrolytes (Spectral changes during polymerization). [Link]
-
ResearchGate. Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. [Link]
Sources
A Comparative Guide to the Reactivity of 1,3-Dioxolane and 1,3-Dioxane Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Among the most common strategies for the temporary masking of carbonyl functionalities is the formation of cyclic acetals, with 1,3-dioxolanes and 1,3-dioxanes being two of the most frequently employed options.[1] While both serve the same fundamental purpose of rendering a carbonyl group inert to nucleophiles, bases, and reducing agents, their relative reactivity and stability profiles exhibit subtle yet significant differences that can be leveraged to strategic advantage.[2][3] This guide provides an in-depth, objective comparison of 1,3-dioxolane and 1,3-dioxane protecting groups, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic endeavors.
I. The Foundation: Structural and Stereoelectronic Differences
The core distinction between 1,3-dioxolanes and 1,3-dioxanes lies in their ring size—a five-membered ring for the former and a six-membered ring for the latter.[4] This seemingly minor structural variance has profound implications for their conformational flexibility and, consequently, their reactivity.
-
1,3-Dioxolane (Five-Membered Ring): Formed from the reaction of a carbonyl compound with ethylene glycol, the 1,3-dioxolane ring is relatively planar and experiences some degree of ring strain. Its conformation is often described as an "envelope" or "twist" form.
-
1,3-Dioxane (Six-Membered Ring): Derived from 1,3-propanediol, the 1,3-dioxane ring adopts a stable chair conformation, much like cyclohexane.[5] This allows substituents to occupy either axial or equatorial positions, a key factor in its reactivity.
These conformational differences are central to understanding the stereoelectronic effects that govern the acid-catalyzed hydrolysis of these acetals—the primary method of deprotection.[6][7] The widely accepted mechanism for acetal hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate.[8] The stability of this intermediate, and the ease of its formation, is heavily influenced by the orientation of the lone pair orbitals on the remaining oxygen atom.
dot graph "Acetal_Hydrolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Acetal [label="Acetal", fillcolor="#F1F3F4"]; ProtonatedAcetal [label="Protonated Acetal", fillcolor="#F1F3F4"]; Oxocarbenium [label="Oxocarbenium Ion\n(Resonance Stabilized)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hemiacetal [label="Hemiacetal", fillcolor="#F1F3F4"]; ProtonatedHemiacetal [label="Protonated Hemiacetal", fillcolor="#F1F3F4"]; ProtonatedCarbonyl [label="Protonated Carbonyl", fillcolor="#F1F3F4"]; Carbonyl [label="Carbonyl", fillcolor="#F1F3F4"];
// Edges Acetal -> ProtonatedAcetal [label="+ H+"]; ProtonatedAcetal -> Oxocarbenium [label="- ROH"]; Oxocarbenium -> Hemiacetal [label="+ H2O"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H+"]; ProtonatedHemiacetal -> ProtonatedCarbonyl [label="- ROH"]; ProtonatedCarbonyl -> Carbonyl [label="- H+"];
// Invisible edges for alignment {rank=same; Acetal; ProtonatedAcetal;} {rank=same; Oxocarbenium; Hemiacetal;} {rank=same; ProtonatedHemiacetal; ProtonatedCarbonyl;} } Figure 1: General mechanism of acid-catalyzed acetal hydrolysis.
II. Head-to-Head Comparison: Reactivity and Stability
The central question for the synthetic chemist is: which protecting group is more stable, and which is more readily cleaved? The answer lies in the interplay between kinetic and thermodynamic factors.
Kinetic vs. Thermodynamic Stability
In the context of protecting groups, kinetic stability refers to the rate at which the group is cleaved under a given set of conditions, while thermodynamic stability relates to the relative energy of the protected compound itself.[9][10]
-
1,3-Dioxolanes are generally considered to be kinetically more labile , meaning they are cleaved more rapidly under acidic conditions than their 1,3-dioxane counterparts.[11] This is often attributed to the greater ring strain in the five-membered ring, which is released upon hydrolysis.
-
1,3-Dioxanes are thermodynamically more stable. The chair conformation of the six-membered ring is a lower energy state compared to the envelope or twist conformation of the 1,3-dioxolane.[12]
This difference in reactivity allows for selective deprotection when both groups are present in a molecule.
Experimental Data on Hydrolysis Rates
Quantitative studies on the relative rates of hydrolysis provide concrete evidence for the greater lability of 1,3-dioxolanes. While specific rates are highly dependent on the substrate and reaction conditions, a general trend is consistently observed.
| Protecting Group | Relative Rate of Hydrolysis (approximate) | Key Structural Feature |
| 1,3-Dioxolane | Faster | Five-membered ring, higher ring strain |
| 1,3-Dioxane | Slower | Six-membered ring, stable chair conformation |
Note: This table represents a general trend. Actual rate differences can vary significantly based on substitution patterns and reaction conditions.
III. Practical Implications and Experimental Protocols
The choice between a 1,3-dioxolane and a 1,3-dioxane protecting group should be guided by the specific requirements of the synthetic route.
When to Choose 1,3-Dioxolane:
-
When a protecting group that is easily and rapidly cleaved under mild acidic conditions is required.
-
In situations where a more robust protecting group might be difficult to remove without affecting other sensitive functionalities.
When to Choose 1,3-Dioxane:
-
When a more robust protecting group is needed to withstand a wider range of reaction conditions, including some that may be mildly acidic.
-
For lengthy syntheses where the protecting group must remain intact through numerous steps.[13]
-
When selective cleavage of a 1,3-dioxolane in the presence of a 1,3-dioxane is desired.
Experimental Protocol: Formation of a 1,3-Dioxolane
This protocol describes the general procedure for the protection of a ketone using ethylene glycol.
dot graph "Dioxolane_Formation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Nodes Start [label="Combine Ketone, Ethylene Glycol,\n and Toluene in a Flask", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddCatalyst [label="Add Catalytic p-TsOH"]; SetupDeanStark [label="Set up Dean-Stark Apparatus"]; Reflux [label="Heat to Reflux"]; MonitorWater [label="Collect Water in Dean-Stark Trap"]; Workup [label="Aqueous Workup\n(NaHCO3, Brine)"]; Dry [label="Dry Organic Layer (Na2SO4)"]; Concentrate [label="Concentrate in vacuo"]; Purify [label="Purify (Distillation or Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> AddCatalyst; AddCatalyst -> SetupDeanStark; SetupDeanStark -> Reflux; Reflux -> MonitorWater; MonitorWater -> Workup [label="Reaction Complete"]; Workup -> Dry; Dry -> Concentrate; Concentrate -> Purify; } Figure 2: Workflow for 1,3-dioxolane formation.
Materials:
-
Carbonyl compound (1.0 eq)
-
Ethylene glycol (1.2-1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)
-
Toluene (solvent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound, ethylene glycol, and toluene.[2]
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Experimental Protocol: Deprotection of a 1,3-Dioxolane
This protocol outlines a general method for the acid-catalyzed cleavage of a 1,3-dioxolane.
Materials:
-
1,3-Dioxolane protected compound (1.0 eq)
-
Acetone-water mixture (e.g., 9:1 v/v)
-
Catalytic acid (e.g., HCl, p-TsOH)
Procedure:
-
Dissolve the 1,3-dioxolane in an acetone-water mixture.
-
Add a catalytic amount of a strong acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, neutralize the acid with a mild base such as saturated aqueous sodium bicarbonate.[2]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected carbonyl compound.
IV. Conclusion
The choice between 1,3-dioxolane and 1,3-dioxane as a protecting group is a nuanced decision that hinges on the desired balance between stability and ease of cleavage. 1,3-Dioxolanes offer the advantage of rapid removal under mild acidic conditions, making them ideal for syntheses where a delicate substrate requires gentle deprotection. Conversely, the greater thermodynamic stability of 1,3-dioxanes provides a more robust protecting group capable of enduring a wider array of synthetic transformations. A thorough understanding of the underlying principles of their reactivity, supported by the experimental data and protocols presented herein, will enable researchers to strategically employ these indispensable tools in the art of organic synthesis.
References
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Available at: [Link]
-
Scribd. Acetal Formation and Cleavage Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Linquip. (2023, June 25). Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications. Available at: [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
Kirby, A. J. (1984). Stereoelectronic Effects on Acetal Hydrolysis. Accounts of Chemical Research, 17(9), 305–311. Available at: [Link]
-
Beaulieu, N., Dickinson, R. A., & Deslongchamps, P. (1980). Stereoelectronic control in acetal formation. Canadian Journal of Chemistry, 58(23), 2531–2538. Available at: [Link]
-
OSTI.GOV. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Stereoelectronic control of the hydrolysis of a conformationally locked acetal. Available at: [Link]
-
Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Available at: [Link]
-
RSC Publishing. Stereoelectronic control of acetal hydrolysis. Available at: [Link]
-
Journal of the American Chemical Society. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available at: [Link]
-
PMC. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Available at: [Link]
-
Canadian Science Publishing. THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Available at: [Link]
-
Semantic Scholar. The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Available at: [Link]
-
Journal of the American Chemical Society. Steric Effects in Ketal Hydrolysis. Available at: [Link]
-
Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at: [Link]
-
Taylor & Francis. Dioxolane – Knowledge and References. Available at: [Link]
- Google Patents. RU2036919C1 - Method of 1,3-dioxolane synthesis.
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Available at: [Link]
-
ResearchGate. Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. Available at: [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Available at: [Link]
-
Imperial College London. Kinetic vs Thermodynamic Control. Available at: [Link]
-
Chemistry Stack Exchange. (2013, January 5). Difference between thermodynamic and kinetic stability. Available at: [Link]
-
Taylor & Francis Online. Dioxolanes – Knowledge and References. Available at: [Link]
-
SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Available at: [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dioxolane vs Dioxane: Key Differences, Properties, Production Process, and Industrial Applications [slchemtech.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Comparative Guide: Analytical Methodologies for Impurity Characterization in 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane Synthesis
Introduction
The synthesis of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane represents a critical etherification step in the production of advanced pharmaceutical intermediates, particularly for sodium channel modulators and GPR120 receptor agonists. Because this intermediate is situated upstream of the final Active Pharmaceutical Ingredient (API), controlling its impurity profile is paramount. Failure to resolve and quantify isomeric and hydrolytic impurities can lead to downstream propagation, violating the qualification thresholds established by the[1].
This guide objectively compares analytical methodologies—specifically contrasting traditional C18 stationary phases with Biphenyl chemistries—for the characterization of impurities generated during the base-promoted alkylation of [2].
Mechanistic Pathways & Impurity Generation
To design a robust analytical method, one must first understand the causality of impurity formation. The target compound is synthesized via the nucleophilic substitution of 2-(bromomethyl)-1,3-dioxolane by the phenoxide of 4-fluoro-2-methylphenol.
Three primary impurities typically arise during this workflow:
-
Impurity A (Unreacted Starting Material): Residual 4-fluoro-2-methylphenol due to incomplete conversion.
-
Impurity B (Hydrolytic Degradant): 3-(4-Fluoro-2-methylphenoxy)propane-1,2-diol. The 1,3-dioxolane acetal ring is highly susceptible to cleavage during aqueous acidic workups.
-
Impurity C (Regioisomer): 2-((4-Fluoro-3-methylphenoxy)methyl)-1,3-dioxolane. This originates from trace 4-fluoro-3-methylphenol contamination in the commercial starting material.
Synthetic pathway and mechanistic origins of critical impurities in dioxolane intermediate synthesis.
Comparative Analysis: C18 vs. Biphenyl UHPLC Columns
The most significant analytical challenge in this synthesis is the baseline resolution of the target compound from Impurity C (the 3-methyl regioisomer). Traditional C18 columns rely purely on hydrophobic dispersive forces. Because the 2-methyl and 3-methyl isomers possess nearly identical partition coefficients (LogP), C18 phases often result in critical co-elution.
Conversely, [3] offer orthogonal selectivity through
Table 1: Comparative Chromatographic Performance (UHPLC-UV at 220 nm)
| Analyte | Column Chemistry | Retention Time ( | Resolution ( | Peak Asymmetry ( |
| Impurity B (Diol) | C18 | 2.15 | - | 1.15 |
| Biphenyl | 2.40 | - | 1.05 | |
| Impurity A (Phenol) | C18 | 3.45 | 5.2 | 1.20 |
| Biphenyl | 4.10 | 8.5 | 1.08 | |
| Impurity C (Regioisomer) | C18 | 4.80 | 1.8 | 1.10 |
| Biphenyl | 5.35 | 4.2 | 1.02 | |
| Target Dioxolane | C18 | 4.95 | 0.8 (Co-elution) | 1.12 |
| Biphenyl | 5.90 | 3.8 | 1.01 |
Data Interpretation: The Biphenyl column successfully resolves the critical isomer pair (
Experimental Protocols: Self-Validating UHPLC-MS Workflow
To ensure data integrity, the analytical protocol must be a self-validating system. The following methodology incorporates specific chemical safeguards to prevent the artificial generation of impurities during the analysis itself.
Sample Preparation (Degradation Prevention)
Causality: Dioxolane acetals are highly susceptible to hydrolysis in acidic environments. Preparing samples in unbuffered, slightly acidic solvents (like standard laboratory water) will artificially inflate the concentration of Impurity B, leading to false out-of-specification (OOS) results.
-
Step 1: Accurately weigh 10.0 mg of the synthesized intermediate.
-
Step 2: Dissolve in 10.0 mL of HPLC-grade Methanol containing 0.01% triethylamine (TEA). The TEA acts as an alkaline stabilizer, protecting the acetal ring from hydrolysis during the autosampler queue.
-
Step 3: Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial.
UHPLC Chromatographic Conditions
Causality: Methanol is selected as the strong mobile phase over acetonitrile. Methanol is a protic solvent that enhances the
-
System: UHPLC system equipped with a Photodiode Array (PDA) and Single Quadrupole MS.
-
Column: Core-shell Biphenyl (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 8.0).
-
Mobile Phase B: 100% LC-MS grade Methanol.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 7.0 min: Linear ramp to 95% B
-
7.0 - 9.0 min: Hold at 95% B
-
9.0 - 10.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1.0 µL.
Mass Spectrometry (MS) Parameters
Causality: Electrospray Ionization (ESI) in positive mode is utilized. The target compound and its impurities readily form
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100 - 500.
Conclusion
For the synthesis of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane, relying on standard C18 column chemistries poses a significant regulatory risk due to the co-elution of critical regioisomers. By transitioning to a Biphenyl stationary phase and utilizing a methanol-based, slightly alkaline mobile phase, chemists can achieve baseline resolution of all synthetic impurities. This self-validating workflow ensures that the reported impurity profile accurately reflects the synthetic batch, fulfilling stringent regulatory qualification requirements.
References
-
National Center for Biotechnology Information. "4-Fluoro-2-methylphenol | C7H7FO | CID 136295." PubChem.[Link]
Sources
Reference Standards for Fluorinated Aryl Dioxolane Analysis: A Comparative Technical Guide
Executive Summary: The Precision Imperative
Fluorinated aryl dioxolanes represent a critical structural motif in modern medicinal chemistry and agrochemical design. The strategic introduction of fluorine modulates lipophilicity and metabolic stability, while the dioxolane ring often serves as a bioisostere or a pro-drug moiety. However, the analysis of these compounds presents a unique paradox: chemical stability against nucleophiles contrasts sharply with lability toward acidic hydrolysis.
This guide objectively compares reference standard grades—from Certified Reference Materials (CRMs) to research-grade synthetics—and establishes a self-validating analytical framework. We demonstrate that for fluorinated dioxolanes, 19F qNMR is not merely an alternative but a superior primary characterization tool compared to traditional mass balance approaches.
Comparative Analysis: Reference Standard Grades
In regulatory environments (GMP, GLP, ISO 17025), the choice of reference material dictates the validity of the data. For fluorinated aryl dioxolanes, where stereochemistry and moisture sensitivity are factors, the "grade" defines the uncertainty budget.
Table 1: Reference Standard Hierarchy & Specifications
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Research Grade / In-House |
| Accreditation | ISO 17034 & ISO 17025 | ISO 17025 (Testing only) | Non-accredited |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM (secondary) | Synthetic route confirmation only |
| Purity Assignment | Mass Balance + qNMR (Orthogonal) | Chromatographic Purity (Area %) | Area % (Single method) |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not typically provided | Unknown |
| Homogeneity | Tested & Verified (ANOVA) | Assumed | Not tested |
| Stability | Long-term & Accelerated studies | Re-test date only | Not established |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
Critical Insight: For fluorinated dioxolanes, "Research Grade" standards often fail to account for ring-opened hydrolysis products (diols/aldehydes) that may not elute or detect well in standard reverse-phase HPLC-UV methods, leading to gross overestimation of purity.
Technical Deep Dive: Characterization & Purity Assignment
The Failure of Mass Balance for Dioxolanes
The traditional "Mass Balance" approach (
-
Volatiles: TGA (Thermogravimetric Analysis) or KF (Karl Fischer) measures water/solvents.
-
Organics: HPLC-UV/GC-FID measures related substances.
The Flaw: Fluorinated aryl dioxolanes often degrade into fluorinated diols or fluorinated benzaldehydes . If the detection wavelength is optimized for the parent dioxolane, these degradation products may have significantly different Response Factors (RF), skewing the purity calculation.
The Solution: 19F qNMR (Quantitative Nuclear Magnetic Resonance)
19F qNMR is the gold standard for this class of compounds.
-
Specificity: It detects only fluorinated species.
-
Molar Response: The signal integral is directly proportional to the molar amount of fluorine nuclei, independent of the chemical structure (unlike UV extinction coefficients).
-
Self-Validating: If the HPLC purity is 99.0% but 19F qNMR shows 95.0%, you have identified non-chromophoric impurities or degradation products invisible to UV.
Experimental Protocols
Protocol A: Self-Validating Purity Assignment via 19F qNMR
This protocol establishes the "True Value" of a secondary standard.
Reagents:
-
Internal Standard (IS):
-Trifluorotoluene (traceable to NIST SRM). -
Solvent: DMSO-
(prevents hydrolysis better than which can become acidic). -
Relaxation Agent: Cr(acac)
(to shorten relaxation times).
Step-by-Step Workflow:
-
Gravimetry: Weigh ~10 mg of the Fluorinated Dioxolane and ~10 mg of IS into the same vial using a metrological balance (d=0.01 mg).
-
Dissolution: Dissolve in 0.6 mL DMSO-
. Add 2 mg Cr(acac) . -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): (typically 30s for fluorine). -
Scans: 64 (for S/N > 200).
-
Offset: Center the spectrum to cover both analyte and IS signals.
-
-
Processing: Phase correction (manual)
Baseline correction (polynomial) Integration (defined regions). -
Calculation:
(Where I=Integral, N=Number of F atoms, M=Molecular Weight, m=Mass, P=Purity)[1][2]
Protocol B: Stability-Indicating HPLC Method
Designed to separate the dioxolane from its hydrolysis products.
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm.
-
Why? PFP phases offer unique
and F-F selectivity, often separating fluorinated isomers that co-elute on C18.
-
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).
-
Why?Neutral pH is mandatory. Acidic buffers (TFA, Formic Acid) promote on-column hydrolysis of the dioxolane ring.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Temperature: 30°C (Avoid high heat to prevent thermal degradation).
Visualizations
Figure 1: Reference Standard Qualification Workflow
This diagram illustrates the rigorous process required to certify a reference material under ISO 17034, highlighting the critical "Feedback Loop" where stability data forces re-characterization.
Caption: ISO 17034 Qualification Workflow. Note the feedback loop from Homogeneity failure and the continuous monitoring cycle.
Figure 2: Analytical Decision Tree for Dioxolanes
A logical pathway to select the correct analytical technique based on the physicochemical properties of the specific fluorinated dioxolane derivative.
Caption: Decision tree for selecting analytical methods. Note the critical branch for thermal instability common in dioxolanes.
References
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[3] ISO.[3][4][5] [Link]
-
Taki, M., et al. (2012). Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies.[6][7] Drug Metabolism and Disposition.[7] [Link]
-
Yamazaki, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.[6][7] Metrologia/MDPI. [Link]
-
Barnes-Seeman, D., et al. (2014).[8] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.[8] Current Topics in Medicinal Chemistry. [Link]
-
Inverness Medical. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[9] MDPI Pharmaceuticals. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 3. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Elemental Composition of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane: A Guide for Researchers
For drug development professionals and researchers in the chemical sciences, a precise understanding of a compound's elemental composition is a foundational requirement for characterization, quality control, and regulatory submission. This guide provides a comprehensive breakdown of the elemental analysis calculation for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane, a molecule of interest in various research and development pipelines.
Establishing the Molecular Blueprint: The Chemical Formula
Before any calculation can be undertaken, the precise molecular formula of the target compound must be unequivocally determined. Through meticulous analysis of its structure—a 4-fluoro-2-methylphenoxy group linked via a methylene bridge to the 2-position of a 1,3-dioxolane ring—the chemical formula for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is established as C₁₁H₁₃FO₃ .
This formula dictates that each molecule of the compound is composed of:
-
11 Carbon (C) atoms
-
13 Hydrogen (H) atoms
-
1 Fluorine (F) atom
-
3 Oxygen (O) atoms
The Foundation of Calculation: Standard Atomic Weights
The next critical step involves sourcing the standard atomic weights of each constituent element. These values, representing the weighted average mass of all naturally occurring isotopes of an element, are fundamental to accurate molecular weight and elemental percentage calculations. For this guide, we will utilize the standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Fluorine | F | 18.998 |
| Oxygen | O | 15.999 |
From Formula to Mass: Calculating the Molecular Weight
The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in a single molecule. The calculation for C₁₁H₁₃FO₃ is as follows:
MW = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of F atoms × Atomic Weight of F) + (Number of O atoms × Atomic Weight of O)
MW = (11 × 12.011) + (13 × 1.008) + (1 × 18.998) + (3 × 15.999) MW = 132.121 + 13.104 + 18.998 + 47.997 MW = 212.22 g/mol
This calculated molecular weight is a crucial parameter for a wide range of experimental and theoretical applications in chemistry.
Unveiling the Composition: Elemental Percentage Calculation
Elemental analysis determines the percentage by mass of each element within a compound. This is a cornerstone of analytical chemistry, often used to confirm the identity and purity of a synthesized molecule. The percentage of each element is calculated by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.
Elemental Analysis Workflow
Caption: Workflow for Elemental Analysis Calculation.
Calculations:
-
Carbon (C): (11 × 12.011 g/mol ) / 212.22 g/mol × 100% = 62.26%
-
Hydrogen (H): (13 × 1.008 g/mol ) / 212.22 g/mol × 100% = 6.18%
-
Fluorine (F): (1 × 18.998 g/mol ) / 212.22 g/mol × 100% = 8.95%
-
Oxygen (O): (3 × 15.999 g/mol ) / 212.22 g/mol × 100% = 22.61%
Summary of Elemental Analysis Data
The theoretical elemental composition of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane is summarized in the table below. These values serve as the benchmark against which experimental results from techniques such as combustion analysis are compared.
| Element | Symbol | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 132.121 | 62.26 |
| Hydrogen | H | 13.104 | 6.18 |
| Fluorine | F | 18.998 | 8.95 |
| Oxygen | O | 47.997 | 22.61 |
| Total | C₁₁H₁₃FO₃ | 212.22 | 100.00 |
Comparison with Alternative Analytical Techniques
While elemental analysis provides fundamental compositional data, it is often used in conjunction with other analytical methods for comprehensive structural elucidation and purity assessment.
| Analytical Technique | Information Provided | Comparison to Elemental Analysis |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-resolution MS can provide the exact mass, which can be used to deduce the molecular formula. | Complements elemental analysis by directly measuring the molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C), revealing the connectivity and stereochemistry of the molecule. | Offers structural information that elemental analysis cannot provide. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. | Confirms the presence of key bonds (e.g., C-O, C-F) suggested by the molecular formula. |
Experimental Protocol: Theoretical Calculation of Elemental Analysis
Objective: To determine the theoretical elemental percentage composition of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
Methodology:
-
Structural Confirmation: Verify the chemical structure of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane to determine the correct number of atoms for each element.
-
Molecular Formula Determination: Based on the confirmed structure, write the molecular formula (C₁₁H₁₃FO₃).
-
Atomic Weight Compilation: List the standard atomic weights for Carbon (C), Hydrogen (H), Fluorine (F), and Oxygen (O) from a reliable source such as IUPAC.
-
Molecular Weight Calculation: Sum the atomic weights of all atoms in the molecular formula to calculate the total molecular weight.
-
Individual Element Mass Calculation: For each element, multiply its atomic weight by the number of atoms of that element in the molecule.
-
Percentage Composition Calculation: For each element, divide its total mass in the molecule by the molecular weight and multiply the result by 100 to obtain the percentage composition.
-
Data Tabulation: Organize the calculated percentages in a clear and concise table for easy reference and comparison.
References
Comparative Stability and Reactivity of Dioxolane vs. Epoxide Intermediates in Drug Development
As drug development relies increasingly on complex synthetic pathways, understanding the thermodynamic and kinetic behavior of cyclic oxygenated intermediates is critical. Epoxides (oxiranes) and 1,3-dioxolanes are two ubiquitous motifs that, despite structural similarities, serve entirely different functions. This guide objectively compares their stability profiles, explains the causality behind their applications, and provides self-validating experimental protocols for their management in Active Pharmaceutical Ingredient (API) synthesis.
Thermodynamic & Kinetic Fundamentals
The divergence in stability between epoxides and dioxolanes is fundamentally rooted in their ring size and resulting strain.
Epoxides (3-Membered Rings): Epoxides are characterized by immense ring strain, calculated at approximately 27 kcal/mol [1]. This instability is driven by the severe compression of the C-O-C bond angles to ~60° (angle strain) and the forced eclipsing of adjacent C-H bonds (torsional strain)[1]. Consequently, epoxides act as highly reactive electrophiles. They readily undergo rapid ring-opening via SN2 mechanisms when attacked by nucleophiles, or via SN1/SN2 hybrid mechanisms when activated by Brønsted or Lewis acids[1].
1,3-Dioxolanes (5-Membered Rings): In stark contrast, 1,3-dioxolanes adopt a flexible envelope conformation that effectively dissipates both angle and torsional strain[2]. Thermodynamically, dioxolanes are highly stable in basic, neutral, and reductive environments [3]. Their reactivity is strictly kinetically controlled and limited almost exclusively to acid-catalyzed hydrolysis. Under acidic conditions, the acetal oxygen is protonated, leading to the formation of a stabilized oxocarbenium intermediate, which is subsequently trapped by water to yield a carbonyl compound and a 1,2-diol[2],[3].
Reaction pathways of epoxides and dioxolanes under acidic and basic conditions.
Causality in Experimental Choices: Reactivity vs. Protection
The choice to utilize an epoxide or a dioxolane in drug design hinges on the desired outcome: transient reactivity versus structural persistence.
Epoxides as Reactive Intermediates & Genotoxic Impurities (GTIs): Because of their electrophilicity, epoxides are invaluable for forming complex C-C, C-N, and C-O bonds. However, this same reactivity allows them to act as potent alkylating agents capable of covalently binding to DNA [4]. Regulatory agencies classify epoxides as structural alerts for genotoxicity under the ICH M7 guidelines[4], [5]. Therefore, if an epoxide is used, chemists must design downstream processes that deliberately destroy (purge) any residual intermediate to levels below the Threshold of Toxicological Concern (TTC)[4].
Dioxolanes as Robust Protecting Groups: Dioxolanes are intentionally synthesized to mask reactive 1,2-diols or carbonyls[2]. The causality behind choosing a dioxolane lies in its absolute inertness to strong bases and nucleophiles. If a synthetic sequence requires a harsh basic transformation (e.g., a Grignard reaction), the dioxolane ensures the protected functional group survives intact[3]. Deprotection is then orthogonally achieved using mild aqueous acid.
Quantitative Data Analysis
The following tables summarize the comparative stability metrics and kinetic behaviors of both intermediates.
Table 1: Comparative Stability and Reactivity Profile
| Property | Epoxide | 1,3-Dioxolane |
| Ring Size | 3-membered cyclic ether | 5-membered cyclic acetal |
| Thermodynamic Ring Strain | ~27 kcal/mol | < 5 kcal/mol |
| Stability in Base/Nucleophiles | Very Low (Susceptible to SN2 attack) | High (Completely inert) |
| Stability in Acid | Very Low (Rapid ring-opening) | Low to Moderate (Hydrolyzes to carbonyl + diol) |
| Primary Application | Reactive electrophilic intermediate | Stable protecting group / Green solvent |
| Toxicity / Regulatory | High (Classified as Genotoxic Impurities) | Low (Generally recognized as safe/benign) |
Table 2: Kinetic Rate Constants for Cleavage (Standardized Conditions)
| Intermediate | Condition | Reagent | Appx. Half-Life (t1/2) at 25°C | Reaction Outcome |
| Styrene Oxide | Basic | 0.1M NaOH (aq) | < 2 hours | Ring-opening to 1-phenyl-1,2-ethanediol |
| 2-Phenyl-1,3-dioxolane | Basic | 0.1M NaOH (aq) | > 30 days | No reaction (Stable) |
| Styrene Oxide | Acidic | 0.1M HCl (aq) | < 5 minutes | Ring-opening to 1-phenyl-1,2-ethanediol |
| 2-Phenyl-1,3-dioxolane | Acidic | 0.1M HCl (aq) | ~ 45 minutes | Hydrolysis to benzaldehyde + ethylene glycol |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the experimental design inherently proves the success or failure of the chemical hypothesis without relying on external assumptions.
Protocol A: Kinetic Profiling of Epoxide vs. Dioxolane Stability
Causality & Self-Validation: This protocol uses parallel NMR monitoring with an internal standard. By tracking both the disappearance of the starting material and the stoichiometric appearance of the product, the system self-validates that no unseen side-reactions (e.g., polymerization) are occurring.
-
Preparation: Prepare 0.1 M solutions of styrene oxide (epoxide) and 2-phenyl-1,3-dioxolane (dioxolane) in deuterated solvent mixtures (CD3CN/D2O, 1:1). Add 0.05 M of 1,3,5-trimethoxybenzene as an internal standard.
-
Basic Challenge: Add 0.5 equivalents of NaOD to both mixtures. Monitor via 1H-NMR at 25°C over 24 hours.
-
Outcome: Styrene oxide undergoes irreversible ring-opening. 2-phenyl-1,3-dioxolane remains 100% intact relative to the internal standard.
-
-
Acidic Challenge: Add 0.1 equivalents of trifluoroacetic acid (TFA-d) to fresh samples.
-
Outcome: Styrene oxide rapidly opens within minutes. 2-phenyl-1,3-dioxolane hydrolyzes steadily to benzaldehyde and ethylene glycol.
-
-
Quenching: Quench acidic reactions with triethylamine prior to final quantification to immediately halt kinetics and lock the product ratio.
Protocol B: ICH M7 Compliant Epoxide GTI Purge Study
Causality & Self-Validation: To prove an epoxide intermediate does not persist into the final API, a "spike and purge" study is required[4]. By artificially spiking the reaction with a known, high concentration of the epoxide before the quench step, the protocol self-validates the chemical clearance capacity of the process.
-
Spiking: Spike a late-stage API intermediate solution with 500 ppm of the target epoxide intermediate.
-
Chemical Quenching: Introduce an acidic alcohol quench (e.g., 10% H2SO4 in ethanol) and heat to 60°C for 2 hours. Causality: The strong acid protonates the epoxide, and the excess ethanol acts as a nucleophile to rapidly open the strained ring, converting the GTI into a non-genotoxic alkoxy alcohol.
-
Neutralization & Extraction: Neutralize with aqueous NaHCO3 and extract the API into an organic phase (e.g., ethyl acetate).
-
LC-MS/MS Quantification: Analyze the organic phase using Multiple Reaction Monitoring (MRM) to quantify residual epoxide. Ensure the levels are below the Threshold of Toxicological Concern (TTC) (typically <1.5 µ g/day intake).
Workflow for assessing and purging epoxide genotoxic impurities in API synthesis.
References
-
Pharmaceutical Technology - Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Available at:[Link]
-
Chemistry Steps - Epoxides Ring-Opening Reactions. Available at:[Link]
-
Science of Synthesis (Thieme) - Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Available at:[Link]
-
International Journal of Pharmaceutical Sciences (IJPS) - Analytical Research & Development on Genotoxic Impurities: Epoxides. Available at:[Link]
Sources
Safety Operating Guide
2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane proper disposal procedures
This guide outlines the technical disposal protocols for 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane . As a Senior Application Scientist, I have structured this information to prioritize safety, regulatory compliance (RCRA/EPA), and chemical stability.
Chemical Profile & Hazard Identification
Before disposal, the chemical nature of the substance must be understood to prevent incompatible mixing in waste streams.[1][2]
| Parameter | Technical Detail | Implication for Disposal |
| Functional Class | Fluorinated Aromatic Acetal (Dioxolane derivative) | Halogenated Waste Stream (Requires specific incineration). |
| Reactivity | Acid-sensitive (Acetal linkage). Stable in base/neutral. | DO NOT MIX WITH ACIDS. Hydrolysis generates aldehydes and heat. |
| Flammability | Likely Combustible/Flammable (Flash point est. >60°C but treat as flammable). | Classify as Ignitable Waste (D001) if FP <60°C. |
| Peroxide Potential | Low to Moderate (Dioxolanes can form peroxides upon long exposure to air). | Peroxide Test required if container is old/expired. |
| Constituents | Fluorine (F), Ether linkages.[2] | Incineration requires flue gas scrubbing (HF generation). |
Waste Stream Classification Logic
Proper classification is the single most critical step to prevent regulatory fines and dangerous reactions.
-
Primary Classification: Halogenated Organic Waste .[3]
-
Reasoning: The presence of the Fluorine atom mandates this classification. Standard incineration of non-halogenated waste cannot handle the Hydrofluoric Acid (HF) generated during combustion.
-
-
Secondary Classification: Ignitable Waste (D001) .[4]
-
Reasoning: Most dioxolane derivatives exhibit flash points that categorize them as ignitable under RCRA definitions.
-
-
Segregation Rule:
-
Strictly Segregate from Acids: Mixing this acetal with acidic waste (e.g., waste HCl, H2SO4) will catalyze hydrolysis, potentially releasing volatile aldehydes and heat.[2]
-
Segregate from Oxidizers: Avoid contact with waste nitric acid or peroxides to prevent oxidation of the ether linkage.
-
Pre-Disposal Stabilization & Handling
Objective: Ensure the chemical is stable enough for storage in a Satellite Accumulation Area (SAA).
-
Peroxide Testing:
-
Quenching (Only if reactive residues present):
-
If the material is a reaction mixture containing unreacted reagents (e.g., sodium hydride, Lewis acids), quench carefully before adding to the waste drum.[2]
-
Protocol: Dilute with a non-halogenated solvent (like Toluene) and quench with isopropanol under cooling.
-
Step-by-Step Disposal Protocol
Phase 1: Collection & Labeling (Laboratory Level)
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal containers if the waste is potentially wet/acidic (corrosion risk).
-
Labeling: Affix a hazardous waste tag immediately upon the first drop of waste.
-
Transfer: Use a funnel with a grounding wire if transferring large volumes (>4L) to prevent static discharge.
Phase 2: Accumulation (Satellite Area)
-
Secondary Containment: Store the carboy in a polyethylene tray capable of holding 110% of the container's volume.
-
Venting: Ensure the cap is vented if there is any risk of slow hydrolysis or off-gassing, though a standard tight seal is preferred for stable acetals.
-
Time Limit: Move to the central accumulation area within 3 days of the container becoming full.
Phase 3: Final Disposal (Facility/Vendor)
-
Vendor Profile: The waste must be shipped to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Fuel Blending or Incineration .[2]
-
Destruction Method: High-temperature incineration (>1000°C) with caustic scrubbing. This ensures the complete destruction of the dioxolane ring and neutralization of the HF gas produced by the fluorine atom.
Visualizations
Figure 1: Waste Stream Decision Tree
Caption: Logical flow for determining the correct waste stream for fluorinated dioxolanes.
Figure 2: Operational Disposal Workflow
Caption: Step-by-step physical handling from bench to final destruction.
Emergency Procedures
-
Spill (Small < 500mL):
-
Skin Exposure:
-
Eye Contact:
-
Flush for 15 minutes at eyewash station. Seek medical attention.
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][2]
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American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C. [Link][2]
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National Institutes of Health (NIH). (2024). Waste Disposal Guide for Halogenated Solvents. Bethesda, MD.[2] [Link]
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Navigating the Safe Handling of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane: A Guide for Laboratory Professionals
Hazard Assessment: A Synthesis of Structural Analogs
The chemical structure of 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane incorporates both a dioxolane ring and a substituted phenoxy group. This combination suggests a hazard profile that includes characteristics from both chemical families.
From the Dioxolane Moiety:
Dioxolane and its derivatives are recognized as highly flammable liquids and vapors.[1][2] A critical, and often underestimated, hazard is their potential to form explosive peroxides when exposed to air and light, particularly upon prolonged storage.[3][4] Skin and eye irritation are also common hazards associated with this class of compounds.[2][3] Inhalation of high vapor concentrations may lead to symptoms such as headaches and dizziness.[1]
From the Phenoxy Moiety:
Phenoxy herbicides can cause varying degrees of skin and eye irritation.[5][6] While acute toxicity through dermal contact and inhalation is not always high, appropriate precautions are necessary to prevent skin contamination and prolonged vapor inhalation.[6] Some phenoxy compounds can be harmful if swallowed.[5]
Based on this composite analysis, 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane should be treated as a highly flammable liquid and vapor, a potential peroxide former, a skin and eye irritant, and harmful if swallowed.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the understanding that a site-specific risk assessment should always be conducted.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in situations with a high potential for splashing.[1][7][8] | Protects against splashes of the chemical which can cause serious eye irritation.[2] A face shield offers a broader area of protection.[7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or polyvinyl alcohol). It is advisable to change gloves frequently as ethers can permeate them over time.[3] | Prevents skin contact, which can lead to irritation.[2][5] Frequent changes are necessary due to the potential for permeation by ether-like compounds.[3] |
| Body Protection | A flame-resistant lab coat.[3] For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[7][9] | Provides a barrier against accidental spills and splashes. Flame-resistant material is crucial due to the high flammability of dioxolane derivatives.[1][2] |
| Respiratory Protection | All handling of the compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][7] | Dioxolane vapors can cause respiratory irritation and other systemic effects.[1][10] A fume hood provides primary containment, with respiratory protection as a secondary measure. |
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][11] The storage area should be away from heat, sparks, and open flames.[1][2]
-
Incompatible Materials: Keep segregated from strong oxidizing agents and strong acids.[1][12]
-
Peroxide Prevention: Store in a tightly sealed, opaque container, under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize exposure to air and light, thereby reducing the risk of peroxide formation.[3][4] Date the container upon receipt and upon opening.
Handling and Use
The following workflow outlines the critical steps for safely handling 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
Figure 1: Step-by-step workflow for handling 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite).[3] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.[1][11]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Plan
All waste containing 2-((4-Fluoro-2-methylphenoxy)methyl)-1,3-dioxolane must be treated as hazardous waste.
-
Waste Collection: Collect all liquid waste in a clearly labeled, sealed, and compatible hazardous waste container.[3][4] Do not mix with incompatible chemicals.[3]
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3] The first rinseate must be collected and disposed of as hazardous waste.[3]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor, in accordance with local, state, and federal regulations.[1][11]
Self-Validating Protocols: Ensuring a Culture of Safety
To foster a trustworthy and safe laboratory environment, protocols must be self-validating. This involves not just following steps, but understanding the rationale behind them.
Figure 2: Interconnected elements of a self-validating safety protocol.
-
Causality in Action: The requirement for a flame-resistant lab coat is a direct consequence of the high flammability of dioxolanes.[1][3] Understanding this link reinforces the importance of consistent adherence.
-
Proactive Peroxide Management: Regularly testing for and documenting the absence of peroxides in older containers is a critical self-validation step. The potential for explosive peroxide formation is a significant, yet invisible, hazard.[3][4] Opened containers should ideally be disposed of within 6 months.[3]
-
Continuous Learning: Safety is an evolving field. Regularly reviewing and updating protocols based on new information and near-miss incidents is a hallmark of a trustworthy safety culture.
By integrating these principles of hazard awareness, meticulous planning, and a deep understanding of the "why" behind each safety measure, researchers can confidently and safely advance their scientific endeavors.
References
-
Benchchem. Proper Disposal of 2-Ethyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals.
-
Benchchem. Navigating the Disposal of 1,4-Dioxane: A Guide for Laboratory Professionals.
-
Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-2-ethyl-1,3-dioxolane.
-
TCI Chemicals. SAFETY DATA SHEET: 4-Methyl-1,3-dioxolane.
-
Loba Chemie. 1,3-DIOXOLANE FOR SYNTHESIS - Safety Data Sheet.
-
Sigma-Aldrich. SAFETY DATA SHEET: 1,3-Dioxolane.
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Carl ROTH. Safety Data Sheet: 1,3-Dioxolane.
-
National Center for Biotechnology Information. Toxicological Profile for 1,4-Dioxane.
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Winfield Solutions, LLC. Material Safety Data Sheet: MCPE Phenoxy Herbicide.
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Chemcess. Phenoxy Herbicides: Production, Uses And Toxicology.
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Covestro. Guidance for Selection of Protective Clothing for MDI Users.
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Dioxolane.
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American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
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The Dow Chemical Company. Personal Protective Equipment Guidance.
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Fisher Scientific. SAFETY DATA SHEET: 3-Phenoxybenzyl alcohol.
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ChemCERT. Guide to Using APVMA Approved Phenoxy Herbicides.
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EMD Millipore. SAFETY DATA SHEET: 1,3-Dioxolane.
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ChemicalBook. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet.
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SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
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Ted Pella, Inc. Cryo Safety Supplies.
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CAMEO Chemicals. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC.
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Fisher Scientific. SAFETY DATA SHEET: 4-Fluoro-1,3-dioxolan-2-one.
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Chemos GmbH & Co.KG. Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one.
-
Sigma-Aldrich. 2-[2-(4-FLUORO-2-METHYL-PHENOXY)ETHYL]-1,3-DIOXOLANE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
